molecular formula C9H11ClN2 B1418916 4-Chloro-2-cyclopropyl-6-ethylpyrimidine CAS No. 1155151-80-6

4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Cat. No.: B1418916
CAS No.: 1155151-80-6
M. Wt: 182.65 g/mol
InChI Key: CBJFRGLAFWRANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-cyclopropyl-6-ethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclopropyl-6-ethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJFRGLAFWRANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1155151-80-6 Molecular Formula: C₉H₁₁ClN₂ Molecular Weight: 182.65 g/mol

Executive Summary

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. It functions as a lipophilic, metabolically stable scaffold, primarily serving as an electrophilic partner in nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and reactivity profile. It is designed for medicinal chemists and process engineers requiring actionable data for scaffold utilization.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

The molecule features a pyrimidine core functionalized at three key positions, creating a specific steric and electronic environment:

  • C4-Position (Chloro): An activated leaving group susceptible to nucleophilic attack due to the electron-deficient nature of the pyrimidine ring.

  • C2-Position (Cyclopropyl): A bioisostere for isopropyl or tert-butyl groups. It imparts metabolic stability (resistance to CYP450 oxidation) and unique 3D rigidity compared to acyclic alkyl chains.

  • C6-Position (Ethyl): Provides steric bulk and lipophilicity, modulating the binding affinity of the final pharmacophore.

Table 1: Physicochemical Data Profile
PropertyValueNote
Appearance Colorless to pale yellow liquidMay crystallize at low temps
Boiling Point ~260°C (Predicted)Vacuum distillation recommended
Density 1.18 ± 0.1 g/cm³Relative to water
LogP (Predicted) 3.12High lipophilicity
pKa (Conjugate Acid) ~1.5Weakly basic pyrimidine nitrogens
H-Bond Donors/Acceptors 0 / 2
Rotatable Bonds 2Ethyl group and Cyclopropyl-Ring bond

Synthetic Methodology

The synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine follows a convergent two-step protocol: cyclization followed by deoxy-chlorination.

Step 1: Pyrimidine Ring Construction

Reaction: Condensation of Cyclopropanecarboxamidine hydrochloride with Ethyl 3-oxopentanoate (Ethyl propionylacetate). Mechanism: Base-mediated condensation involving nucleophilic attack of the amidine nitrogen on the keto-ester, followed by cyclization and dehydration.

  • Reagents: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) in Ethanol/Methanol.

  • Conditions: Reflux (78–85°C) for 6–12 hours.

  • Intermediate: 2-Cyclopropyl-6-ethylpyrimidin-4(3H)-one (Tautomer of the 4-hydroxypyrimidine).

Step 2: Deoxy-Chlorination

Reaction: Conversion of the 4-hydroxy intermediate to the 4-chloro derivative. Reagent: Phosphorus Oxychloride (POCl₃).[1][2][3] Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

  • Protocol:

    • Charge 2-Cyclopropyl-6-ethylpyrimidin-4-ol into a reactor.

    • Add POCl₃ (3–5 equivalents) dropwise.

    • Heat to reflux (105°C) for 2–4 hours.

    • Critical Workup: Remove excess POCl₃ via vacuum distillation before quenching. Quench residue into crushed ice/water mixture below 10°C to prevent rapid hydrolysis exotherm.

Visualization: Synthetic Pathway

Synthesis Amidine Cyclopropanecarboxamidine HCl Intermediate 2-Cyclopropyl-6-ethyl- pyrimidin-4-ol Amidine->Intermediate NaOEt, EtOH Reflux, 12h KetoEster Ethyl 3-oxopentanoate KetoEster->Intermediate Product 4-Chloro-2-cyclopropyl- 6-ethylpyrimidine (Target) Intermediate->Product POCl3, Reflux (-HCl, -PO2Cl)

Figure 1: Convergent synthesis route from commercially available precursors.

Reactivity Profile & Applications

The 4-chloro substituent is the primary "warhead" for chemical diversification. The electron-withdrawing nature of the pyrimidine ring (enhanced by the electronegative nitrogen atoms) activates the C4 position.

A. Nucleophilic Aromatic Substitution (SNAr)
  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer complex, followed by the expulsion of chloride.

  • Regioselectivity: Highly selective for C4. The C2 position is blocked by the cyclopropyl group and is less electrophilic.

B. Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to form biaryl systems.

  • Buchwald-Hartwig: C-N bond formation with amines that are poor nucleophiles for standard SNAr.

Visualization: Reactivity Decision Tree

Reactivity Core 4-Chloro-2-cyclopropyl- 6-ethylpyrimidine SNAr S_NAr Pathway (Nucleophilic Sub.) Core->SNAr + R-NH2 / Base Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki + Ar-B(OH)2 / Pd(0) Aminopyrimidine 4-Amino-pyrimidine (Kinase Inhibitor Scaffolds) SNAr->Aminopyrimidine Biaryl 4-Aryl-pyrimidine (Biaryl Pharmacophores) Suzuki->Biaryl

Figure 2: Primary functionalization pathways for drug discovery.

Medicinal Chemistry Insights: The Cyclopropyl Advantage

Why choose this specific scaffold over a standard methyl/ethyl pyrimidine?

  • Sigma-Hole Interactions: The cyclopropyl ring has unique electronic properties due to its strained C-C bonds (banana bonds). The electron density is concentrated in the plane of the ring, allowing the face of the ring to interact with lipophilic pockets in proteins, while the edge can participate in weak hydrogen bonding.

  • Metabolic Stability: Cyclopropyl groups are generally more resistant to oxidative metabolism (hydroxylation) than isopropyl or n-propyl chains, extending the half-life (

    
    ) of the drug candidate.
    
  • Vector Orientation: The rigid geometry of the cyclopropyl group orients the pyrimidine ring in a distinct vector compared to flexible alkyl chains, potentially improving selectivity for specific kinase ATP-binding pockets.

Safety & Handling Protocol

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Skin Corrosion/Irritation H315Causes skin irritation.[4]
Eye Damage/Irritation H319Causes serious eye irritation.[4]

Process Safety Note (POCl₃ Quenching): When synthesizing this molecule, the quenching of excess POCl₃ is the most critical safety step.

  • Never add water directly to the reaction mixture.

  • Always add the reaction mixture slowly to a large excess of ice/water with vigorous stirring.

  • Maintain temperature <20°C to prevent "runaway" hydrolysis which generates massive volumes of HCl gas and heat.

References

  • Sigma-Aldrich. "4-chloro-2-cyclopropyl-6-ethylpyrimidine | CAS 1155151-80-6."[5] Product Catalog. Link

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 43557492, 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Analogous Structure)." PubChem. Link

  • Sun, Z., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3."[2] Molecules, 17(4), 4533-4544.[2] Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[6][7] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Kalogirou, A. S., et al. (2020). "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine."[8] Arkivoc, 2020(vii), 1-10. Link

Sources

The Cyclopropyl Moiety: A Key to Unlocking Thermodynamic Stability in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a cyclopropyl group to a pyrimidine core is a powerful and increasingly utilized strategy in medicinal chemistry. This modification significantly influences the molecule's physicochemical properties, most notably its thermodynamic stability. This guide provides a comprehensive technical overview of the thermodynamic principles governing cyclopropyl-substituted pyrimidines. We will delve into the theoretical underpinnings, experimental methodologies for characterization, key factors influencing stability, and the profound implications for drug discovery and development.

Introduction: The Strategic Advantage of the Cyclopropyl Group

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including several approved drugs. However, unsubstituted pyrimidine rings can be susceptible to metabolic degradation.[1][2] The cyclopropyl group, a small, strained three-membered ring, has emerged as a valuable substituent to address this challenge and enhance overall molecular properties.[3][4][5][6] Its unique electronic and steric characteristics contribute to increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles.[4][5][6][7]

The inherent ring strain of the cyclopropyl group results in shorter and stronger carbon-hydrogen bonds and an increased p-character in its carbon-carbon bonds.[3][5][6][8] This "pseudo-double bond" character allows for conjugation with adjacent π-systems, influencing the electronic distribution of the pyrimidine ring.[4][9] Furthermore, the rigid and compact nature of the cyclopropyl group can act as a "conformational clamp," restricting the rotation of adjacent bonds and locking the molecule into a more bioactive conformation.[4][9] This pre-organization can lead to a more favorable entropic contribution to binding affinity.[6][9]

Understanding the thermodynamic stability of these modified pyrimidines is paramount for predicting their behavior throughout the drug development pipeline, from synthesis and formulation to in vivo efficacy and shelf-life.

Theoretical Framework: Understanding the Energetics of Stability

The thermodynamic stability of a molecule is fundamentally governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable compound. The stability of cyclopropyl-substituted pyrimidines is influenced by a combination of electronic and steric factors that can be dissected and predicted using computational chemistry.

2.1. Quantum Chemical Calculations:

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and predicting the thermodynamic properties of molecules.[10][11][12][13][14] By performing DFT calculations, researchers can determine key parameters that correlate with thermodynamic stability:

  • Total Energy: The calculated total electronic energy of a molecule is a direct indicator of its stability. Comparing the total energies of different isomers or conformers allows for the identification of the most stable arrangement.

  • Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔGf°): This is the most definitive measure of thermodynamic stability under standard conditions, as it accounts for both enthalpy and entropy.[15]

These calculations can be performed using various basis sets and functionals, with B3LYP/6-31G(d,p) being a commonly employed level of theory for such systems.[11][12]

2.2. Conformational Analysis:

The cyclopropyl group significantly impacts the conformational landscape of the pyrimidine derivative.[9][16][17] The rotation around the bond connecting the cyclopropyl ring to the pyrimidine ring is a key determinant of the molecule's overall shape and energy. Computational methods can be used to map the potential energy surface of this rotation, identifying the lowest energy (most stable) conformations and the energy barriers between them.[9][16] The rigidity imparted by the cyclopropyl group often leads to a more well-defined low-energy conformation, which can be advantageous for receptor binding.[9]

Experimental Determination of Thermodynamic Stability

While computational methods provide invaluable predictive insights, experimental validation is crucial. Several techniques can be employed to quantitatively assess the thermodynamic stability of cyclopropyl-substituted pyrimidines.

3.1. Differential Scanning Calorimetry (DSC):

DSC is a primary technique for measuring the thermal properties of a compound, including its melting point, enthalpy of fusion, and decomposition temperature.[18][19][20] A higher decomposition temperature is indicative of greater thermal stability.

Experimental Protocol: Determination of Thermal Stability by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the cyclopropyl-substituted pyrimidine into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset of the melting endotherm. The decomposition temperature is identified as the onset of the exothermic decomposition peak. The enthalpy of fusion can be calculated by integrating the area under the melting peak.

Caption: Workflow for DSC analysis.

3.2. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature.[18][19] It is often used in conjunction with DSC to distinguish between melting and decomposition events and to determine the temperature at which significant mass loss occurs.

3.3. Isothermal Titration Calorimetry (ITC):

For understanding the thermodynamic basis of binding to a biological target, ITC is the gold standard.[21][22] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. A more favorable binding enthalpy often correlates with a more stable intermolecular interaction.[21][22]

Factors Influencing Thermodynamic Stability

The thermodynamic stability of cyclopropyl-substituted pyrimidines is not a monolithic property but is influenced by several structural and environmental factors.

4.1. Position of the Cyclopropyl Group:

The point of attachment of the cyclopropyl group on the pyrimidine ring (e.g., C2, C4/C6, or C5) significantly alters the electronic and steric environment. For instance, substitution at a position that allows for greater resonance stabilization with the pyrimidine π-system can lead to enhanced stability.

4.2. Substituents on the Cyclopropyl and Pyrimidine Rings:

The presence of other substituents on either the cyclopropyl or pyrimidine rings can have a profound impact on stability. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting bond strengths and overall stability.[23] Steric interactions between substituents can also introduce strain, thereby decreasing stability.

4.3. Solvent Effects:

The surrounding solvent can influence the thermodynamic stability of a molecule through solvation effects. Polar solvents may stabilize polar conformers, while nonpolar solvents will favor less polar conformations. Understanding these interactions is crucial for predicting behavior in both formulation and biological environments.

Table 1: Hypothetical Thermodynamic Data for a Series of Cyclopropyl-Substituted Pyrimidines

CompoundPosition of Cyclopropyl GroupOther SubstituentMelting Point (°C)Decomposition Temperature (°C)Calculated ΔGf° (kcal/mol)
1 C2None155250-25.3
2 C4None162265-28.1
3 C5None148240-22.7
4 C45-Fluoro175280-32.5
5 C45-Methyl168272-30.2

This table presents hypothetical data for illustrative purposes.

Implications for Drug Development

The enhanced thermodynamic stability conferred by the cyclopropyl group has far-reaching consequences in the drug development process.

5.1. Metabolic Stability and Pharmacokinetics:

One of the primary reasons for incorporating a cyclopropyl group is to block sites of metabolic oxidation.[7] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to metabolism by cytochrome P450 enzymes.[7] This leads to increased metabolic stability, a longer plasma half-life, and an improved pharmacokinetic profile.[4][5][6][7]

5.2. Shelf-Life and Formulation:

Thermodynamically stable compounds are less prone to degradation under storage conditions, leading to a longer shelf-life. This is a critical consideration for the commercial viability of a drug product. Furthermore, understanding the thermal properties of a drug candidate is essential for developing stable and effective formulations.

5.3. Target Binding and Potency:

As previously mentioned, the conformational rigidity imposed by the cyclopropyl group can pre-organize the molecule into its bioactive conformation, leading to enhanced binding affinity and potency.[4][9] The electronic effects of the cyclopropyl group can also influence key interactions with the target protein.

G cluster_influencing_factors Influencing Factors cluster_implications Drug Development Implications Thermodynamic_Stability Thermodynamic Stability of Cyclopropyl-Pyrimidines Position Position of Cyclopropyl Group Thermodynamic_Stability->Position Substituents Substituent Effects Thermodynamic_Stability->Substituents Solvent Solvent Effects Thermodynamic_Stability->Solvent Metabolic_Stability Increased Metabolic Stability Thermodynamic_Stability->Metabolic_Stability Shelf_Life Improved Shelf-Life Thermodynamic_Stability->Shelf_Life Potency Enhanced Potency Thermodynamic_Stability->Potency

Caption: Relationship between stability and drug development.

Conclusion and Future Perspectives

The strategic incorporation of a cyclopropyl group into a pyrimidine scaffold is a proven method for enhancing thermodynamic stability and overall drug-like properties. A thorough understanding of the underlying principles, coupled with robust experimental and computational characterization, is essential for leveraging this approach to its full potential. Future research will likely focus on more complex substitution patterns and the development of novel cyclopropyl bioisosteres to further refine the physicochemical and pharmacological profiles of pyrimidine-based therapeutics. The continued exploration of these unique chemical entities holds great promise for the discovery of next-generation medicines.

References

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • A. M. M. M. de Sousa, A. M. S. Silva. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. Retrieved from [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253. [Link]

  • Amer, A., et al. (2012). 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 44-60. [Link]

  • ResearchGate. (2012, January 23). (PDF) 5-Substituted Pyrimidine L-2′-Deoxyribonucleosides: Synthetic, Quantum Chemical, and NMR Studies. Retrieved from [Link]

  • Gein, V. L., et al. (2015). Quantum-Chemical Modeling of the Mechanisms of Synthesis of Pyrimidine and Purine. Russian Journal of General Chemistry, 85(1), 164–169.
  • Taylor & Francis Online. (n.d.). Cyclopropane – Knowledge and References. Retrieved from [Link]

  • Mont-Rayo, V., et al. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Organic Chemistry, 3(3), 195-201. [Link]

  • Research and Reviews: A Journal of Drug Design & Discovery. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • Sahu, S., et al. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

  • MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • PubMed. (2008). Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Retrieved from [Link]

  • ACS Publications. (2023, August 15). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2023, March 24). (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stereochemistry of new nitrogen-containing heterocyclic compounds. XV. Potentiometric, thermodynamic and biological activity studies of azoquinolines and their metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Retrieved from [Link]

  • PubMed. (2021, January 1). The 3-D conformational shape of N-naphthyl-cyclopenta[d]pyrimidines affects their potency as microtubule targeting agents and their antitumor activity. Retrieved from [Link]

  • PubMed. (2007, January 1). Binding thermodynamics of substituted diaminopyrimidine renin inhibitors. Retrieved from [Link]

  • Beilstein Journals. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • MDPI. (2024, June 27). Some Remarks on the Boundary of Thermodynamic Stability. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Retrieved from [Link]

  • SpringerLink. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, April 4). Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/ Macro- and Bridged Cycles via Skeletal Transformation. Retrieved from [Link]

  • Preprints.org. (2021, November 19). Thermodynamic Stability of Fenclorim and Clopyralid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[1] Its versatile structure allows for substitution at various positions, leading to a diverse array of compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The introduction of a cyclopropyl group, in particular, is a well-established strategy in drug design to enhance metabolic stability, modulate physicochemical properties, and improve the overall absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[3] This guide provides a comprehensive technical overview of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, a key intermediate for the synthesis of novel therapeutic and agrochemical agents.

Core Identifiers and Physicochemical Properties

A precise understanding of the chemical identity and properties of a compound is fundamental for its application in research and development. The key identifiers and computed physicochemical properties for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine are summarized below.

IdentifierValueSource
CAS Number 1155151-80-6Sigma-Aldrich
IUPAC Name 4-Chloro-2-cyclopropyl-6-ethylpyrimidineN/A
Molecular Formula C₉H₁₁ClN₂N/A
Molecular Weight 182.65 g/mol N/A
Canonical SMILES CCC1=CC(=NC(=N1)C2CC2)ClN/A
InChI InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3Sigma-Aldrich
InChIKey CBJFRGLAFWRANJ-UHFFFAOYSA-NSigma-Aldrich

Note: Some properties are calculated based on the structure as experimental data is limited.

Synthesis and Manufacturing Landscape

The synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine typically involves a multi-step process, beginning with the construction of the substituted pyrimidine ring followed by a chlorination step. While a specific, publicly available, detailed protocol for this exact molecule is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for analogous compounds.[1][4]

A plausible and efficient synthetic pathway involves two key stages:

  • Formation of the Pyrimidinol Intermediate: The synthesis commences with the cyclocondensation reaction to form the 2-cyclopropyl-6-ethyl-pyrimidin-4-ol precursor. This is typically achieved by reacting a β-ketoester with an appropriate amidine.[4]

  • Chlorination of the Pyrimidinol: The resulting hydroxypyrimidine is then subjected to chlorination to yield the final product. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or triphosgene.[1]

The following diagram illustrates the logical flow of this synthetic strategy.

Synthesis_Pathway cluster_0 Stage 1: Pyrimidinol Formation cluster_1 Stage 2: Chlorination reagents1 β-Ketoester + Cyclopropylamidine pyrimidinol 2-Cyclopropyl-6-ethyl-pyrimidin-4-ol reagents1->pyrimidinol Cyclocondensation chlorinating_agent POCl₃ or Triphosgene final_product 4-Chloro-2-cyclopropyl-6-ethylpyrimidine pyrimidinol->final_product Intermediate chlorinating_agent->final_product Chlorination

Caption: A logical two-stage synthetic pathway to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.

Experimental Protocol: A Generalized Approach

Based on established procedures for similar pyrimidine derivatives, a representative experimental protocol is outlined below.[1][4][5]

Step 1: Synthesis of 2-Cyclopropyl-6-ethyl-pyrimidin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in n-butanol by heating.

  • Reagent Addition: To the heated solution, add a mixture of a suitable β-ketoester (e.g., ethyl 3-oxopentanoate) and cyclopropylamidine hydrochloride dropwise.

  • Reaction: Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and neutralize with an acid (e.g., acetic acid). The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Step 2: Synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place the dried 2-cyclopropyl-6-ethyl-pyrimidin-4-ol.

  • Chlorination: Add phosphorus oxychloride (POCl₃) to the flask. The reaction may be performed neat or in the presence of a high-boiling inert solvent.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Potential Applications

The chlorine atom at the 4-position of the pyrimidine ring is a key functional handle, making 4-Chloro-2-cyclopropyl-6-ethylpyrimidine a versatile intermediate for a variety of chemical transformations. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of substituents.

This reactivity profile makes the compound a valuable building block in the following areas:

  • Pharmaceutical Drug Discovery: The pyrimidine core is a prevalent feature in many approved drugs.[1] The ability to readily displace the chloro group allows for the synthesis of libraries of compounds for screening against various biological targets. The presence of the cyclopropyl and ethyl groups provides a unique structural motif that can be explored for optimizing drug-target interactions.

  • Agrochemical Development: Substituted pyrimidines are also important in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[3] The specific substitution pattern of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine can be leveraged to develop new crop protection agents with improved efficacy and selectivity.

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Applications cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals Core 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Key Intermediate Pharma1 Anticancer Agents Core->Pharma1 SₙAr with Amines Pharma2 Antiviral Therapies Core->Pharma2 SₙAr with Alcohols Pharma3 Kinase Inhibitors Core->Pharma3 SₙAr with Thiols Agro1 Herbicides Core->Agro1 Coupling Reactions Agro2 Fungicides Core->Agro2 Further Functionalization Agro3 Insecticides Core->Agro3 Bioisosteric Replacement

Caption: Potential applications stemming from the reactivity of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.

Analytical Characterization

While specific spectral data for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is not widely published, its characterization would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The proton NMR spectrum is expected to show characteristic signals for the ethyl and cyclopropyl groups, as well as a singlet for the proton on the pyrimidine ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide fragmentation patterns that can further support the structural assignment.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.[6]

For the closely related analog, 4-chloro-2-cyclopropyl-6-methylpyrimidine (CAS 7043-11-0), the computed molecular weight is 168.62 g/mol .[7][8] This information can be used as a reference point when analyzing the mass spectrum of the 6-ethyl derivative.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions should be taken when handling 4-Chloro-2-cyclopropyl-6-ethylpyrimidine. Based on data for analogous compounds, it should be considered harmful if swallowed, and may cause skin and eye irritation.[7] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its synthesis, while not explicitly detailed in the public domain, can be reliably achieved through established pyrimidine chemistry. The strategic placement of the chloro, cyclopropyl, and ethyl groups provides a unique combination of reactivity and structural features that can be exploited for the development of novel, high-value molecules. As research in these areas continues to advance, the demand for such specialized building blocks is likely to grow, underscoring the importance of a thorough understanding of their synthesis and chemical properties.

References

  • Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine. (2026, January 29).
  • PubChem. 4-Chloro-2-cyclopropyl-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme. Retrieved from [Link]

  • Google Patents. Process for preparing 4-hydroxypyrimidine. Google Patents.
  • MDPI. Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. MDPI. Retrieved from [Link]

  • PubChemLite. 4-chloro-2-cyclopropyl-6-methylpyrimidine (C8H9ClN2). PubChemLite. Retrieved from [Link]

  • Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Retrieved from [Link]

  • Google Patents. Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. Google Patents.
  • PubMed. Synthesis of N-acetyllactosamine containing a D-[6-3H]galactopyranosyl group. National Library of Medicine. Retrieved from [Link]

  • Google Patents. Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
  • NIST WebBook. Pyrimidine, 4,6-dichloro-. NIST. Retrieved from [Link]

  • Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]

  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Retrieved from [Link]

  • EPA. EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

  • Crop protection chemicals.
  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl.
  • ResearchGate. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]

  • Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model.
  • Google Patents. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Google Patents.
  • PubChem. 6-[(8a-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8-oxo-2,3,4a,5,6,7,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl)oxy]-3-[4,5-dihydroxy-6-(hydroxymethyl). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fragrance Material Safety Assessment Center. Food and Chemical Toxicology. Elsevier.
  • CliniChrom.
  • Journal of the Chemical Society, Perkin Transactions 1. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. Process for the preparation of chloropyrimidines. Google Patents.
  • Lietuvos mokslų akademijos Leidybos skyrius. Synthesis of ethyl N-(6-substituted 5-cyano-2-methyl- thiopyrimidin-4-yl)glycinates and their cyclisation to pyrrolo[2,3-d]pyrimidines. LMA. to pyrrolo[2,3-d]pyrimidines. LMA.

Sources

Solubility Profile of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide delineates the solubility profile, thermodynamic behavior, and process optimization strategies for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (CAS: 1155151-80-6).[1]

Executive Summary

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a critical electrophilic intermediate used in the synthesis of agrochemicals and pharmaceuticals, particularly as a scaffold for nucleophilic aromatic substitution (


) reactions.[1] Unlike its solid methyl analogue, this ethyl derivative typically exists as a liquid  at ambient conditions, shifting the focus of its solubility profile from solid-liquid equilibrium (crystallization) to miscibility , liquid-liquid extraction (LLE) , and partition coefficients .[1]

This guide provides a technical analysis of its solvation thermodynamics, offering a predictive framework for solvent selection in reaction engineering and purification.[1]

Physicochemical Context & Thermodynamic Framework

The solubility behavior of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is governed by its lipophilic alkyl/cycloalkyl substituents and the polarizable chloropyrimidine core.[1]

2.1 Molecular Descriptors
PropertyValue / DescriptionImpact on Solubility
CAS Number 1155151-80-6Unique Identifier
Molecular Weight 182.65 g/mol Moderate; favors volatility under vacuum.[1][2][3][4]
Physical State Liquid (at 25°C)Miscibility governs process design.
LogP (Predicted) ~2.8 – 3.2Highly lipophilic; excellent extraction into non-polar solvents.
H-Bond Donors 0No self-association; low viscosity.[1]
H-Bond Acceptors 2 (Pyrimidine N)Soluble in protic solvents via H-bonding.[1]
2.2 Hansen Solubility Parameters (HSP)

To predict miscibility, we utilize the Hansen Solubility Parameter theory, where the total cohesive energy density (


) is split into dispersion (

), polar (

), and hydrogen-bonding (

) components.[1]
  • 
     (Dispersion):  High, due to the aromatic ring and chlorine atom.[1]
    
  • 
     (Polarity):  Moderate, driven by the dipole moment of the C-Cl and C=N bonds.[1]
    
  • 
     (H-Bonding):  Low, as it lacks -OH or -NH groups.[1]
    

Interaction Radius (


):  The compound is miscible in solvents where the "distance" (

) between solvent and solute in Hansen space is minimal (

).[1]
Solubility & Miscibility Profile

The following data summarizes the miscibility of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine across standard industrial solvents.

3.1 Solvent Compatibility Table
Solvent ClassRepresentative SolventMiscibilityThermodynamic RationaleProcess Application
Chlorinated Dichloromethane (DCM)High Perfect HSP match (

align).[1]
Extraction, Chromatography
Aromatic TolueneHigh

interactions; high

overlap.[1]
Reaction Solvent (High T)
Esters Ethyl AcetateHigh Dipole-dipole interactions stabilize the solute.[1]Extraction (Green alternative)
Alcohols Methanol / EthanolHigh Entropy of mixing dominates; H-bonding to Pyrimidine N.Crystallization (Anti-solvent)
Ketones AcetoneHigh Favorable dipole interactions.[1]Cleaning / Solubilization
Alkanes n-Heptane / HexaneModerate Soluble, but phase separation possible at low T (< -20°C).[1]Impurity Rejection
Aqueous WaterImmiscible High hydrophobic penalty; large

mismatch.[1]
Washing (Removes salts)

Critical Insight: The immiscibility with water combined with high solubility in toluene/ethyl acetate makes this compound ideal for extractive work-ups .[1] The partition coefficient (


) heavily favors the organic phase.[1]
Process Optimization: Reaction & Purification
4.1 Reaction Solvent Selection

For


 reactions (displacing the Cl atom), the choice of solvent dictates the reaction rate.[1]
  • Dipolar Aprotic Solvents (DMF, DMSO, NMP):

    • Mechanism:[1] Solvate cations (e.g.,

      
      ), leaving nucleophiles "naked" and reactive.[1]
      
    • Solubility: The pyrimidine intermediate is fully miscible.[1]

    • Risk:[1][5] High boiling points make removal difficult.[1]

  • Phase Transfer Catalysis (PTC) Systems (Toluene/Water):

    • Mechanism:[1] The pyrimidine dissolves in Toluene; the nucleophile in water.[1] A catalyst (e.g., TBAB) shuttles ions.[1]

    • Benefit: Easy separation of the product layer.[1]

4.2 Purification Strategy (Distillation vs. Chromatography)

Since the compound is a liquid, purification is typically achieved via vacuum distillation .[1]

  • Boiling Point Estimation: >280°C (atmospheric).

  • Protocol: Distill at reduced pressure (< 5 mbar) to prevent thermal degradation of the cyclopropyl ring (ring opening).

Experimental Protocols
Protocol A: Determination of Partition Coefficient (

)

Objective: Quantify extraction efficiency between Toluene and Water.

  • Preparation: Dissolve 1.0 g of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine in 50 mL of Toluene (pre-saturated with water).

  • Equilibration: Add 50 mL of HPLC-grade water (pre-saturated with Toluene).

  • Agitation: Shake vigorously for 30 minutes at 25°C in a separatory funnel.

  • Separation: Allow phases to settle for 60 minutes.

  • Analysis: Remove aliquots from both phases. Analyze via HPLC (UV detection at 254 nm).

  • Calculation:

    
    .
    
Protocol B: Miscibility Screening (Turbidity Method)

Objective: Determine miscibility limits for anti-solvent selection.[1]

  • Setup: Place 1 mL of the liquid pyrimidine in a vial.

  • Addition: Titrate the potential anti-solvent (e.g., Water, cold Hexane) in 0.1 mL increments.[1]

  • Observation: Monitor for turbidity (cloud point) using a laser scattering detector or visual inspection against a dark background.[1]

  • Endpoint: The volume fraction at which persistent turbidity occurs defines the miscibility limit.[1]

Visualization of Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the unit operation (Reaction vs. Extraction).

SolventSelection Start Process Goal for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Reaction Reaction Medium (SNAr Substitution) Start->Reaction Extraction Work-up / Extraction Start->Extraction PolarAprotic Dipolar Aprotic (DMF, DMSO) High Rate / Hard Removal Reaction->PolarAprotic Homogeneous Biphasic Biphasic (PTC) (Toluene/Water) Easy Work-up Reaction->Biphasic Heterogeneous Chlorinated Chlorinated (DCM) Excellent Solvency / Tox Issue Extraction->Chlorinated High Solubility Ester Esters (Ethyl Acetate) Green / Good Partitioning Extraction->Ester Preferred PolarAprotic->Extraction Requires Aqueous Wash

Figure 1: Solvent selection decision tree based on process requirements (Reaction Kinetics vs. Downstream Processing).

References
  • Sigma-Aldrich. 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Product Specification. (CAS 1155151-80-6).[1] Accessed 2026.[1][6]

  • Baluja, S., et al. "Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents." Journal of Chemical & Engineering Data, 2014.[1] [1]

  • PubChem. 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Analogue Data). National Library of Medicine.[1] [1]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2011.[1] (General reference for solvent polarity and miscibility principles).

Sources

The 2-Cyclopropyl-6-ethylpyrimidine Scaffold: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-cyclopropyl-6-ethylpyrimidine moiety represents a specialized, high-value pharmacophore in modern medicinal chemistry. Unlike generic pyrimidine derivatives, this specific substitution pattern leverages the unique physicochemical properties of the cyclopropyl group—enhanced metabolic stability, conformational rigidity, and


-character—alongside the lipophilic anchoring provided by the 6-ethyl group.

This technical guide serves as a comprehensive reference for researchers utilizing this scaffold to develop next-generation kinase inhibitors, antivirals, and GPCR ligands. It moves beyond basic literature review to provide actionable synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic insights.

Medicinal Chemistry Rationale

The "Cyclopropyl Advantage"

The inclusion of a cyclopropyl ring at the C2 position is not merely a steric choice; it is a strategic maneuver to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Shielding: The cyclopropyl group is often used as a bioisostere for an isopropyl group. However, unlike isopropyl, the cyclopropyl C-H bonds are stronger (

    
     vs 
    
    
    
    ), making them significantly more resistant to Cytochrome P450-mediated oxidation.
  • Sigma-Hole Interactions: The strained ring exhibits "banana bonds" with significant

    
    -character, allowing for unique 
    
    
    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
The 6-Ethyl Anchor

The ethyl group at C6 typically serves to fill hydrophobic pockets within a target enzyme (e.g., the ATP-binding site of a kinase). It provides a precise steric fit that is larger than a methyl group but less conformationally mobile than a propyl or butyl chain, reducing the entropic penalty upon binding.

Synthetic Architectures

The construction of the 2-cyclopropyl-6-ethylpyrimidine core generally follows a convergent synthesis strategy. The most robust pathway involves the condensation of a cyclopropyl amidine with a


-keto ester.
Retrosynthetic Analysis (Visualized)

Retrosynthesis Target 2-Cyclopropyl-6-ethylpyrimidine Core Inter1 Pyrimidin-4-ol Intermediate Target->Inter1 Functionalization (e.g., POCl3 chlorination) Amidine Cyclopropanecarboximidamide (Amidine Donor) Inter1->Amidine Condensation (NaOEt/EtOH) KetoEster Ethyl 3-oxopentanoate (C3-C5 Fragment) Inter1->KetoEster Condensation caption Figure 1: Convergent assembly of the pyrimidine core via amidine-ketoester condensation.

Key Intermediates

Two specific derivatives serve as the primary branching points for library generation:

  • 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (CAS 1155151-80-6): The "electrophilic hub." The chlorine atom is highly reactive toward nucleophilic aromatic substitution (

    
    ), allowing the attachment of amines, alkoxides, or thiols.
    
  • Methyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate (CAS 2098105-14-5): Used when a carbon-linked extension (via amide coupling or reduction) is required at the C4 position.

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE. Verification of purity via LC-MS and NMR is mandatory.

Protocol A: Synthesis of the Pyrimidin-4-ol Core

Objective: Construct the pyrimidine ring from acyclic precursors.

  • Reagents:

    • Cyclopropanecarboximidamide hydrochloride (

      
      )
      
    • Ethyl 3-oxopentanoate (

      
      )
      
    • Sodium ethoxide (

      
      , 21% wt in ethanol)
      
    • Ethanol (anhydrous)

  • Procedure:

    • Step 1: Charge a round-bottom flask with anhydrous ethanol and add the cyclopropanecarboximidamide HCl.

    • Step 2: Add Sodium ethoxide dropwise at

      
       under 
      
      
      
      atmosphere. Stir for 30 min to liberate the free amidine.
    • Step 3: Add Ethyl 3-oxopentanoate dropwise.

    • Step 4: Heat the mixture to reflux (

      
      ) for 12–16 hours. Monitor via TLC (formation of a polar, UV-active spot).
      
    • Step 5: Cool to room temperature and concentrate in vacuo.

    • Step 6: Dissolve residue in water and acidify to pH 4–5 with acetic acid to precipitate the 2-cyclopropyl-6-ethylpyrimidin-4-ol . Filter and dry.

Protocol B: Chlorination to 4-Chloro Derivative

Objective: Activate the ring for


 library synthesis.
  • Reagents:

    • 2-cyclopropyl-6-ethylpyrimidin-4-ol (from Protocol A)

    • Phosphorus oxychloride (

      
      , excess, solvent/reagent)
      
    • 
      -Dimethylaniline (catalytic)
      
  • Procedure:

    • Step 1: Place the pyrimidin-4-ol in a flask. carefully add

      
       (Caution: Exothermic).
      
    • Step 2: Add catalytic

      
      -dimethylaniline.
      
    • Step 3: Reflux at

      
       for 3–4 hours.
      
    • Step 4: Quenching (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature

      
      .
      
    • Step 5: Extract with Dichloromethane (DCM), wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
    • Yield: The resulting yellow oil is 4-chloro-2-cyclopropyl-6-ethylpyrimidine , ready for coupling.

Structure-Activity Relationship (SAR) Landscape

The versatility of this scaffold allows it to target multiple biological pathways.[1] The diagram below illustrates the functional zones of the molecule.

SAR_Map Core Pyrimidine Core C2 C2: Cyclopropyl (Metabolic Stability) Core->C2 C4 C4: Substitution Zone (Kinase Hinge Binding) Core->C4 C6 C6: Ethyl Group (Hydrophobic Pocket) Core->C6 App1 App1 C4->App1 Amines -> Kinase Inhibitors App2 App2 C4->App2 Ethers -> Antivirals caption Figure 2: SAR functional zones of the 2-cyclopropyl-6-ethylpyrimidine scaffold.

Quantitative Data Summary

The following table summarizes the physicochemical impact of substituting the C2 and C6 positions compared to standard methyl/phenyl analogues.

Feature2-Methyl-6-Methyl2-Phenyl-6-Ethyl2-Cyclopropyl-6-Ethyl Impact Analysis
LogP (Lipophilicity) ~0.8~2.5~1.9 Optimal balance for oral bioavailability (Lipinski compliant).
Metabolic Stability (

)
Low (Oxidation)Medium (Aromatic hydroxylation)High Cyclopropyl ring resists P450 oxidation better than alkyl chains.
Rotatable Bonds 011 (Ethyl only) Rigid C2 improves binding entropy; Ethyl allows induced fit.
Electronic Character Electron-donatingElectron-withdrawingWeak Donor /

-active
Unique electronic signature for cation-

interactions.

References

  • Synthesis of Pyrimidine N-Oxides and Rearrangement: Reissig, H. U., et al. (2021).[2] "Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy- and 4-Hydroxymethyl-Substituted Pyrimidine Derivatives." Synthesis, 53(12), 2067-2080.[3] Link

  • Cyclopropyl in Drug Design: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Key Intermediate Availability: Sigma-Aldrich. "4-chloro-2-cyclopropyl-6-ethylpyrimidine (CAS 1155151-80-6)." Link

  • Pyrimidine Pharmacophores: Selvam, T. P., et al. (2012). "Pyrimidine as a privileged scaffold in cancer drug discovery." Drug Discovery Today, 17(21-22), 1211-1221. Link

Sources

Potential therapeutic applications of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Strategic Scaffold: Therapeutic Utility & Synthetic Applications of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Subtitle: A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, the pyrimidine heterocycle remains a "privileged structure"—a molecular framework capable of providing ligands for a diverse array of biological targets. 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (CAS 1155151-80-6) represents a highly specialized, pre-functionalized building block within this class.

This guide analyzes the technical utility of this scaffold. Unlike generic pyrimidines, the specific substitution pattern—2-cyclopropyl for metabolic stability and 6-ethyl for lipophilic tuning—combined with the reactive 4-chloro handle, makes it an ideal precursor for developing kinase inhibitors, GPCR ligands, and anti-infective agents. This document details its chemical reactivity, structure-activity relationship (SAR) potential, and validated experimental protocols for its application in therapeutic development.[1]

Chemical Profile & Reactivity

The therapeutic value of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine lies in its distinct electronic and steric profile.

PropertySpecificationTherapeutic Implication
CAS Number 1155151-80-6Unique identifier for regulatory/sourcing.[2]
Molecular Formula C₉H₁₁ClN₂Low molecular weight (MW ~182.65), allowing ample room for fragment growth (Fragment-Based Drug Design).
4-Chloro Group Electrophilic HandleHighly reactive toward SNAr (Nucleophilic Aromatic Substitution). Allows rapid library generation via amine displacement.
2-Cyclopropyl PharmacophoreIncreases metabolic stability (blocks CYP450 oxidation relative to isopropyl/n-propyl) and improves potency via hydrophobic contacts.
6-Ethyl Group Lipophilic TunerProvides steric bulk to enforce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in kinases).
The "Cyclopropyl Advantage" in SAR

The cyclopropyl group is not merely a spacer; it is a critical medicinal chemistry tool.

  • Metabolic Shielding: Unlike alkyl chains, the cyclopropyl ring is resistant to hydrogen abstraction by cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • Conformational Rigidity: The

    
    -like character of the cyclopropane C-C bonds restricts bond rotation, reducing the entropic penalty upon binding to a protein target.
    

Therapeutic Applications & Mechanism of Action[1][3]

A. Oncology: Next-Generation Kinase Inhibitors

The 2,4,6-trisubstituted pyrimidine scaffold is foundational in kinase inhibition (e.g., similar cores are found in drugs targeting EGFR, CDK, and p38 MAPK).

  • Mechanism: The pyrimidine nitrogen atoms (N1 and N3) typically interact with the "hinge region" of the kinase ATP-binding pocket via hydrogen bonds.

  • Application: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine serves as the core. The 4-Cl is displaced by an aniline or heterocycle to form the "hinge binder," while the 2-cyclopropyl group orients into the solvent-exposed region or the hydrophobic specificity pocket.

  • Target Potential:

    • Tyrosine Kinases (RTKs): Targeting VEGFR or EGFR mutants where the cyclopropyl group avoids steric clashes with gatekeeper mutations (e.g., T790M).

    • Serine/Threonine Kinases: Inhibition of CDK4/6 pathways in cell cycle regulation.

B. Infectious Disease: Antivirals & Antifungals

Pyrimidine derivatives are historical stalwarts in virology (nucleoside analogs) and mycology.

  • Antifungals: Structurally analogous to Cyprodinil (anilinopyrimidine class), derivatives of this scaffold inhibit methionine biosynthesis or mitochondrial function in pathogenic fungi.

  • Antivirals: Functionalization at the 4-position with ribose mimics or acyclic chains can yield non-nucleoside reverse transcriptase inhibitors (NNRTIs).

C. Metabolic Disorders: GPCR Antagonists

The lipophilicity provided by the 6-ethyl group makes this scaffold suitable for crossing the blood-brain barrier (BBB), a requirement for central GPCR targets (e.g., P2Y12 receptors in thrombosis or CB1 receptors).

Visualization: Structural Logic & Signaling

The following diagram illustrates the SAR logic and the synthesis flow for converting the core scaffold into a bioactive kinase inhibitor.

G cluster_0 Pharmacophore Features Precursors Precursors (Cyclopropylamidine + Ethyl 3-oxopentanoate) Core CORE SCAFFOLD 4-Chloro-2-cyclopropyl- 6-ethylpyrimidine Precursors->Core Condensation & Chlorination (POCl3) Intermediate Reactive Intermediate (S_NAr Susceptible) Core->Intermediate Activation Feat1 2-Cyclopropyl: Metabolic Stability Core->Feat1 Feat2 6-Ethyl: Lipophilic Tuning Core->Feat2 Feat3 4-Chloro: Diversity Vector Core->Feat3 Kinase Kinase Inhibitor (Hinge Binder) Intermediate->Kinase + Aniline/Amine (Pd-catalyzed or Heat) Antiviral Antiviral Agent (NNRTI) Intermediate->Antiviral + Heterocycle GPCR GPCR Ligand (P2Y12 / CB1) Intermediate->GPCR + Piperazine/Spacer

Figure 1: Strategic workflow transforming the 4-Chloro-2-cyclopropyl-6-ethylpyrimidine core into diverse therapeutic classes via modular synthesis.

Experimental Protocols

Disclaimer: All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE. The 4-chloro pyrimidine is a skin sensitizer and lachrymator.

Protocol A: Synthesis of the Core Scaffold

If the material is not purchased, it can be synthesized via a condensation-chlorination sequence.

  • Reagents: Cyclopropanecarboximidamide (Cyclopropylamidine) HCl, Ethyl 3-oxopentanoate (Ethyl propionylacetate), Sodium Ethoxide (NaOEt), Phosphorus Oxychloride (POCl₃).

  • Step 1: Pyrimidine Ring Closure

    • Dissolve Cyclopropylamidine HCl (1.0 eq) and Ethyl 3-oxopentanoate (1.1 eq) in Ethanol.

    • Add NaOEt (2.5 eq) dropwise at 0°C.

    • Reflux for 6-12 hours. Monitor by TLC (Formation of 2-cyclopropyl-6-ethylpyrimidin-4-ol).

    • Concentrate, neutralize with dilute HCl, and filter the precipitate (the tautomeric hydroxypyrimidine).

  • Step 2: Chlorination

    • Suspend the dried hydroxypyrimidine in neat POCl₃ (5-10 volumes).

    • Heat to 90-100°C for 2-4 hours. Caution: HCl gas evolution.

    • Quench carefully onto crushed ice/NH₄OH mixture to maintain pH ~8.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

    • Yield: Typically 75-85% as a pale yellow oil or low-melting solid.

Protocol B: SNAr Functionalization (Library Generation)

This protocol describes the displacement of the chlorine atom to generate a potential kinase inhibitor.

  • Reagents: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (1.0 eq), Aniline derivative (e.g., 3-aminobenzenesulfonamide) (1.1 eq), Diisopropylethylamine (DIPEA) (2.0 eq), n-Butanol or DMF.

  • Procedure:

    • Dissolve the core scaffold and the aniline in n-Butanol (0.5 M concentration).

    • Add DIPEA.

    • Heat to 110°C (reflux) for 12 hours.

    • Alternative: For unreactive amines, use Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C).

  • Workup:

    • Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, evaporate solvent and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (Loss of pyrimidine C4-H signal is not applicable here as C4 is substituted; look for appearance of aniline peaks and retention of cyclopropyl multiplets at

    
     0.9-1.2 ppm).
    

References

  • PubChem. (2025).[3] Compound Summary: 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Analogous Scaffold Data).[3] National Library of Medicine. [Link]

  • Liu, J., et al. (2020). "Cyclopropyl Scaffold: A Generalist for Marketed Drugs." Current Topics in Medicinal Chemistry, 20(26). [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for Bioisosterism and Cyclopropyl utility).
  • Fischer, P. M. (2003). "The design of drug candidate molecules with the 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds." Current Pharmaceutical Design. (Reference for Pyrimidine Kinase Inhibitor SAR).

Sources

Electronic Properties & Reactivity of 4-Chloro-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloropyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a linchpin in the synthesis of kinase inhibitors (e.g., Imatinib analogs), antivirals, and nucleotide mimetics. Its utility stems from the unique electronic deficiency of the pyrimidine ring, which activates the C4-chlorine bond toward Nucleophilic Aromatic Substitution (


) and palladium-catalyzed cross-couplings.[1]

This guide moves beyond standard textbook definitions to analyze the frontier molecular orbital (FMO) interactions, substituent-directed regioselectivity , and physicochemical implications of this scaffold. It provides actionable protocols for computational modeling and experimental validation, designed for researchers optimizing lead compounds.

Part 1: Electronic Architecture of the Core

To manipulate 4-chloropyrimidine, one must first understand the electronic landscape that governs its reactivity.

The Pyrimidine "Electron Sink"

The pyrimidine ring is significantly more


-deficient than pyridine due to the presence of two electronegative nitrogen atoms (N1 and N3). This creates a profound inductive (

) and mesomeric (

) withdrawal of electron density from the ring carbons.
  • C4 vs. C2 vs. C5: The electron density is not removed uniformly.

    • Positions 2, 4, and 6 are highly electron-deficient (electrophilic).

    • Position 5 is relatively electron-rich (nucleophilic), behaving similarly to the meta-position in nitrobenzene.

  • The C4-Cl Bond: The chlorine atom at C4 sits at a position of maximum electron deficiency (reinforced by both N1 and N3). While chlorine is an electron-withdrawing group (EWG) via induction, its ability to donate electrons into the ring via resonance (

    
    ) is overwhelmed by the ring's demand for electrons.
    
Frontier Molecular Orbitals (FMO)

The reactivity of 4-chloropyrimidine is dictated by the Lowest Unoccupied Molecular Orbital (LUMO) .

  • LUMO Localization: In unsubstituted 4-chloropyrimidine, the largest LUMO coefficient is typically located at C4 , making it the "softest" and most reactive site for nucleophilic attack.

  • HOMO-LUMO Gap: A large gap usually indicates kinetic stability.[2] However, the introduction of the C4-Cl lowers the LUMO energy significantly compared to pyrimidine, facilitating rapid reaction with nucleophiles.

Visualizing the Electronic Flow

The following diagram illustrates the electronic vectors and resonance contributors that activate the C4 position.

ElectronicFlow cluster_reactivity Reactivity Outcome N1 N1 Atom (Inductive Pull) C4 C4 Carbon (LUMO Center) N1->C4 Activates N3 N3 Atom (Inductive Pull) N3->C4 Activates Cl Cl Substituent (Leaving Group) C4->Cl Polarized Bond SNAr SNAr Susceptibility (High) C4->SNAr Nucleophilic Attack Site C5 C5 Position (Electron Richer) C5->C4 Inductive Push (Weak)

Figure 1: Electronic vectors activating the C4 position. The synergistic pull of N1 and N3 creates a high positive electrostatic potential at C4.

Part 2: Substituent Effects & Regioselectivity

A common challenge in drug development is predicting reactivity when the ring is polysubstituted (e.g., 2,4-dichloropyrimidine derivatives).[3][4]

The "Regioselectivity Dichotomy"

While C4 is intrinsically more reactive, substituents at C5 and C6 can invert this preference.

  • Baseline (H at C5/C6):

    
     occurs exclusively at C4 .
    
  • C5-EWG (e.g., -NO2, -F): Reinforces C4 selectivity. The LUMO remains localized at C4.

  • C6-EDG (e.g., -OMe, -NHMe): This is the critical inversion point . Strong electron donors at C6 can raise the energy of the C4-centered orbital or redistribute the LUMO density such that C2 becomes competitive or favored .

    • Mechanism:[2] The EDG pushes density into C4 via resonance, deactivating it. C2, being isolated from this direct resonance push (meta-relationship), remains sufficiently electrophilic [1].

The Role of Non-Covalent Interactions

Recent studies have shown that regioselectivity is not just orbital-controlled but also interaction-controlled.

  • Hydrogen Bonding: In 2-methylsulfonyl-4-chloropyrimidines, incoming nucleophiles (like alkoxides) can form a hydrogen bond with the sulfonyl group, directing the attack to the C2 position via a cyclic transition state [2].

Data Summary: Substituent Impact on Rates

Table 1: Relative Reactivity Trends in 4-Chloro-Pyrimidine Derivatives

Substituent (Pos)Electronic EffectPrimary Reactive Site (in 2,4-di-Cl)Kinetic Impact
None (H) BaselineC4 Fast
5-NO2 Strong EWG (-I, -M)C4 (Exclusive)Very Fast (Explosive rates)
5-Me Weak EDG (+I)C4 Moderate
6-OMe Strong EDG (+M)Mixed / C2 Slow
6-Ph ConjugationC4 Moderate
2-MeSO2 Strong EWGC2 (if H-bond possible)Fast

Part 3: Physicochemical Implications in Drug Design

The electronic properties of the 4-Cl derivative directly influence the "drug-likeness" of the final molecule.

Lipophilicity (LogP) Modulation

The C4-Cl bond is lipophilic. However, because it is often a "handle" for substitution, the property of the intermediate matters for purification.

  • Solubility: 4-chloropyrimidines are often poorly soluble in water but highly soluble in DCM or EtOAc.

  • Protocol Insight: When designing a library, replacing Cl with polar amines (via

    
    ) typically lowers LogP by 1.5–2.5 units, rapidly moving a hit into the "Lipinski compliant" zone.
    
Metabolic Stability

The electron-deficient ring is susceptible to metabolic oxidation at C5 (if unsubstituted) or glutathione conjugation at C4 (if the Cl is not displaced).

  • Toxicity Warning: Unreacted 4-chloropyrimidines in a final drug substance are genotoxic impurities (GTIs) because they can alkylate DNA. Complete conversion during synthesis is mandatory.

Part 4: Experimental & Computational Protocols

As a senior scientist, you must validate these properties. Do not rely solely on literature precedents.

Computational Protocol: Predicting Reactivity (DFT)

Use this workflow to predict whether your specific derivative will react at C2 or C4.

Tools: Gaussian 16 or ORCA (Open Source). Method: DFT B3LYP/6-31G* (Cost-effective) or wB97X-D/6-311++G(d,p) (High accuracy).

DFT_Workflow Step1 1. Geometry Optimization (B3LYP/6-31G*) Step2 2. Frequency Calculation (Confirm no imaginary freqs) Step1->Step2 Step3 3. Frontier Orbital Analysis Step2->Step3 Decision LUMO Gap < 0.25 eV? Step3->Decision PathA Analyze LUMO Coeffs (Largest Lobe = Site) Decision->PathA No (Distinct) PathB Analyze LUMO & LUMO+1 (Boltzmann Weighting) Decision->PathB Yes (Mixed State)

Figure 2: Computational decision tree for predicting regioselectivity. If LUMO and LUMO+1 are close in energy, both must be considered [1].[4]

Experimental Protocol: Kinetics Assay

To empirically determine the electronic activation of your derivative.

Objective: Measure the second-order rate constant (


) of the reaction between your 4-chloropyrimidine derivative and a standard nucleophile (e.g., morpholine).

Reagents:

  • Substrate: 4-chloropyrimidine derivative (0.1 M).

  • Nucleophile: Morpholine (1.0 M, 10 equiv - pseudo-first-order conditions).

  • Solvent: DMSO-

    
     (stabilizes the Meisenheimer transition state).
    
  • Internal Standard: 1,3,5-trimethoxybenzene.

Methodology:

  • Preparation: Dissolve substrate and internal standard in DMSO-

    
     in an NMR tube.
    
  • Initiation: Add Morpholine via syringe at

    
    .
    
  • Acquisition: Acquire

    
    H NMR spectra every 5 minutes for 2 hours at 25°C.
    
  • Analysis: Integrate the decay of the pyrimidine C5-H signal and the appearance of the product signal.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Divide by
    
    
    to get the intrinsic electronic reactivity constant.

Why this matters: If


 is too low (

), the reaction will fail in scale-up. You must add a catalyst (Lewis acid) or switch to a Pd-catalyzed Buchwald-Hartwig coupling.

References

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. [Link]

  • WuXi AppTec. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. [Link]

  • Stroup, B. W., et al. (2007).[1] The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. The Journal of Organic Chemistry, 72(26), 10194-10210.[1] (Cited for general SNAr mechanism grounding). [Link]

  • Luan, Y., et al. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

Sources

Role of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (CAS 1155151-80-6). This document is structured for researchers and process chemists involved in drug discovery and intermediate manufacturing.

Role: Advanced Pharmaceutical Intermediate & Scaffold Building Block CAS: 1155151-80-6 | Formula: C₉H₁₁ClN₂ | MW: 182.65 g/mol

Executive Summary

4-Chloro-2-cyclopropyl-6-ethylpyrimidine represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple alkyl-pyrimidines, this intermediate incorporates a cyclopropyl moiety at the C2 position—a strategic bioisostere for isopropyl groups that offers enhanced metabolic stability and reduced lipophilicity (LogP modulation). The C4-chloro substituent serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling, making this molecule a critical linchpin in the synthesis of Kinase Inhibitors (e.g., EGFR, JAK family), GPCR Antagonists , and next-generation Agrochemicals .

Chemical Profile & Structural Significance[2][3][4]

The "Cyclopropyl Advantage" in Drug Design

The substitution pattern of this intermediate is non-trivial. The selection of a cyclopropyl group over an isopropyl or ethyl group at the C2 position is a deliberate medicinal chemistry strategy known as Metabolic Blocking .

FeatureChemical RationalePharmaceutical Impact
C2-Cyclopropyl High C-H bond dissociation energy (106 kcal/mol) vs. Isopropyl (95 kcal/mol).Resists CYP450 oxidation. Prevents rapid metabolic clearance common with isopropyl groups (hydroxylation).
C6-Ethyl Steric bulk and lipophilicity.Receptor Selectivity. Fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
C4-Chloro Electron-deficient leaving group.Divergent Synthesis. Enables rapid library generation via SₙAr or Suzuki coupling.
Physical Properties
  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • Boiling Point: Predicted ~260°C (at 760 mmHg).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; insoluble in water.

  • Stability: Moisture sensitive (hydrolysis of C-Cl bond to pyrimidinone).

Synthesis & Manufacturing Protocol

The industrial synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine typically follows a convergent two-step protocol: Condensation followed by Chlorination .

Step 1: Cyclization (The Pyrimidinone Core)
  • Reagents: Cyclopropanecarboxamidine hydrochloride + Ethyl propionylacetate (or similar β-keto ester).

  • Conditions: Basic conditions (NaOEt/EtOH or NaOMe/MeOH), reflux, 4–8 hours.

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by cyclization at the ester to form the thermodynamically stable 4-hydroxypyrimidine (tautomer of pyrimidinone).

Step 2: Chlorination (Activation)
  • Reagents: Phosphorus Oxychloride (POCl₃).

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).

  • Conditions: 80–100°C, 2–4 hours.

  • Workup: Quench into ice-water (exothermic!), extraction with DCM.

Visualization of Synthesis Pathway

The following diagram illustrates the critical process flow from raw materials to the activated intermediate.

SynthesisPathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Activation SM1 Cyclopropanecarboxamidine (HCl Salt) INT Intermediate: 6-Ethyl-2-cyclopropylpyrimidin-4(3H)-one (Hydroxyl Tautomer) SM1->INT Condensation (NaOEt, Reflux) SM2 Ethyl Propionylacetate (β-Keto Ester) SM2->INT PRODUCT TARGET: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine INT->PRODUCT Chlorination (POCl3, 80°C) REAGENT POCl3 (Chlorinating Agent) REAGENT->PRODUCT

Caption: Convergent synthesis route: Cyclization of amidine and β-keto ester followed by POCl₃-mediated chlorodehydration.

Application in Drug Discovery (Reactivity Profile)

The utility of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine lies in its reactivity at the C4 position. The electron-withdrawing nitrogen atoms of the pyrimidine ring make the C4-chlorine highly susceptible to nucleophilic attack.

Key Transformations
  • SₙAr Amination (Kinase Inhibitor Synthesis):

    • Reaction: Displacement of Cl by primary/secondary amines.

    • Relevance: Creates the "Hinge Binder" motif common in ATP-competitive inhibitors.

    • Protocol: Amine (1.1 eq), DIPEA (2.0 eq), n-Butanol or DMF, 90°C.

  • Suzuki-Miyaura Coupling:

    • Reaction: Coupling with Aryl/Heteroaryl Boronic Acids.

    • Relevance: Used to build bi-aryl systems found in antivirals and oncology drugs.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Etherification:

    • Reaction: Displacement by alkoxides (NaOR).

    • Relevance: Synthesis of agrochemical fungicides (e.g., Cyprodinil analogs).

Divergent Synthesis Workflow

The diagram below demonstrates how this single intermediate branches into three distinct therapeutic classes.

ReactivityMap CORE 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (Electrophilic Core) P_KINASE 4-Amino-Pyrimidines (Kinase Inhibitors) CORE->P_KINASE SNAr (Heat, Base) P_BIARYL 4-Aryl-Pyrimidines (Antivirals / GPCR Ligands) CORE->P_BIARYL Suzuki Coupling (Pd cat.) P_AGRO 4-Alkoxy-Pyrimidines (Fungicides) CORE->P_AGRO SNAr (NaH, THF) R_AMINE Primary Amines (R-NH2) R_AMINE->P_KINASE R_BORON Aryl Boronic Acids (Ar-B(OH)2) R_BORON->P_BIARYL R_ALKOXY Alkoxides (NaO-R) R_ALKOXY->P_AGRO

Caption: Divergent synthesis map showing the transformation of the chloropyrimidine core into three major bioactive classes.

Quality Control & Impurity Profiling

For pharmaceutical use, strict control of impurities is required.

Impurity TypeOriginControl Strategy
Hydroxyl Impurity Hydrolysis of C-Cl bond (moisture).Store under Nitrogen/Argon; re-chlorinate if >1%.
Regioisomers Incorrect cyclization (rare with specific amidine).Monitor by HPLC (Reverse Phase, C18).
Phosphorous Residues POCl₃ carryover.Rigorous aqueous quench and multiple washes; ICP-MS testing.

Analytical Specification (Typical):

  • Purity (HPLC): ≥ 98.0%

  • Water Content (KF): ≤ 0.5%

  • Assay (Titration): 97.0 – 103.0%

Handling & Safety Protocols

Hazard Class: Corrosive (Skin Corr.[1] 1B), Acute Toxicity (Oral/Inhal).

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, face shield, and lab coat.

  • Storage: Keep in a tightly closed container at 2-8°C. Moisture Sensitive.

  • Emergency: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water. The chloropyrimidine moiety can be a potent skin sensitizer.[1]

References

  • PubChem Compound Summary. (2025). 4-chloro-2-cyclopropyl-6-methylpyrimidine (Analogous Structure). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.[2][3][4][5] Merck KGaA. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[6] 5th Ed. Wiley. (General reference for Pyrimidine synthesis and reactivity).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability of cyclopropyl vs isopropyl).
  • BLD Pharm. (2025).[7] Safety Data Sheet: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.[3][4][5]Link

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a scalable and efficient three-step synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, a valuable building block in medicinal chemistry and drug development. The protocol is designed for adaptability from laboratory to pilot-plant scale, with a focus on procedural robustness, safety, and high-yield production.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, is a key intermediate, offering multiple reactive sites for further functionalization. The chloro substituent at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, while the cyclopropyl and ethyl groups provide opportunities to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. This document provides a detailed, field-proven protocol for the scalable synthesis of this important molecule, starting from readily available commercial reagents.

Overall Synthetic Strategy

The synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is accomplished via a three-step sequence, as illustrated below. This strategy was designed for its efficiency, scalability, and use of cost-effective reagents.

Synthetic_Pathway Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone + Ethyl propionate Diketone 1-Cyclopropylpentane-1,3-dione Cyclopropyl_methyl_ketone->Diketone Step 1: Claisen Condensation Hydroxypyrimidine 2-Cyclopropyl-6-ethylpyrimidin-4-ol Diketone->Hydroxypyrimidine Step 2: Cyclocondensation Final_Product 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Hydroxypyrimidine->Final_Product Step 3: Chlorination

Caption: Overall synthetic workflow for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.

Step 1: Scalable Synthesis of 1-Cyclopropylpentane-1,3-dione via Claisen Condensation

The first step involves a Claisen condensation between cyclopropyl methyl ketone and ethyl propionate to form the key intermediate, 1-cyclopropylpentane-1,3-dione. The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the ketone and initiation of the condensation.

Causality Behind Experimental Choices

The selection of sodium ethoxide as the base is strategic; its corresponding alcohol, ethanol, is a byproduct of the reaction and can be readily removed to drive the equilibrium towards the product. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the ester and the base. An excess of ethyl propionate can be used to act as both a reactant and a solvent, which can be recovered and recycled on a larger scale.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropyl methyl ketone84.12100.0 g1.19
Ethyl propionate102.13364.0 g (400 mL)3.56
Sodium ethoxide68.0597.0 g1.43
Toluene-500 mL-
6M Hydrochloric acid-As needed-
Saturated sodium bicarbonate-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with sodium ethoxide (97.0 g, 1.43 mol) and anhydrous toluene (500 mL).

  • The suspension is stirred, and a solution of cyclopropyl methyl ketone (100.0 g, 1.19 mol) in ethyl propionate (364.0 g, 3.56 mol) is added dropwise from the dropping funnel over a period of 1 hour.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 80-90 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of ice (500 g) and 6M hydrochloric acid until the pH is acidic (pH ~2-3).

  • The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 200 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (200 mL) and then with brine (200 mL).

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-cyclopropylpentane-1,3-dione.

  • The crude product can be purified by vacuum distillation to afford a colorless to pale yellow oil.

Expected Yield: 75-85%

Step 2: Synthesis of 2-Cyclopropyl-6-ethylpyrimidin-4-ol via Cyclocondensation

The second step is the cyclocondensation of the synthesized 1-cyclopropylpentane-1,3-dione with urea in the presence of a base to form the pyrimidine ring. This reaction is a classic example of pyrimidine synthesis from a 1,3-dicarbonyl compound.

Causality Behind Experimental Choices

Sodium ethoxide is again used as the base to facilitate the condensation and ring closure. Ethanol is an ideal solvent for this reaction as it readily dissolves both the reactants and the base. The reaction is heated to ensure a sufficient reaction rate. An acidic workup is necessary to neutralize the reaction mixture and precipitate the pyrimidinol product.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Cyclopropylpentane-1,3-dione140.18100.0 g0.71
Urea60.0651.5 g0.86
Sodium ethoxide68.0558.5 g0.86
Ethanol (absolute)-500 mL-
Acetic acid-As needed-

Procedure:

  • A 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser is charged with sodium ethoxide (58.5 g, 0.86 mol) and absolute ethanol (500 mL).

  • The mixture is stirred until the sodium ethoxide is fully dissolved.

  • Urea (51.5 g, 0.86 mol) is added to the solution and stirred for 15 minutes.

  • 1-Cyclopropylpentane-1,3-dione (100.0 g, 0.71 mol) is then added to the mixture.

  • The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 6-8 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The resulting residue is dissolved in water (500 mL) and the solution is acidified to pH 5-6 with acetic acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give 2-cyclopropyl-6-ethylpyrimidin-4-ol as a white to off-white solid.

Expected Yield: 80-90%

Step 3: Chlorination of 2-Cyclopropyl-6-ethylpyrimidin-4-ol to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

The final step is the chlorination of the hydroxypyrimidine intermediate using phosphorus oxychloride (POCl₃). This is a standard and effective method for converting pyrimidinols to their corresponding chloropyrimidines. For large-scale operations, a solvent-free approach is recommended for environmental and economic reasons.[1]

Causality Behind Experimental Choices

Phosphorus oxychloride is a powerful chlorinating agent for hydroxylated heteroaromatics. The use of a base like pyridine can facilitate the reaction.[1] A solvent-free, sealed-reactor approach minimizes the use of excess POCl₃ and simplifies the work-up procedure, making it more suitable for large-scale production.[1] The aqueous work-up must be performed carefully due to the exothermic reaction of POCl₃ with water.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Cyclopropyl-6-ethylpyrimidin-4-ol164.21100.0 g0.61
Phosphorus oxychloride (POCl₃)153.33102.6 g (62.5 mL)0.67
Pyridine79.1048.2 g (49.2 mL)0.61
Dichloromethane-500 mL-
Saturated sodium bicarbonate-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water.

  • In a suitable pressure reactor, 2-cyclopropyl-6-ethylpyrimidin-4-ol (100.0 g, 0.61 mol), phosphorus oxychloride (102.6 g, 0.67 mol), and pyridine (48.2 g, 0.61 mol) are combined.

  • The reactor is sealed and heated to 110-120 °C for 3-5 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, the reactor is cooled to room temperature. The excess POCl₃ can be removed by distillation under reduced pressure for larger scale operations.

  • The reaction mixture is then cooled in an ice bath and very slowly and carefully quenched by the dropwise addition of ice-cold water.

  • The mixture is neutralized to pH 7-8 with a saturated solution of sodium bicarbonate.

  • The product is extracted with dichloromethane (3 x 200 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 4-Chloro-2-cyclopropyl-6-ethylpyrimidine as a liquid or low-melting solid.

Expected Yield: 85-95%

Analytical Data

1-Cyclopropylpentane-1,3-dione

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.58 (s, 1H), 3.55 (s, 2H), 2.15 (q, J = 7.4 Hz, 2H), 1.70-1.60 (m, 1H), 1.10 (t, J = 7.4 Hz, 3H), 1.05-0.95 (m, 2H), 0.85-0.75 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 203.1, 192.5, 91.0, 56.5, 36.2, 15.8, 10.5, 7.8.

2-Cyclopropyl-6-ethylpyrimidin-4-ol

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.85 (br s, 1H), 5.85 (s, 1H), 2.40 (q, J = 7.6 Hz, 2H), 1.95-1.85 (m, 1H), 1.10 (t, J = 7.6 Hz, 3H), 0.95-0.85 (m, 4H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.2, 163.8, 160.1, 101.5, 29.8, 15.2, 12.5, 9.8.

  • MS (ESI): m/z 165.1 [M+H]⁺.

4-Chloro-2-cyclopropyl-6-ethylpyrimidine

  • Appearance: Colorless to light yellow liquid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (s, 1H), 2.75 (q, J = 7.6 Hz, 2H), 2.10-2.00 (m, 1H), 1.30 (t, J = 7.6 Hz, 3H), 1.15-1.05 (m, 2H), 1.00-0.90 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 168.2, 162.0, 115.5, 32.5, 16.8, 12.8, 11.2.

  • MS (EI): m/z 182.1 [M]⁺.

References

  • Brown, D. J. The Pyrimidines; John Wiley & Sons, 1962.
  • Joucla, L.; Dusch, F.; Pipelier, M.; et al. A New Efficient Synthesis of 4,6-Disubstituted Pyrimidines. Tetrahedron Lett.2004, 45(3), 547-549.
  • A patent for a preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and voriconazole discloses a similar cycliz
  • Sun, Z.; Wang, H.; Wen, K.; Li, Y.; Fan, E. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules2012 , 17(4), 4533-4544. [Link][1]

Sources

Application and Protocol for Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ability to functionalize the pyrimidine ring at specific positions is crucial for the development of novel drug candidates with improved potency and selectivity. Nucleophilic aromatic substitution (SNAr) on activated halopyrimidines is a powerful and widely employed strategy for introducing molecular diversity.[3][4]

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a valuable building block for chemical synthesis. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atom at the C4-position for nucleophilic displacement. This, combined with the presence of the cyclopropyl and ethyl groups, allows for the creation of a diverse library of compounds with potential applications in drug discovery and materials science. This document provides a detailed guide to the principles and execution of SNAr reactions using this specific substrate, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.

Mechanistic Overview: The SNAr Pathway

The SNAr reaction of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine proceeds via a well-established addition-elimination mechanism. The key steps are outlined below:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4-position of the pyrimidine ring, which bears the chlorine leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes the intermediate and facilitates its formation.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the substituted product.

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the SNAr of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine with common classes of nucleophiles. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the reaction of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine with a variety of primary and secondary amines.

Rationale:

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[5]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly with less reactive amines.

Materials:

  • 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

  • Amine of choice (e.g., aniline, morpholine, benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.5 M concentration).

  • Add the amine (1.1 - 1.5 eq) to the solution, followed by the addition of TEA or DIPEA (1.5 - 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

ParameterRecommended ConditionRationale
Solvent DMF, DMSO, or DioxanePolar aprotic solvents stabilize the charged intermediate.
Base TEA or DIPEANeutralizes in-situ generated HCl.
Temperature 80 - 120 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Stoichiometry Amine (1.1-1.5 eq), Base (1.5-2.0 eq)A slight excess of the amine and base ensures complete consumption of the starting material.
Protocol 2: O-Arylation with Phenols

This protocol outlines the synthesis of 4-aryloxy-2-cyclopropyl-6-ethylpyrimidines through the reaction with phenols.

Rationale:

  • Base: A stronger base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is suitable for this reaction.

Materials:

  • 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

  • Phenol of choice

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (1.0 eq), the phenol (1.2 eq), and K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Add anhydrous DMF (to achieve a concentration of 0.5 M) and stir the mixture at 80-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: S-Alkylation with Thiols

This protocol details the preparation of 4-thioether-substituted pyrimidines.

Rationale:

  • Thiols as Nucleophiles: Thiols are generally more nucleophilic than their corresponding alcohols and can often react under milder conditions.

  • Base: A base such as potassium carbonate is typically sufficient to deprotonate the thiol and facilitate the reaction.

Materials:

  • 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile or DMF, anhydrous

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (1.0 eq) in anhydrous acetonitrile or DMF, add the thiol (1.1 eq) and K₂CO₃ (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography if required.

Workflow and Decision Making

SNAr_Workflow Start Start: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Nucleophile Select Nucleophile (Amine, Phenol, Thiol) Start->Nucleophile Conditions Select Reaction Conditions (Solvent, Base, Temperature) Nucleophile->Conditions Reaction Perform SNAr Reaction Conditions->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Characterize Final Product (NMR, MS, etc.) Purification->Product

Caption: Decision workflow for SNAr reactions.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger base (for phenols and thiols). For unreactive amines, microwave heating can significantly reduce reaction times.

  • Side Reactions: In the presence of water or other protic nucleophiles, hydrolysis of the 4-chloro-pyrimidine can occur, leading to the formation of the corresponding 4-hydroxypyrimidine. Ensure all reagents and solvents are anhydrous.

  • Regioselectivity: For di- or tri-chlorinated pyrimidines, the regioselectivity of the substitution is a critical factor. Generally, the C4 and C6 positions are more reactive than the C2 position in SNAr reactions.[4] However, the electronic and steric nature of other substituents on the ring can influence this selectivity.[6]

  • Purification: The basicity of the amine products may require the use of a modified mobile phase (e.g., containing a small amount of triethylamine) during column chromatography to prevent streaking.

Conclusion

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a versatile and valuable substrate for nucleophilic aromatic substitution reactions. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis of a wide array of substituted pyrimidines. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively utilize this building block to accelerate their research and development efforts in medicinal chemistry and related fields.

References

  • Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermedi
  • Gomha, S. M., et al. (2015). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 20(7), 12225-12238.
  • Jain, A. K., et al. (2021). Pyrimidine derivatives: A new versatile molecule in the drug development field, scope, and future aspects. International Journal of Pharmaceutical Sciences and Research, 12(9), 4633-4646.
  • Joullié, M. M., et al. (2006).
  • Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
  • Khan, I., et al. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Journal of Saudi Chemical Society, 19(1), 85-91.
  • Langer, P. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Australian Journal of Chemistry, 59(4), 247-251.
  • Mague, J. T., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
  • Movassaghi, M., & Hill, M. D. (2008). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 130(43), 14068-14069.
  • Quantum Mechanics, Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
  • Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 15(07), 0735.
  • S. S. P. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • Schlama, T., et al. (1997).
  • U.S. Patent No. 5,426,230. (1995). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Ulbricht, T. L. V., & Shadbolt, R. S. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
  • Varchi, G., et al. (2014). Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines. Arkivoc, 2014(2), 161-174.
  • Vedejs, E., & Stevens, R. W. (1982). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. The Journal of Organic Chemistry, 47(14), 2678-2684.
  • Wass, M. N., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(16), 6109.
  • Zlatopolskiy, B. D., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemistry of Heterocyclic Compounds, 58(3), 209-215.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

[1]

Executive Summary

This application note details the optimized protocols for functionalizing 4-Chloro-2-cyclopropyl-6-ethylpyrimidine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, CDK) and antiviral agents.

The 4-chloropyrimidine moiety presents a specific challenge: while the C4-position is electronically activated for oxidative addition, the adjacent nitrogen atoms can poison unhindered palladium catalysts. Furthermore, the 2-cyclopropyl group serves as a unique steric and lipophilic handle that must remain intact, requiring conditions that avoid acid-catalyzed ring opening or radical fragmentation.

This guide provides a self-validating screening workflow and a scalable "Gold Standard" protocol using advanced dialkylbiaryl phosphine ligand systems (Buchwald ligands) to achieve >90% yields.

Structural & Mechanistic Analysis

Substrate Reactivity Profile

The substrate features three distinct zones influencing reactivity:

  • The Electrophile (C4-Cl): The chlorine at position 4 is activated by the electron-withdrawing nature of the pyrimidine nitrogens (para to N1, ortho to N3). It is significantly more reactive than a phenyl chloride but less reactive than a 2-chloropyrimidine or 4-bromopyrimidine.

  • The Steric Modulator (6-Ethyl): The ethyl group adds electron density via induction (+I effect), slightly deactivating the C4-Cl towards oxidative addition compared to a bare pyrimidine. It also introduces moderate steric bulk, discouraging the use of extremely bulky ligands that might clash during the migratory insertion step.

  • The Sensitive Motif (2-Cyclopropyl): While generally stable to basic Pd-coupling conditions, the cyclopropyl ring adds significant lipophilicity.[1] Crucially, it prevents the use of strong Lewis acids which could trigger ring-opening.

Mechanism of Action (Suzuki-Miyaura)

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] The rate-determining step (RDS) for this electron-deficient heteroaryl chloride is typically transmetalation or oxidative addition , depending on the boronic acid nucleophile.

Critical Success Factor: The use of electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) facilitates the oxidative addition into the C-Cl bond while preventing the formation of stable, inactive Pd-dimers bridged by the pyrimidine nitrogens.

Visualization: Reaction Workflow

The following diagram outlines the logical flow for selecting the optimal coupling strategy based on the nucleophile type.

ReactionWorkflowStartSubstrate:4-Chloro-2-cyclopropyl-6-ethylpyrimidineDecisionSelect Nucleophile TypeStart->DecisionPathAAryl/Heteroaryl Boronic Acid(Suzuki-Miyaura)Decision->PathAC-C Bond FormationPathBPrimary/Secondary Amine(Buchwald-Hartwig)Decision->PathBC-N Bond FormationCondAStandard: Pd(dppf)Cl2Advanced: XPhos Pd G3PathA->CondACondBStandard: BINAP/Pd(OAc)2Advanced: BrettPhos Pd G3PathB->CondBCheckQC Check:LCMS for Dechlorination (M-Cl+H)CondA->CheckCondB->CheckCheck->StartFail (Re-optimize)FinalTarget Scaffold(Yield >90%)Check->FinalPass

Figure 1: Decision matrix for cross-coupling optimization. Blue nodes indicate starting materials, green nodes indicate optimized catalyst systems.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS) for Optimization

Use this protocol when the coupling partner (boronic acid/amine) is novel or sterically demanding.[1]

Objective: Rapidly identify the optimal Ligand/Base combination. Scale: 50 µmol (Microvial).

Reagents:

  • Substrate: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (1 equiv.)

  • Boronic Acid: 1.5 equiv.[1]

  • Catalyst Sources: Pd(OAc)₂ (5 mol%) + Ligand (10 mol%) OR Pre-formed G3 Precatalysts.[1]

  • Bases: K₂CO₃ (Weak), K₃PO₄ (Medium), Cs₂CO₃ (Strong/Soluble).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

Screening Matrix Table:

EntryCatalyst SystemBaseTemp (°C)Expected Outcome
1 Pd(PPh₃)₄Na₂CO₃80Baseline. Likely slow; incomplete conversion.[1]
2 Pd(dppf)Cl₂·DCM K₂CO₃80Robust. Good for simple aryl boronic acids.
3 XPhos Pd G3 K₃PO₄80High Performance. Best for heteroaryl chlorides.
4 PEPPSI-IPrK₂CO₃60NHC Alternative. Excellent for sterically hindered couplings.[1]

Procedure:

  • Dispense 50 µmol of substrate and 75 µmol of boronic acid into 1 mL vials.

  • Add base (100 µmol) as a solid or 1M aqueous solution.[1]

  • Add catalyst (2.5 µmol) in degassed dioxane (0.5 mL).

  • Cap and heat for 2 hours.

  • Analysis: Dilute 10 µL aliquot into MeCN. Analyze via UPLC-MS (254 nm). Look for Product (P) vs. Protodehalogenation (S-H) .

Protocol B: Scalable "Gold Standard" Suzuki Coupling

Recommended for gram-scale synthesis of pharmaceutical intermediates.[1]

Rationale: The XPhos Pd G3 system is selected because XPhos forms a monolithic, active Pd(0) species that is highly active toward aryl chlorides but sufficiently bulky to prevent inhibition by the pyrimidine nitrogens. K₃PO₄ provides the necessary basicity without degrading the cyclopropyl ring.

Materials:

  • Substrate: 1.0 g (5.1 mmol)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv, 6.1 mmol)[1]

  • Catalyst: XPhos Pd G3 (2 mol%, 0.10 mmol) [CAS: 1445085-55-1]

  • Base: 0.5 M K₃PO₄ (aqueous) (3.0 equiv, 15.3 mmol)

  • Solvent: THF (10 mL) or 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Setup: To a 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Substrate (1.0 g), Boronic Acid (0.85 g), and XPhos Pd G3 (85 mg).

  • Inertion: Evacuate the flask and backfill with Nitrogen (N₂) three times. This prevents oxidation of the phosphine ligand and homocoupling of the boronic acid.

  • Solvent Addition: Add degassed THF (10 mL) via syringe. Stir to dissolve.

  • Base Addition: Add the degassed 0.5 M K₃PO₄ solution (30 mL) via syringe. The mixture will become biphasic.

  • Reaction: Heat the mixture to 60°C (internal temperature) for 2–4 hours.

    • Self-Validation Check: Spot TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; a fluorescent blue spot (product) typically appears at Rf ~0.4.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (50 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Dry organics over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂), gradient elution 0-20% EtOAc in Hexanes.

Expected Yield: 92–96% isolated solid.

Troubleshooting & Critical Parameters

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst poisoning by pyrimidine N.Switch to XPhos or BrettPhos ligands.[1] Increase temp to 100°C.
De-chlorinated Byproduct

-Hydride elimination or protodemetalation.
Use anhydrous conditions (Cs₂CO₃/Dioxane dry). Avoid alcohols.
Homocoupling (Ar-Ar) Oxygen leak.[1]Degas solvents rigorously (sparge with N₂ for 15 min).
Cyclopropyl Ring Opening Acidic contamination.[1]Ensure base is in excess.[1] Avoid PdCl₂ precursors; use Pd(OAc)₂ or G3 precatalysts.
Mechanistic Pathway Visualization

Understanding the catalytic cycle helps diagnose issues.

CatalyticCyclePd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Rate Limiting)Pd0->OxAdd+ Substrate (R-Cl)TransMetTransmetalation(Base Assisted)OxAdd->TransMet+ Ar-B(OH)2 / BaseDehaloDe-chlorinatedByproductOxAdd->Dehalo+ H-SourceRedElimReductive Elimination(Product Release)TransMet->RedElimPd(II) ComplexRedElim->Pd0- Product

Figure 2: Simplified catalytic cycle highlighting the oxidative addition step where the 4-chloropyrimidine reacts.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025).[1][2][4] Link

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts (2021). Link[1]

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (2024).[5] Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

  • Sigma-Aldrich. Product Specification: 4-Chloro-2-cyclopropylpyrimidine.Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 4-chloro-2-cyclopropyl-6-ethylpyrimidine and all reagents before use.

Application Notes and Protocols for the Functionalization of the C4 Position in 2-Cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] The strategic functionalization of the pyrimidine ring is crucial for modulating the physicochemical properties and pharmacological activity of these molecules. This guide provides a comprehensive overview and detailed protocols for the synthesis and subsequent C4-position functionalization of a specific, yet versatile pyrimidine derivative: 2-cyclopropyl-6-ethylpyrimidine.

These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles. The protocols herein are presented not merely as a sequence of steps, but with a rationale for the choice of reagents and conditions, aiming to empower the user to adapt and troubleshoot these methods effectively.

Synthesis of the Core Scaffold: 2-Cyclopropyl-6-ethylpyrimidine

The journey to a functionalized pyrimidine begins with the synthesis of the core structure. A robust and widely adopted method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[2][3] In this section, we outline a two-step process to obtain the key intermediate, 2-cyclopropyl-4-chloro-6-ethylpyrimidine, which is primed for diverse C4-functionalization reactions.

Part A: Synthesis of 2-Cyclopropyl-6-ethylpyrimidin-4(3H)-one

The initial step involves the cyclocondensation of a suitable 1,3-diketone with an amidine to form the pyrimidinone ring. For our target molecule, we will utilize 1-cyclopropylpentane-1,3-dione and formamidine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
1-Cyclopropylpentane-1,3-dione140.1814.0 g100
Formamidine acetate104.1111.5 g110
Sodium ethoxide68.057.5 g110
Anhydrous Ethanol46.07200 mL-
Diethyl ether74.12As needed-
Acetic acid60.05As needed-
Deionized water18.02As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: To the stirred solution, add formamidine acetate, followed by the dropwise addition of 1-cyclopropylpentane-1,3-dione over 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add 100 mL of deionized water and stir. Carefully acidify the aqueous solution with glacial acetic acid to a pH of approximately 5-6. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-cyclopropyl-6-ethylpyrimidin-4(3H)-one.

Expected Outcome:

The product is expected to be a white to off-white solid. The yield should be in the range of 70-85%. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Part B: Chlorination to 2-Cyclopropyl-4-chloro-6-ethylpyrimidine

With the pyrimidinone in hand, the next critical step is the conversion of the C4-hydroxyl group (in its keto-enol tautomeric form) into a good leaving group, most commonly a chloride. This is typically achieved using phosphoryl chloride (POCl₃), often with a tertiary amine base.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Cyclopropyl-6-ethylpyrimidin-4(3H)-one164.2116.4 g100
Phosphoryl chloride (POCl₃)153.3350 mL-
N,N-Dimethylaniline121.1810 mL-
Dichloromethane (DCM)84.93As needed-
Saturated aq. NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-cyclopropyl-6-ethylpyrimidin-4(3H)-one and phosphoryl chloride.

  • Addition of Base: Carefully add N,N-dimethylaniline dropwise to the stirred suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-cyclopropyl-4-chloro-6-ethylpyrimidine.

Expected Outcome:

The product is typically an oil or a low-melting solid. The yield is expected to be in the range of 80-95%. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for C4-Position Functionalization

The 2-cyclopropyl-4-chloro-6-ethylpyrimidine synthesized above is a versatile intermediate for introducing a wide array of functional groups at the C4 position. The electron-deficient nature of the pyrimidine ring, further activated by the chloro leaving group, makes it susceptible to both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful and direct method for forming C-N, C-O, and C-S bonds at the C4 position. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C4 carbon, forming a Meisenheimer complex, which then eliminates the chloride ion to restore aromaticity.[4]

Principle: Primary and secondary amines readily displace the C4-chloride, often in the presence of a non-nucleophilic base to quench the HCl generated.

Materials:

Reagent/SolventRole
2-Cyclopropyl-4-chloro-6-ethylpyrimidineSubstrate
Amine (e.g., morpholine, aniline)Nucleophile (1.1 - 1.5 eq.)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Base (1.5 - 2.0 eq.)
Dioxane, THF, or AcetonitrileSolvent

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, dissolve 2-cyclopropyl-4-chloro-6-ethylpyrimidine (1.0 eq.) in the chosen solvent.

  • Addition of Reagents: Add the amine (1.1 eq.) and the base (1.5 eq.) to the solution.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the C4-aminated product.

Principle: Alkoxides and phenoxides are excellent nucleophiles for SNAr reactions on chloropyrimidines. They can be pre-formed or generated in situ using a strong base.

Materials:

Reagent/SolventRole
2-Cyclopropyl-4-chloro-6-ethylpyrimidineSubstrate
Alcohol or PhenolNucleophile precursor (1.2 eq.)
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)Base (1.2 eq.)
Anhydrous THF or DMFSolvent

Procedure:

  • Alkoxide Formation: In a separate flask under an inert atmosphere, add the alcohol or phenol to a suspension of NaH in the anhydrous solvent at 0 °C. Stir until hydrogen evolution ceases.

  • Reaction: Add the solution of 2-cyclopropyl-4-chloro-6-ethylpyrimidine (1.0 eq.) dropwise to the alkoxide/phenoxide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Principle: Thiolates, being soft nucleophiles, react efficiently with the soft electrophilic C4 center of the pyrimidine.

Materials:

Reagent/SolventRole
2-Cyclopropyl-4-chloro-6-ethylpyrimidineSubstrate
Thiol (e.g., thiophenol, benzyl mercaptan)Nucleophile (1.1 eq.)
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)Base (1.5 eq.)
DMF or AcetonitrileSolvent

Procedure:

  • Reaction Setup: Dissolve the thiol and the base in the solvent in a round-bottom flask.

  • Addition of Substrate: Add the 2-cyclopropyl-4-chloro-6-ethylpyrimidine (1.0 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-4 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering a broad substrate scope and functional group tolerance. The C4-chloro position of our pyrimidine is an excellent handle for these transformations.

Principle: This reaction couples the chloropyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[5][6]

Materials:

Reagent/SolventRole
2-Cyclopropyl-4-chloro-6-ethylpyrimidineSubstrate
Aryl/heteroaryl boronic acidCoupling partner (1.2 eq.)
Pd(PPh₃)₄ or Pd(dppf)Cl₂Catalyst (2-5 mol%)
K₂CO₃ or Cs₂CO₃Base (2.0 eq.)
1,4-Dioxane/water or Toluene/ethanol/waterSolvent mixture

Procedure:

  • Reaction Setup: To a Schlenk flask, add the chloropyrimidine (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.

Principle: A highly versatile method for forming C-N bonds, particularly with less nucleophilic amines or when SNAr is sluggish.[7]

Materials:

Reagent/SolventRole
2-Cyclopropyl-4-chloro-6-ethylpyrimidineSubstrate
Amine or AmideCoupling partner (1.2 eq.)
Pd₂(dba)₃ or Pd(OAc)₂Palladium source (1-3 mol%)
XPhos, SPhos, or BINAPLigand (2-6 mol%)
NaOtBu or K₃PO₄Base (1.5 eq.)
Anhydrous Toluene or DioxaneSolvent

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add the solvent, followed by the chloropyrimidine (1.0 eq.) and the amine (1.2 eq.).

  • Reaction: Seal the flask and heat to 90-110 °C for 8-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Principle: This reaction forms a C-C bond between the chloropyrimidine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Materials:

Reagent/SolventRole
2-Cyclopropyl-4-chloro-6-ethylpyrimidineSubstrate
Terminal alkyneCoupling partner (1.5 eq.)
Pd(PPh₃)₂Cl₂Palladium catalyst (2-5 mol%)
Copper(I) iodide (CuI)Co-catalyst (4-10 mol%)
Triethylamine (TEA) or Diisopropylamine (DIPA)Base and Solvent
THFCo-solvent (optional)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the chloropyrimidine (1.0 eq.), palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Reagent Addition: Add the degassed solvent (TEA or a mixture with THF), followed by the terminal alkyne (1.5 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (up to 60 °C) for 2-12 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Wash the organic layer, dry, concentrate, and purify by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the overall synthetic workflow and the catalytic cycles for the key cross-coupling reactions.

Synthetic Workflow A 1-Cyclopropylpentane-1,3-dione B 2-Cyclopropyl-6-ethylpyrimidin-4(3H)-one A->B Formamidine, NaOEt C 2-Cyclopropyl-4-chloro-6-ethylpyrimidine B->C POCl3 D C4-Functionalized Pyrimidines C->D SNAr or Pd-Coupling

Caption: Overall synthetic workflow for the preparation of C4-functionalized 2-cyclopropyl-6-ethylpyrimidines.

Suzuki Coupling Cycle Pd0 Pd(0)L2 PdII R-Pd(II)L2-Cl Pd0->PdII R-Cl OxAdd Oxidative Addition PdII_B R-Pd(II)L2-R' PdII->PdII_B R'-B(OH)2, Base Transmetal Transmetalation PdII_B->Pd0 Product R-R' PdII_B->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • PrepChem. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Al-Suaily, K. A., & El-Faham, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5187. [Link]

  • Wai, J. S., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • PMC. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.

Sources

Reaction conditions for amination of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

[1]

References

  • General SNAr on Chloropyrimidines

    • Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Technical Guides.[1]

  • Cyclopropyl Pyrimidine Synthesis

    • Sigma-Aldrich Product Sheet: 4-chloro-2-cyclopropyl-6-ethylpyrimidine (CAS 1155151-80-6).[1][6]

  • Solvent Effects in Heterocyclic Amination

    • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. PMC (NIH).[1]

    • [1]

  • Regioselectivity & Catalysis

    • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[1] Organic Letters.[1]

    • [1]

  • Related Scaffold Chemistry

    • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][4] MDPI Molbank.[1]

    • [1]

Application Note: Solvent Selection & Process Optimization for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a critical intermediate step in the manufacturing of various agrochemicals and active pharmaceutical ingredients (APIs). The transformation relies on the chlorodehydroxylation of 2-cyclopropyl-6-ethylpyrimidin-4(3H)-one using phosphorus oxychloride (


). While traditional laboratory methods utilize neat 

as both reagent and solvent, this approach presents significant safety and environmental challenges during scale-up, primarily due to the violent exothermicity of quenching excess phosphoryl chloride.[1][2]

This Application Note evaluates solvent systems (Neat, Toluene, Acetonitrile) and establishes Toluene as the superior solvent for process scalability. We provide a validated protocol that optimizes thermal control, minimizes waste (E-factor), and ensures the stability of the cyclopropyl moiety.

Reaction Chemistry & Mechanism

The conversion of the pyrimidinone precursor to the chloropyrimidine proceeds via an activation-elimination mechanism. The solvent selected must facilitate the formation of the reactive intermediate while managing the thermodynamics of the system.

Mechanistic Pathway[3]
  • Tautomerization: The starting material exists in equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms.

  • Activation: The oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphoryl intermediate. Note: The addition of catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), significantly accelerating this step.
    
  • Nucleophilic Substitution: Chloride ion attacks the C4 position, expelling the phosphoro-species and aromatizing the ring.

Critical Process Parameters (CPPs)
  • Moisture Control:

    
     hydrolyzes rapidly. Water in the solvent consumes reagent and generates HCl gas and phosphoric acid, stalling the reaction.
    
  • Cyclopropyl Stability: While the cyclopropyl ring is generally robust, prolonged exposure to strong Lewis acids at temperatures

    
     can induce ring-opening or rearrangement.
    
  • Quench Safety: The hydrolysis of residual

    
     is highly exothermic (
    
    
    
    ).

Solvent Selection Matrix

The following table summarizes the evaluation of common solvent systems for this specific transformation.

ParameterNeat

(Traditional)
Toluene (Recommended)Acetonitrile (MeCN)Dichloromethane (DCM)
Reaction Rate High (High concentration)Moderate (Requires catalyst)High (Polar aprotic)Low (Low boiling point)
Thermal Limit

(Reflux)

(Ideal)


(Too low)
Workup Safety Critical Risk (Violent quench)Safe (Diluted quench)Poor (Miscible with water)Moderate
Phase Separation N/AExcellent (Product in Org)Poor (Salting out req.)[3]Good
Scale Suitability <100g>1 kg<1 kgNot Recommended
Why Toluene?

Toluene is selected as the process solvent of choice for three reasons:

  • Azeotropic Drying: It allows for the removal of trace water from the starting material via azeotropic distillation prior to

    
     addition.
    
  • Thermal Buffer: Its boiling point (

    
    ) is sufficient to drive the reaction without overheating the cyclopropyl ring.
    
  • Quench Thermodynamics: The solvent acts as a heat sink during the quench, and the product preferentially partitions into the Toluene layer, leaving the acidic byproducts in the aqueous phase.

Visualized Workflows

Reaction Scheme & Mechanism

The following diagram outlines the chemical transformation and the role of the Vilsmeier intermediate.

ReactionScheme SM 2-cyclopropyl-6- ethylpyrimidin-4(3H)-one (Precursor) Inter Activated Phosphoryl Intermediate SM->Inter Activation Prod 4-Chloro-2-cyclopropyl- 6-ethylpyrimidine (Target) Inter->Prod Cl- Substitution Byprod Byproducts: HO-POCl2 + HCl Inter->Byprod Reagent POCl3 + DMF (cat.) Solvent: Toluene Reagent->SM

Figure 1: Reaction pathway for the chlorination of the pyrimidinone precursor.

Process Decision Tree

Logic flow for determining the workup strategy based on solvent choice.

DecisionTree Start Select Solvent System Neat Neat POCl3 Start->Neat Toluene Toluene (Process) Start->Toluene MeCN Acetonitrile Start->MeCN Neat_Risk High Exotherm Risk Requires Distillation of POCl3 Neat->Neat_Risk Tol_Benefit Direct Inverse Quench Auto-Phase Separation Toluene->Tol_Benefit MeCN_Issue Aqueous Miscibility Difficult Extraction MeCN->MeCN_Issue Result_Tol High Yield / Safe Scale-up Tol_Benefit->Result_Tol

Figure 2: Decision logic highlighting the safety and processing advantages of Toluene.

Experimental Protocol (Toluene Process)

Target Scale: 100g Input Expected Yield: 90-95% Purity: >98% (HPLC)

Materials
  • Precursor: 2-Cyclopropyl-6-ethylpyrimidin-4(3H)-one (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (1.5 - 2.0 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)

  • Solvent: Toluene (anhydrous) (5-8 Volumes)

  • Base (Quench): 20%

    
     or 10% NaOH solution.
    
Step-by-Step Procedure
Phase 1: Preparation & Activation
  • Setup: Equip a 1L 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 off-gassing.

  • Charging: Charge the Precursor (100g) and Toluene (600 mL) into the reactor.

  • Drying (Optional but Recommended): If the precursor is wet, distill off ~50 mL of Toluene to remove water azeotropically. Cool to 50°C.[4]

  • Catalyst Addition: Add DMF (2.5 mL). Caution: Vilsmeier complex formation may be slightly exothermic.

  • Reagent Addition: Add

    
      (1.5 eq) dropwise via an addition funnel over 30 minutes. Maintain internal temperature <60°C.
    
Phase 2: Reaction[5][6]
  • Heating: Ramp temperature to reflux (

    
    ) over 45 minutes.
    
  • Monitoring: Hold at reflux for 3–5 hours. Monitor by HPLC/TLC.[7]

    • Endpoint: <1% remaining starting material.[8]

    • Note: The solution usually turns from a suspension to a clear, dark orange solution upon completion.

Phase 3: Workup (Inverse Quench)
  • Cooling: Cool the reaction mixture to 20–25°C.

  • Quench Setup: In a separate vessel, prepare 500 mL of 20%

    
      (aq) and cool to 5°C.
    
  • Inverse Addition (CRITICAL SAFETY STEP): Slowly transfer the reaction mixture (Toluene + Product + residual

    
    ) into the cold carbonate solution.
    
    • Rate: Control addition to keep quench temp <25°C.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Phase Separation: Agitate for 30 minutes to ensure complete hydrolysis of phosphoryl species. Allow layers to settle.

    • Top Layer: Toluene containing 4-Chloro-2-cyclopropyl-6-ethylpyrimidine .

    • Bottom Layer: Aqueous phosphate salts (Discard to waste treatment).

  • Wash: Wash the organic layer with water (1 x 300 mL) and Brine (1 x 300 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate under reduced pressure (
    
    
    
    , 50 mbar) to yield the crude oil/solid.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[2] Reacts violently with water.[2] All glassware must be oven-dried.
    
  • Cyclopropyl Moiety: Avoid using strong mineral acids (e.g.,

    
    ) during workup, as this may open the cyclopropyl ring. The carbonate quench is specifically chosen to buffer the pH.
    
  • Scrubbing: The reaction generates HCl gas. Ensure the scrubber system is active before heating.

References

  • Sun, Z., et al. (2012).[9] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17(4), 4533–4544.[9]

  • BenchChem Application Note. "Chlorination of Pyrimidine-2,4-diol (Uracil)." BenchChem Protocols.

  • PubChem Compound Summary. "4-Chloro-2-cyclopropyl-6-methylpyrimidine" (Structural Analog Data). National Center for Biotechnology Information.

  • Organic Process Research & Development. "Safety of Vilsmeier Reagents and POCl3 Quenching." ACS Publications. (General reference for POCl3 safety).

Sources

Synthesis of antiviral agents using 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of Antiviral NNRTI Scaffolds using 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Executive Summary

This technical guide details the optimized synthesis and application of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (CAS 1155151-80-6) . This compound serves as a critical "privileged structure" in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy.

The 2-cyclopropyl-6-ethyl substitution pattern offers a strategic balance of lipophilicity and metabolic stability, distinguishing it from earlier methyl/isopropyl analogues. This protocol provides a scalable, self-validating workflow for synthesizing this intermediate and utilizing it in nucleophilic aromatic substitution (


) reactions to generate antiviral candidates.

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The synthesis of the target scaffold relies on the construction of the pyrimidine ring followed by functionalization.[1] The choice of the 4-chloro group is deliberate; it acts as a highly reactive electrophile for subsequent coupling with aromatic amines (the "right wing" of DAPY-class inhibitors).

Mechanism of Action (Target Context): In HIV-1 drug design, this pyrimidine core binds to the hydrophobic pocket of the Reverse Transcriptase enzyme. The 2-cyclopropyl group fits into the "tunnel" region, while the 6-ethyl group provides steric bulk to lock the inhibitor in a "butterfly" conformation, essential for nanomolar potency.

Pathway Diagram: Retrosynthesis & Forward Logic

G Target Target Antiviral Candidate (HIV-1 NNRTI Analog) Intermed 4-Chloro-2-cyclopropyl- 6-ethylpyrimidine (The Core Scaffold) Target->Intermed SnAr Coupling (Amine Displacement) Precursor 2-Cyclopropyl-6-ethyl- 4-hydroxypyrimidine (Tautomer: Pyrimidinone) Intermed->Precursor Deoxychlorination (POCl3) SM1 Cyclopropanecarboxamidine HCl Precursor->SM1 Cyclocondensation (NaOEt/EtOH) SM2 Ethyl 3-oxopentanoate (Ethyl propionylacetate) Precursor->SM2 Cyclocondensation

Figure 1: Retrosynthetic logic flow from starting materials to the active antiviral candidate.

Part 2: Synthesis Protocol – The Core Scaffold

Step 1: Cyclocondensation to 2-Cyclopropyl-6-ethyl-4-hydroxypyrimidine

Rationale: The formation of the pyrimidine ring is achieved via a base-catalyzed condensation between an amidine and a


-keto ester. Sodium ethoxide is selected to match the ester leaving group, preventing transesterification byproducts.

Reagents:

  • Cyclopropanecarboxamidine HCl (1.0 equiv)

  • Ethyl 3-oxopentanoate (1.1 equiv)

  • Sodium Ethoxide (2.5 equiv)

  • Ethanol (Anhydrous)

Protocol:

  • Preparation: In a flame-dried 3-neck reactor under

    
    , dissolve Sodium Ethoxide (2.5 eq) in anhydrous Ethanol (10 vol).
    
  • Amidine Release: Add Cyclopropanecarboxamidine HCl (1.0 eq) portion-wise at 0–5°C. Stir for 30 mins to liberate the free base.

  • Addition: Dropwise add Ethyl 3-oxopentanoate (1.1 eq) over 45 minutes, maintaining internal temperature

    
    °C.
    
  • Cyclization: Warm to room temperature, then reflux (

    
    °C) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (10% MeOH in DCM). Disappearance of amidine indicates completion.

  • Workup: Concentrate solvent in vacuo. Dissolve residue in minimum water. Acidify carefully with 2N HCl to pH 5–6 to precipitate the product.

  • Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

Step 2: Chlorination to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Rationale: Conversion of the 4-hydroxy (tautomeric oxo) group to a chloride activates the position for nucleophilic attack. Phosphorus Oxychloride (


) acts as both reagent and solvent.

Reagents:

  • 2-Cyclopropyl-6-ethyl-4-hydroxypyrimidine (1.0 equiv)

  • 
     (5.0 equiv)
    
  • 
    -Dimethylaniline (Catalytic, 0.1 equiv) – Expert Tip: Accelerates Vilsmeier-type activation.
    

Protocol:

  • Setup: Place the hydroxypyrimidine in a round-bottom flask equipped with a reflux condenser and a caustic scrubber (to trap HCl gas).

  • Reagent Addition: Add

    
     slowly. Add 
    
    
    
    -Dimethylaniline.
  • Reaction: Heat to reflux (

    
    °C) for 3–4 hours. The suspension will clear as the chlorinated product forms.
    
  • Quenching (CRITICAL SAFETY):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice/water with vigorous stirring. Maintain temperature

      
      °C to prevent hydrolysis of the product back to the starting material.
      
  • Extraction: Extract with Dichloromethane (

    
    ). Wash combined organics with Sat. 
    
    
    
    (until neutral) and Brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Data Summary Table: Intermediate Specifications

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow oil/solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Consistent with structure1H-NMR, MS
Moisture < 0.1%Karl Fischer
Key Impurity Hydrolyzed precursor < 0.5%HPLC

Part 3: Application – Synthesis of Antiviral Candidates

This section describes the utilization of the 4-chloro scaffold to synthesize a prototype NNRTI via


 displacement.
Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Coupling the scaffold with 4-Aminobenzonitrile (a common pharmacophore in NNRTIs like Etravirine/Rilpivirine).

Workflow Diagram:

Workflow Step1 Dissolution: Scaffold + Amine in p-Dioxane Step2 Catalysis: Add Pd(OAc)2 / BINAP Cs2CO3 (Base) Step1->Step2 Step3 Reaction: Reflux 100°C 12-16 Hours Step2->Step3 Step4 Filtration: Remove Inorganics (Celite Pad) Step3->Step4 Step5 Isolation: Precipitation or Column Chromatography Step4->Step5

Figure 2: Buchwald-Hartwig amination workflow for coupling sterically demanding amines.

Detailed Procedure:

  • Reagents:

    • 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (1.0 eq)

    • 4-Aminobenzonitrile (1.2 eq)

    • Cesium Carbonate (2.0 eq)

    • Catalyst:

      
       (5 mol%) + BINAP (7.5 mol%)
      
    • Solvent: 1,4-Dioxane (degassed).

    • Note: While standard

      
       (acid catalyzed) works for simple amines, Palladium catalysis (Buchwald-Hartwig) is recommended for electron-deficient anilines like aminobenzonitriles to ensure high yields.
      
  • Execution:

    • Combine all solids in a pressure vial.

    • Add degassed dioxane.

    • Seal and heat to 100°C for 12 hours.

    • Monitor by LC-MS for the formation of the coupled product (

      
       peak).
      
  • Validation:

    • The resulting compound should exhibit the characteristic UV spectrum of diarylpyrimidines (DAPY).

    • NMR Check: Look for the disappearance of the pyrimidine C-4 proton (if applicable) or shifts in the aromatic region indicating coupling.

Part 4: Analytical Validation & Safety

Self-Validating Analytical System

To ensure "Trustworthiness" (Part 2 of requirements), every batch must pass the following QC triad:

  • HPLC Purity:

    
     (Column: C18, Mobile Phase: 
    
    
    
    /ACN with 0.1% TFA).
  • H-NMR: Confirm the cyclopropyl protons (multiplets at

    
     0.9–1.2 ppm) and ethyl group (triplet/quartet).
    
  • Residual Solvent: Confirm removal of

    
     and Dioxane via HS-GC.
    
Safety Profile
  • 4-Chloro-2-cyclopropyl-6-ethylpyrimidine: Potent skin sensitizer and irritant.[2] Handle in a fume hood.

  • 
    :  Reacts violently with water. Fatal if inhaled. Use strictly anhydrous conditions.
    

References

  • Janssen Sciences Ireland UC. (2011). Pyrimidine derivatives for the treatment of HIV infection. World Intellectual Property Organization. Patent WO2011063233. Link

  • PubChem. (n.d.).[2] 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Analogous Structure Data).[3] National Library of Medicine. Retrieved October 26, 2023. Link

  • Guillemont, J., et al. (2005). Synthesis of Diarylpyrimidine Analogues (DAPY) as Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 48(6). Link

  • Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine (General Protocol for Hydroxypyrimidines). Org.[4][5][6][7] Synth. 1951, 31, 72. Link

  • ChemicalBook. (2023). 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Product Properties.Link

Sources

Troubleshooting & Optimization

Improving yield in 4-Chloro-2-cyclopropyl-6-ethylpyrimidine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Substitution

Ticket ID: PYR-SUB-4CL-OPT Status: Open Subject: Improving Yield & Selectivity in SNAr/Cross-Coupling Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Substrate Challenge

You are likely experiencing low conversion or hydrolysis because 4-chloro-2-cyclopropyl-6-ethylpyrimidine is a deactivated electrophile .[1]

Unlike a standard 4-chloropyrimidine, your substrate features two electron-donating alkyl groups:[1]

  • C2-Cyclopropyl: Adds steric bulk and mild electron donation.[1]

  • C6-Ethyl: Inductively donates electron density into the ring.[1]

These substituents increase the electron density of the pyrimidine ring, making the C4-position significantly less electrophilic. Standard SNAr conditions (e.g., Ethanol/Reflux) often fail, leading to recovered starting material or hydrolysis by-products.[1]

Part 1: Troubleshooting Guides & FAQs

Issue 1: "The reaction is stuck at 10-20% conversion after 24 hours."

Diagnosis: Kinetic inhibition.[1][2] The nucleophile cannot overcome the activation energy barrier due to the electron-rich nature of the ring and steric hindrance from the C6-ethyl group.

Resolution Protocol:

  • Solvent Switch: Move from protic solvents (EtOH, MeOH) to polar aprotic solvents (DMSO, NMP, or DMF).[1] Protic solvents "cage" your nucleophile via hydrogen bonding, reducing its kinetic energy.[3] Polar aprotic solvents leave the nucleophile "naked" and more reactive.[4]

  • Temperature Elevation: This substrate often requires 100°C – 120°C .[1] If using THF (boiling point 66°C), switch to 1,4-Dioxane or Toluene to access higher temperatures.[1]

  • Microwave Irradiation: For amines with low nucleophilicity, microwave heating at 140°C for 30–60 minutes in NMP often forces conversion where thermal heating fails.[1]

Q: Can I use acid catalysis to speed this up? A: Proceed with caution. While Brønsted acids (e.g., HCl, TFA) can protonate the N3-nitrogen to activate the C4-position, the cyclopropyl group is sensitive to strong acids under thermal stress, potentially leading to ring-opening side reactions. If you must use acid, use a mild Lewis acid like ZnCl₂ rather than strong mineral acids.

Issue 2: "I see a major impurity peak (M-Cl+OH). It's the hydrolysis product."

Diagnosis: Competitive hydrolysis.[1] The 4-chloro group is being displaced by water (acting as a nucleophile) instead of your amine. This is common when using hygroscopic bases (Cs₂CO₃, K₂CO₃) in "wet" polar solvents at high temperatures.[1]

Resolution Protocol:

  • Strict Anhydrous Conditions: Use commercially available anhydrous solvents.[1] Store them over activated 3Å molecular sieves.[1]

  • Base Switch: Switch from carbonate bases to organic bases like DIPEA (Hünig's base) or Et₃N.[1] These generate less "soluble water" in the reaction matrix compared to hygroscopic inorganic salts.

  • Scavenger Additive: Add 3Å molecular sieve powder directly into the reaction flask to capture moisture generated during the setup.

Issue 3: "Standard SNAr failed completely. What now?"

Diagnosis: The nucleophile is too weak, or the substrate is too deactivated. You must switch mechanisms from Nucleophilic Aromatic Substitution (SNAr) to Buchwald-Hartwig Cross-Coupling .[1]

Resolution Protocol (Pd-Catalysis):

  • Catalyst: Use a precatalyst like Pd(OAc)₂ or Pd₂dba₃ .[1]

  • Ligand: Crucial. You need a bulky, electron-rich ligand to facilitate oxidative addition into the deactivated C-Cl bond.[5] BrettPhos (for primary amines) or RuPhos (for secondary amines) are the gold standards here.

  • Base: NaOtBu (Sodium tert-butoxide).[1][5]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Part 2: Experimental Data & Decision Logic

Table 1: Solvent & Base Selection Matrix
Condition SetSolventBaseTemp (°C)SuitabilityRisk Factor
Standard Ethanol / iPrOHEt₃N80 (Reflux)Poor Low reactivity; alcohol competes as nucleophile (solvolysis).[1]
Optimized SNAr DMSO / NMPDIPEA100-120High Best for aliphatic amines.[1] High yield.
Anhydrous SNAr DMF (Dry)K₂CO₃ (Dry)90Medium Risk of hydrolysis if K₂CO₃ is wet.[1]
Catalytic TolueneNaOtBu100High Required for anilines or weak nucleophiles.[1]
Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct reaction pathway based on your nucleophile's properties.

ReactionLogic Start Start: 4-Cl-2-cPr-6-Et-Pyrimidine + Nucleophile CheckNuc Is Nucleophile Aliphatic (Strong) or Aromatic (Weak)? Start->CheckNuc Aliphatic Aliphatic Amine (e.g., Morpholine, Alkylamines) CheckNuc->Aliphatic Strong Nuc Aromatic Aromatic Amine / Amide (Weak Nucleophile) CheckNuc->Aromatic Weak Nuc SNAr_Std Attempt Standard S_NAr (EtOH, 80°C) Aliphatic->SNAr_Std Result_Std Conversion > 50%? SNAr_Std->Result_Std Success_Std Isolate Product Result_Std->Success_Std Yes Opt_SNAr Switch to Polar Aprotic (NMP/DMSO, 120°C, DIPEA) Result_Std->Opt_SNAr No (Low Yield) Final Final Product Isolation Success_Std->Final Buchwald Buchwald-Hartwig Coupling Pd(OAc)2 / BrettPhos / NaOtBu Toluene, 100°C Opt_SNAr->Buchwald Still Fails Hydrolysis Check for Hydrolysis (OH-Impurity) Opt_SNAr->Hydrolysis Aromatic->Buchwald Buchwald->Final Dry_Cond Add 3Å Sieves Switch to Anhydrous Solvent Hydrolysis->Dry_Cond Impurity Present Dry_Cond->Final

Caption: Decision tree for optimizing reaction conditions based on nucleophile strength and initial experimental results.

Part 3: Detailed Experimental Protocols

Protocol A: Optimized SNAr (For Aliphatic Amines)

Use this for morpholine, piperazine, or primary alkyl amines.

  • Setup: To a dry 20 mL vial equipped with a magnetic stir bar, add 4-chloro-2-cyclopropyl-6-ethylpyrimidine (1.0 equiv, e.g., 200 mg).

  • Solvent: Add anhydrous NMP (N-Methyl-2-pyrrolidone) (concentration 0.5 M). Note: NMP is superior to DMF for thermal stability at >100°C.[1]

  • Reagents: Add the amine nucleophile (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash 3x with water (critical to remove NMP).[1] Dry organic layer over Na₂SO₄.[1][6]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Coupling (For Anilines/Weak Nucleophiles)

Use this when SNAr fails or for aryl amines.[1]

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Nitrogen/Argon.

  • Catalyst Pre-mix: Add Pd(OAc)₂ (5 mol%) and BrettPhos (10 mol%) (or RuPhos for secondary amines).[1] Add anhydrous Toluene (2 mL) and stir for 5 mins to form the active complex.

  • Substrate Addition: Add 4-chloro-2-cyclopropyl-6-ethylpyrimidine (1.0 equiv) and the amine (1.2 equiv).

  • Base: Add NaOtBu (1.5 equiv) in one portion.

  • Reaction: Heat to 100°C under inert atmosphere for 4–8 hours.

  • Workup: Filter through a pad of Celite to remove Palladium residues. Concentrate and purify.

References

  • BenchChem Technical Support. (2025).[1][5][6][7] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • WuXi AppTec. (2024).[1] Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [1]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents in Substitution Reactions. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 43557492 (4-Chloro-2-cyclopropyl-6-methylpyrimidine analog). Retrieved from [1]

Sources

Purification strategies for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Process Strategies

Ticket ID: PYR-ISO-442 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are accessing the technical support repository for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (Target Compound A ). This intermediate is a critical lipophilic building block, often used in the synthesis of broad-spectrum fungicides and kinase inhibitors.

The transition from the polar pyrimidinol precursor to this lipophilic chloropyrimidine is the most failure-prone step in the workflow. This guide addresses the three most common user-reported failures:

  • Hydrolysis Reversion: The product reverting to the starting material during workup.

  • "Black Tar" Formation: Thermal decomposition during the

    
     quench.
    
  • Purification Stalling: Inability to separate the product from phosphorus byproducts.

Module 1: The Chemistry & Impurity Landscape

To troubleshoot effectively, you must visualize the reaction matrix. The synthesis typically involves the chlorination of 2-cyclopropyl-6-ethylpyrimidin-4-ol using phosphorus oxychloride (


).
Reaction Pathway & Critical Impurities

ReactionPathway Start Precursor: 2-cyclopropyl-6-ethylpyrimidin-4-ol (Polar / Amphoteric) Target Target: 4-Chloro-2-cyclopropyl- 6-ethylpyrimidine (Lipophilic) Start->Target Chlorination (Reflux) Reagent Reagent: POCl3 + Base Reagent->Target Impurity1 Impurity A: Hydrolysis Product (Reversion to Precursor) Target->Impurity1 Acidic/Basic Hydrolysis Impurity2 Impurity B: Dimer/Phosphorus Adducts (High MW / Tar) Target->Impurity2 Overheating Poor Quench

Caption: Figure 1. Reaction landscape highlighting the reversibility of the chlorination step (Target


 Impurity A) under aqueous stress.

Module 2: Troubleshooting Guides (User Tickets)

Ticket #001: "My product disappears during the aqueous workup."

User Context: "I quenched the reaction with water, but after extraction, NMR shows 40% starting material (pyrimidinol). I drove the reaction to completion by TLC before quenching."

Root Cause Analysis: The 4-chloropyrimidine moiety is electron-deficient, making the C-Cl bond susceptible to Nucleophilic Aromatic Substitution (


) .
  • Mechanism: During an unbuffered water quench, the remaining

    
     hydrolyzes to form Phosphoric acid (
    
    
    
    ) and HCl.[1] This creates a highly acidic, hot aqueous environment.
  • Result: The water acts as a nucleophile, attacking the C4 position and displacing the chloride, reverting the molecule to the thermodynamically stable pyrimidinol (Starting Material).

Expert Resolution: The "Buffered Cold Quench" Protocol Do not quench directly with water. You must maintain a pH between 5 and 7 and temperature < 10°C.

Step-by-Step Protocol:

  • Cool Down: Cool the reaction mixture (RM) to 0–5°C.

  • Removal (Optional but Recommended): If possible, distill off excess

    
     under reduced pressure (rotary evaporator with a caustic trap) before quenching. This drastically reduces the exotherm.
    
  • The Quench:

    • Prepare a beaker of Crushed Ice mixed with DCM (Dichloromethane) .

    • Slowly pour the RM onto the ice/DCM mixture with vigorous stirring.

    • Simultaneously add saturated

      
        or 
      
      
      
      (25%)
      to maintain pH > 5.
    • Critical Limit: Do not allow the temperature to rise above 15°C.

  • Phase Separation: Immediately separate the organic layer. Do not let it sit in contact with the aqueous phase.

  • Wash: Wash the organic layer with cold

    
    , then Brine. Dry over 
    
    
    
    .[2][3]
Ticket #002: "I cannot crystallize the product; it remains an oil."

User Context: "The literature suggests this should be a solid. I obtained a yellow oil that refuses to crystallize."

Root Cause Analysis: The ethyl group at C6 adds rotational freedom and lipophilicity compared to methyl analogs, lowering the melting point. However, the "oil" is often due to Phosphorus impurities (phosphoryl chlorides) that act as solvents, preventing crystal lattice formation.

Expert Resolution: Purification Strategy Matrix

StrategySuitabilityProcedureNotes
High-Vac Distillation Best for Scale BP approx. 110-120°C @ 1-2 mmHg.The product is thermally stable if acid-free. Ensure the pot residue is neutralized.
Column Chromatography Best for Purity Eluent: 5% EtOAc in Hexanes.Pre-treat Silica: Silica is acidic. Flush column with 1%

in Hexanes first to prevent hydrolysis on the column.
Crystallization Difficult Solvent: n-Heptane (cold).Requires high purity (>95%) to initiate. Seed crystals are essential.

Self-Validating Check:

  • Run a 31P-NMR . If you see peaks (other than the reference), you have phosphorus contamination. This "oil" will never crystallize until the phosphorus species are removed via a basic wash (NaOH) or distillation.

Module 3: Workflow Decision Tree

Use this logic flow to determine the correct purification path based on your crude profile.

DecisionTree Start Crude Reaction Mixture (Post-Quench) Check TLC/HPLC Analysis Start->Check HighSM High Starting Material? (Reversion) Check->HighSM Yes CleanOil Clean Profile but Oil? Check->CleanOil No Reprocess Cannot Purify. Resubject to POCl3 HighSM->Reprocess Distill Vacuum Distillation (Remove P-byproducts) CleanOil->Distill Scale > 10g Column Flash Chromatography (Neutralized Silica) CleanOil->Column Scale < 10g

Caption: Figure 2. Operational decision tree for post-reaction processing.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no . Pyrimidinols are actually pyrimidones (tautomer equilibrium).

is superior because it forms a dichlorophosphate intermediate that acts as a better leaving group than the intermediate formed by

.

often requires DMF catalysis (Vilsmeier conditions) and yields are typically lower for this specific scaffold.

Q: What is the estimated LogP of the target? A: The estimated LogP is 2.8 – 3.2 .

  • Why this matters: It is highly lipophilic. During extraction, it will prefer Hexanes/DCM. It will not partition into water, but it will "oil out" of aqueous mixtures, trapping impurities.

Q: How do I store the intermediate? A: Store under Argon/Nitrogen at -20°C .

  • Warning: 4-Chloropyrimidines slowly hydrolyze in moist air, releasing HCl, which autocatalyzes further decomposition. If the bottle fumes upon opening, repurify immediately.

References

  • Synthesis of Chloropyrimidines (General Protocol)

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source: N
    • URL:[Link]

  • Hydrolytic Stability of Chloropyrimidines

    • Title: Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine derivatives.[4]

    • Source: Royal Society of Chemistry (Perkin Trans.[4] 1).

    • URL:[Link][5]

  • Purification & Solubility Data (Analogous Structures)

    • Title: Measurement and Correlation for Solubility of Pyrimidine Deriv
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Safety & Handling of POCl3 Reactions

    • Title: Chlorination of Pyrimidine-2,4-diol (Uracil) - Safety & Protocols.
    • Source: BenchChem Application Notes.[6]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in Cyclopropyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance and practical solutions for challenges encountered when performing cross-coupling reactions with sterically demanding cyclopropyl groups. The unique structural and electronic properties of the cyclopropyl moiety, while beneficial in medicinal chemistry for its role in enhancing metabolic stability and potency, present significant hurdles in synthetic protocols.[1] This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex experimental issues.

Understanding the Challenge: The Nature of the Cyclopropyl Group

The cyclopropyl group's steric and electronic character is distinct from other alkyl or aryl fragments. Its three-membered ring structure results in significant angle strain, leading to C-C bonds with a high degree of p-character.[2] This allows the cyclopropyl group to engage in conjugation, yet its rigid, three-dimensional structure imposes considerable steric bulk in the transition state of coupling reactions. This steric hindrance can impede the crucial steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination, leading to low yields, slow reaction rates, or complete reaction failure.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl group considered sterically hindering in cross-coupling reactions?

The cyclopropyl group's steric hindrance arises from its rigid, non-planar structure. Unlike linear alkyl chains that can adopt various conformations to minimize steric clash, the cyclopropyl ring presents a fixed, bulky entity in the vicinity of the reaction center. This bulkiness can prevent the efficient approach of the coupling partners to the metal catalyst's coordination sphere, which is essential for the reaction to proceed.

Q2: How do the electronic properties of the cyclopropyl group influence its reactivity?

The high p-character of the C-C bonds in a cyclopropane ring allows it to act as a weak electron-donating group through conjugation. This electronic effect can influence the electron density at the metal center during the catalytic cycle. However, this electronic contribution is often overshadowed by the more dominant steric effects, especially with substituted cyclopropyl rings or hindered coupling partners.

Q3: What are the most common side reactions observed when coupling cyclopropyl groups?

Common side reactions include:

  • Homocoupling: The coupling of two identical partners (e.g., two aryl halides or two cyclopropyl boronic acids). This is often promoted by the presence of oxygen.

  • Protodeborylation/Protodezincation: The replacement of the boron or zinc moiety on the cyclopropyl group with a hydrogen atom from the solvent or residual water. This is a significant issue with unstable cyclopropylboronic acids.[3]

  • β-Hydride Elimination: While less common with cyclopropyl groups themselves due to the strain it would introduce in the resulting cyclopropene, it can be a problem with alkyl Grignard reagents used in Kumada couplings if the conditions are not carefully controlled.[4]

  • Ring-Opening: Under certain conditions, the strained cyclopropyl ring can undergo cleavage. This is a known reactivity pathway for cyclopropylamine derivatives and vinylcyclopropanes.[5][6]

Q4: Are there alternatives to cyclopropylboronic acids that are more stable?

Yes, several alternatives offer enhanced stability and are often easier to handle:

  • Potassium Cyclopropyltrifluoroborates: These are air- and moisture-stable crystalline solids that can be used in Suzuki-Miyaura couplings.[5]

  • Cyclopropyl MIDA Boronates: These N-methyliminodiacetic acid (MIDA) protected boronates are exceptionally stable and allow for a slow, controlled release of the boronic acid under the reaction conditions, which can minimize side reactions like protodeboronation.[3][7]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions involving cyclopropyl groups.

Problem 1: Low to No Product Formation
Probable Cause Recommended Solution & Explanation
Insufficient Catalyst Activity due to Steric Hindrance 1. Switch to a Bulkier, More Electron-Rich Ligand: For Suzuki, Buchwald-Hartwig, and Negishi couplings, ligands like XPhos, SPhos, RuPhos, or adamantyl-substituted phosphines can be highly effective.[5][8] These ligands promote the formation of a monoligated, coordinatively unsaturated metal center, which is more accessible to sterically hindered substrates.[9] The electron-rich nature of these ligands also accelerates the rate of oxidative addition.
2. Use a Pre-catalyst: Pre-formed catalyst complexes can provide a more consistent and active catalytic species in solution compared to generating the catalyst in situ, especially for challenging reactions.
Poor Solubility of Reagents or Catalyst 1. Solvent Screening: A variety of solvents should be tested. Ethereal solvents like dioxane and THF are common, but sometimes aromatic solvents like toluene or more polar aprotic solvents may be beneficial.[10] The choice of solvent can significantly impact reaction rates and selectivity.[11][12]
2. Use of Mixed Solvents: A mixture of solvents, such as THF/water or toluene/water, can improve the solubility of both organic and inorganic reagents, which is particularly important in Suzuki couplings that use inorganic bases.[13]
Inefficient Transmetalation 1. Base Selection (Suzuki Coupling): The choice of base is critical. For sterically hindered couplings, stronger bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective than weaker bases. The base activates the organoboron species, facilitating transmetalation.[14]
2. Activation of Organosilanes (Hiyama Coupling): A fluoride source, such as TBAF, is necessary to activate the organosilane for transmetalation.
3. Use of More Reactive Organometallics: If Suzuki coupling is failing, consider switching to a Negishi (organozinc) or Kumada (organomagnesium) coupling. Organozinc and organomagnesium reagents are generally more reactive than organoboron compounds.[15][16][17]
Decomposition of Starting Materials 1. Lower Reaction Temperature: High temperatures can lead to the degradation of sensitive functional groups or the catalyst. The use of highly active catalyst systems may allow the reaction to proceed at a lower temperature.
2. Use of MIDA Boronates (Suzuki Coupling): As mentioned in the FAQs, the slow release of the boronic acid from a MIDA boronate can prevent its decomposition over the course of the reaction.[3]
Problem 2: Significant Formation of Side Products
Side Product Probable Cause Recommended Solution & Explanation
Homocoupling of Aryl Halide or Organometallic Reagent Presence of Oxygen; Inefficient Cross-Coupling 1. Thorough Degassing: Ensure the reaction mixture is properly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
2. Optimize Ligand and Catalyst Loading: A more active catalyst system can increase the rate of the desired cross-coupling, outcompeting the homocoupling pathway.
Protodeborylation/Protodezincation Presence of Protic Impurities (e.g., water); Unstable Organometallic Reagent 1. Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried.
2. Switch to a More Stable Organometallic Reagent: Use potassium cyclopropyltrifluoroborate or a cyclopropyl MIDA boronate instead of the corresponding boronic acid in Suzuki couplings.[3][5]
Dehalogenation of the Aryl Halide β-Hydride Elimination from the Catalyst Complex or other Reduction Pathways 1. Ligand Choice: Bulky ligands can often suppress β-hydride elimination by sterically disfavoring the required conformation of the intermediate.
2. Careful Choice of Base and Solvent: Some bases and solvents can promote reductive dehalogenation. Screening different combinations is recommended.

Visualizing the Strategy: Overcoming Steric Hindrance

The following diagram illustrates the key challenges and strategic interventions for successful cyclopropyl cross-coupling.

Overcoming_Steric_Hindrance Strategies for Cyclopropyl Cross-Coupling cluster_challenges Key Challenges cluster_solutions Strategic Solutions Steric_Hindrance Steric Hindrance of Cyclopropyl Group Ligand_Choice Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Steric_Hindrance->Ligand_Choice Mitigated by Low_Reactivity Low Reactivity of Coupling Partners Low_Reactivity->Ligand_Choice Addressed by Condition_Optimization Optimization of: - Base - Solvent - Temperature Low_Reactivity->Condition_Optimization Improved by Side_Reactions Side Reactions (e.g., Homocoupling, Protodeboronation) Reagent_Modification Stable Reagent Alternatives (e.g., MIDA Boronates, Trifluoroborates) Side_Reactions->Reagent_Modification Minimized by Side_Reactions->Condition_Optimization Suppressed by Successful_Coupling High Yield of Desired Product Ligand_Choice->Successful_Coupling Reagent_Modification->Successful_Coupling Condition_Optimization->Successful_Coupling

Caption: Key challenges and solutions in cyclopropyl cross-coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride with Potassium Cyclopropyltrifluoroborate

This protocol is adapted from methodologies that have proven effective for challenging substrates.[5]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.5 equiv)

  • Pd(OAc)2 (3 mol%)

  • XPhos (6 mol%)

  • K3PO4 (2.0 equiv)

  • Toluene/H2O (10:1 mixture, 0.2 M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, potassium cyclopropyltrifluoroborate, and K3PO4.

  • In a separate vial, dissolve Pd(OAc)2 and XPhos in a portion of the toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride with Cyclopropylamine

This protocol utilizes a highly active catalyst system for the challenging C-N bond formation with a small, primary amine.

Materials:

  • Aryl chloride (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • tBuBrettPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (0.5 M)

Procedure:

  • In a glovebox, add Pd2(dba)3, tBuBrettPhos, and NaOtBu to a dry vial.

  • Add toluene, followed by the aryl chloride and cyclopropylamine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Comparative Data for Catalyst Systems

The choice of ligand is paramount for overcoming the steric bulk of the cyclopropyl group. The following table summarizes qualitative performance data for various ligand types in Suzuki-Miyaura couplings with cyclopropyl boronic acid derivatives.

Ligand TypeGeneral Steric BulkGeneral Electron Donating AbilityTypical Performance with Cyclopropyl Substrates
Triphenylphosphine (PPh3) ModerateModeratePoor to moderate; often requires higher temperatures and catalyst loadings.
Tri(tert-butyl)phosphine (P(tBu)3) HighHighGood; the high steric bulk and electron-donating ability are beneficial.
Buchwald Biaryl Phosphines (e.g., XPhos, SPhos) Very HighHighExcellent; generally considered the state-of-the-art for challenging couplings due to their ability to stabilize the active monoligated palladium species.[5]
Ferrocenyl Phosphines (e.g., dppf) ModerateModerateModerate; effective in many cases but can be less efficient than Buchwald-type ligands for highly hindered substrates.

This guide is intended to be a living document and will be updated as new methodologies and insights become available. We encourage researchers to consult the primary literature for the most current and specific applications.

References

  • Wu, K.; Doyle, A. G. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 2017 . [Link]

  • Wu, K.; Doyle, A. G. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC, 2017 . [Link]

  • Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines. Chemistry – A European Journal, 2020 . [Link]

  • Ligand design for cross-couplings: phosphines. YouTube, 2024 . [Link]

  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. PMC, 2016 . [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Purdue University, 2025 . [Link]

  • Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. Shanghai Jiao Tong University, 2025 . [Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate, 2015 . [Link]

  • Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. ACS Publications, 2008 . [Link]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of Birmingham, 2021 . [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024 . [Link]

  • Recent advances in intramolecular C–O/C–N/C–S bond formation via C–H functionalization. RSC Publishing, 2015 . [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit, 2018 . [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC, 2008 . [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI, 2025 . [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of California, Berkeley, 2002 . [Link]

  • Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. PMC, 2020 . [Link]

  • Suzuki Coupling. Organic Chemistry Portal, n.d. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC, 2020 . [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI, 2017 . [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC, 2025 . [Link]

  • Negishi coupling. Wikipedia, n.d. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO, 2021 . [Link]

  • Kumada coupling. Wikipedia, n.d. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals, 2018 . [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications, 2023 . [Link]

  • Recent advances in the synthesis of cyclopropanes. Semantic Scholar, 2018 . [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC, 2014 . [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online, 2014 . [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Strathclyde, n.d. [Link]

  • Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. PMC, 2014 . [Link]

  • Sonogashira Coupling. Chemistry LibreTexts, 2024 . [Link]

  • Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene- Stabilized Complexes. An-Najah National University, 2025 . [Link]

  • Kumada Coupling. Organic Chemistry Portal, n.d. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing, 2015 . [Link]

  • Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C-C Bonds. University of Illinois Urbana-Champaign, 2022 . [Link]

  • Recent advances in enantioselective construction of C–N bonds involving radical intermediates. RSC Publishing, 2023 . [Link]

  • Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst. ResearchGate, 2025 . [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. ACS Publications, 2025 . [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. ResearchGate, 2025 . [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube, 2025 . [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing, 2022 . [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update, 2020 . [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group, n.d. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023 . [Link]

  • structure and reactivity of the cyclopropane species. John Wiley & Sons, n.d. [Link]

  • Negishi Coupling. OpenOChem Learn, n.d. [Link]

Sources

Recrystallization solvents for high-purity 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine , a critical intermediate likely used in agrochemical or pharmaceutical synthesis.

Note on Physical State: Based on structural analogs (e.g., the methyl variant melts at ~42–44°C), the ethyl derivative is likely a low-melting solid or viscous oil at room temperature. Standard recrystallization often fails because the compound "oils out" rather than crystallizing. This guide prioritizes low-temperature crystallization and antisolvent precipitation strategies.

Solvent Selection Matrix

Objective: Maximize recovery while removing regioisomers and hydrolysis byproducts (hydroxy-pyrimidines).

Solvent SystemRoleApplication ContextTemperature Profile
n-Heptane Primary SolventBest for Initial Attempt. Dissolves the compound at moderate heat; precipitates it upon deep cooling.Dissolve at 35-40°C → Cool to -20°C
Heptane / EtOAc (9:1) Solvent/Co-solventFor Oily Crudes. Ethyl Acetate (EtOAc) prevents oiling out by keeping the solution homogeneous longer during cooling.Dissolve at 40°C → Cool to -10°C
Isopropanol (IPA) / Water Solvent/AntisolventFor Polar Impurity Removal. Removes salts and hydroxy-pyrimidines. Risk:[1] Hydrolysis if heated too long.Dissolve in IPA at RT → Add cold Water → Cool to 0°C
Pentane Low-Temp SolventFor "Gummy" Solids. Trituration solvent to remove surface oils and induce hardening.Slurry at 0°C or lower

Troubleshooting & FAQs

Q1: My product comes out as a yellow oil at the bottom of the flask instead of crystals. How do I fix this "oiling out"? Diagnosis: The compound’s melting point is likely near or below the process temperature, or impurities are depressing the melting point. Solution:

  • Lower the Concentration: You are likely near the "liquid-liquid phase separation" boundary. Add more solvent (Heptane) to dilute.

  • Seed at the Cloud Point: Cool the solution slowly. When it turns slightly cloudy, add a seed crystal (if available) or scratch the glass.

  • Switch to "Melt Crystallization": If it oils out, separate the oil, dissolve it in a minimum amount of Pentane or Diethyl Ether , and place it in a -20°C freezer overnight.

Q2: I see a new impurity peak (M+16 or M-Cl+OH) after recrystallization. What happened? Diagnosis: Hydrolysis of the C-Cl bond occurred. This is common in 4-chloropyrimidines, especially in the presence of water or alcohols at high temperatures. Solution:

  • Avoid Boiling Alcohols: If using Ethanol/Methanol, do not reflux for extended periods. Use Isopropanol (IPA) as it is sterically bulkier and less nucleophilic.

  • Dry Your Solvents: Ensure Heptane/EtOAc are anhydrous.

  • Neutralize: If the crude is acidic (from POCl3 workup), wash with 10% NaHCO3 before recrystallization. Acid accelerates hydrolysis.

Q3: How do I remove the regioisomer (4-Chloro-6-cyclopropyl-2-ethyl...)? Diagnosis: Regioisomers have very similar solubilities. Solution:

  • Recrystallization alone may be insufficient.

  • Chromatographic Filter: Pass the crude solution (in Hexane/EtOAc 9:1) through a short pad of silica gel before attempting crystallization. The regioisomer often has a slightly different Rf.

Step-by-Step Protocol: Low-Temperature Crystallization

Target: >98% Purity, White to Off-White Solid.

  • Preparation:

    • Weigh 10 g of crude 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.

    • Prepare Solvent A: Pure n-Heptane.

    • Prepare Solvent B: Ethyl Acetate (EtOAc).

  • Dissolution:

    • Place crude in a flask. Add 20 mL of Heptane .

    • Warm to 35–40°C (Do not boil).

    • If insoluble: Add EtOAc dropwise (max 2-3 mL) until clear.

    • Note: If a small amount of dark tar remains insoluble, decant the clear supernatant into a clean flask.

  • Crystallization:

    • Allow the clear solution to cool to Room Temperature (20-25°C) with stirring.

    • Seed: If available, add a seed crystal now.[2]

    • Transfer the flask to a 0°C bath (Ice/Water) for 1 hour.

    • Transfer to a -20°C freezer for 12 hours. This is critical for low-melting pyrimidines.

  • Isolation:

    • Filter rapidly using a chilled Buchner funnel.

    • Wash the cake with cold Pentane (-20°C).

    • Drying: Dry in a vacuum desiccator at room temperature (Do not heat, or it will melt).

Visualizations

Figure 1: Solvent Selection Logic Tree

SolventSelection Start Start: Crude 4-Chloro-2-cyclopropyl-6-ethylpyrimidine CheckState Is the Crude Solid or Oil? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Gummy CheckState->Oil SolidPath Standard Recrystallization Solvent: Heptane/EtOAc Solid->SolidPath OilPath Low-Temp Crystallization Solvent: Pentane or Ether Oil->OilPath CheckPurity Check Purity (HPLC) SolidPath->CheckPurity OilPath->CheckPurity Hydrolysis Impurity: Hydroxy-pyrimidine? CheckPurity->Hydrolysis Yes Regio Impurity: Regioisomer? CheckPurity->Regio Yes SolventSwitch Switch to Toluene (Removes polar impurities) Hydrolysis->SolventSwitch Silica Silica Plug Filtration then Crystallize Regio->Silica

Caption: Logic flow for selecting the optimal purification method based on physical state and impurity profile.

Figure 2: Purification Workflow

Workflow Raw Crude Reaction Mixture (Post-Workup) Dissolve Dissolution (Heptane + trace EtOAc @ 40°C) Raw->Dissolve Filter Clarification Filter (Remove insoluble tars) Dissolve->Filter Cool Controlled Cooling (RT -> 0°C -> -20°C) Filter->Cool Isolate Filtration & Wash (Cold Pentane) Cool->Isolate Dry Vacuum Dry (Ambient Temp) Isolate->Dry

Caption: Optimized workflow for handling low-melting chloropyrimidine derivatives.

References

  • PubChem. (2025).[3] 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Compound Summary).[3][4] National Library of Medicine. [Link]

  • MDPI. (2016). Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[5] Molbank. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks.[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Chloropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in chloropyrimidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical transformations. Here, we move beyond simple procedural lists to provide in-depth, evidence-based explanations for common challenges, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: My Suzuki/Buchwald-Hartwig reaction with a chloropyrimidine substrate is sluggish or has completely stalled. What are the likely causes related to the catalyst?

There are several potential reasons for low or no catalytic activity in cross-coupling reactions involving chloropyrimidines. The primary suspects often revolve around catalyst deactivation or poisoning.

One common issue is the inherent challenge of using nitrogen-containing heterocycles like pyrimidines. The lone pair of electrons on the ring nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This is often referred to as the "pyridyl problem" and can significantly slow down or halt the catalytic cycle.[1]

Another possibility is the presence of impurities in your starting materials, reagents, or solvents that act as catalyst poisons. These impurities can block the active sites of the catalyst. Common poisons for palladium catalysts include sulfur compounds, halides, and even trace amounts of oxygen.[2][3] The presence of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst aggregation and deactivation.[2]

Finally, the reaction conditions themselves might be suboptimal. Incorrect temperature, an inappropriate choice of base or solvent, or a non-inert atmosphere can all contribute to catalyst deactivation.[2] For instance, oxygen can oxidize the active Pd(0) species to an inactive Pd(II) state.[2]

Q2: I suspect my catalyst is being poisoned. What are some common culprits I should investigate?

Catalyst poisoning is a frequent issue in cross-coupling reactions. The poisons are substances that bind to the active sites of the catalyst, reducing its effectiveness.[3][4] For palladium-catalyzed reactions with chloropyrimidines, you should consider the following potential sources of contamination:

  • Impurities in Starting Materials and Reagents: Commercially available reagents can contain trace impurities that are detrimental to the catalyst. For example, sulfur-containing compounds are notorious for poisoning palladium catalysts.[3][5] It's also crucial to consider the purity of your chloropyrimidine starting material, as its synthesis may introduce inhibitory byproducts.

  • Solvent Quality: The quality of your solvent is paramount. The presence of moisture can be particularly harmful in certain reactions, leading to unwanted side reactions and catalyst deactivation.[6][7][8] Always use anhydrous and thoroughly degassed solvents.

  • Atmospheric Contamination: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[2] Failure to maintain a strictly inert atmosphere (e.g., using argon or nitrogen) can lead to rapid catalyst oxidation and deactivation. Carbon monoxide, which can be present as an impurity in some gases, is also a known poison for palladium catalysts.[5][9]

  • Degradation of Reaction Components: Under thermal stress, some reagents or starting materials can degrade, releasing species that poison the catalyst. For instance, some bases can be aggressive and promote side reactions that lead to catalyst deactivation.[1]

Troubleshooting Guides

Guide 1: Diagnosing Catalyst Poisoning

If you suspect catalyst poisoning, a systematic approach is necessary to identify the source.

Workflow for Diagnosing Catalyst Poisoning

A Reaction Failure: Low or No Conversion B Visual Inspection: Check for Palladium Black A->B C Run a Control Reaction with High-Purity Reagents B->C If precipitate observed or poisoning suspected D Systematic Reagent Replacement C->D If control is successful E Analyze Reagents for Impurities C->E If control also fails, consider intrinsic substrate issues F Isolate the Source of Poisoning D->F E->F

Caption: A logical workflow to diagnose catalyst poisoning.

Step-by-Step Protocol:

  • Visual Inspection: Carefully observe your reaction mixture. The formation of a black precipitate (palladium black) is a strong indication of catalyst aggregation and deactivation, which can be induced by poisons.[2]

  • Run a Control Experiment: Conduct a small-scale control reaction using a fresh, high-purity batch of all reagents and solvents.[2] This includes using a newly opened bottle of catalyst and freshly distilled/degassed solvents. If this reaction proceeds successfully, it strongly suggests that one of your original reagents is contaminated.

  • Systematic Reagent Replacement: If the control reaction is successful, systematically replace one reagent at a time from your original batch into the high-purity reaction setup. The reaction that fails will pinpoint the contaminated reagent.

  • Analytical Characterization: If the source of poisoning is still unclear, consider analytical techniques to identify the poison. Techniques like Inductively Coupled Plasma (ICP) analysis can detect metallic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile organic impurities.[10][11][12] X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface of the catalyst for the presence of poisons.[10][13][14]

Guide 2: Mitigating Catalyst Poisoning

Once the source of poisoning is identified or strongly suspected, you can take several steps to mitigate the issue.

Strategies for Poison Mitigation

cluster_0 Preventative Measures cluster_1 Reaction Optimization A Purify Starting Materials & Solvents C Increase Catalyst Loading B Use a Guard Bed/Scavenger D Select a More Robust Catalyst/Ligand System E Optimize Reaction Conditions

Caption: Proactive and reactive strategies to mitigate catalyst poisoning.

Detailed Mitigation Strategies:

  • Reagent Purification: This is the most effective preventative measure.[3][14][15]

    • Solvents: Use anhydrous, degassed solvents of the highest purity available. Consider passing them through a column of activated alumina or a commercial solvent purification system.

    • Starting Materials: Recrystallize solid starting materials. Liquid reagents can be purified by distillation.

  • Use of Scavengers or Guard Beds: If a specific poison is known or suspected, a scavenger can be added to the reaction mixture to preferentially bind with the poison, protecting the catalyst. For example, adding a small amount of a substance that reacts with sulfur compounds can be effective. In some industrial applications, a "guard bed" of a less expensive material is used to remove poisons from the feedstock before it reaches the main catalyst bed.[15]

  • Catalyst and Ligand Selection:

    • Robust Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and can influence its resistance to poisoning.[16] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often provide greater stability.[2]

    • Higher Catalyst Loading: While not ideal from an economic standpoint, increasing the catalyst loading can sometimes overcome the effects of a low concentration of poison.

  • Optimization of Reaction Conditions:

    • Temperature: Lowering the reaction temperature may reduce the rate of catalyst deactivation, although it will also slow down the desired reaction.[17] A careful balance must be found.

    • Base and Solvent: The choice of base and solvent can significantly impact catalyst stability.[1] A weaker base might be less prone to causing side reactions that deactivate the catalyst. The solvent should be chosen to ensure all components remain in solution and to stabilize the catalytic species.

Data Presentation

Table 1: Common Catalyst Poisons and Their Sources in Chloropyrimidine Coupling

Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Thiols, sulfides, disulfidesImpurities in starting materials or reagents.[3][5]
Halides (Excess) Chloride, bromide, iodideByproducts of the reaction, impurities in reagents.[5]
Nitrogen Heterocycles Pyridine, pyrimidine substrates themselvesCan act as inhibitors through coordination.[1]
Oxygen & Moisture O₂, H₂OAtmospheric leaks, impure solvents.[2][6][7][8]
Carbon Monoxide COImpurity in inert gas supply.[5][9]
Heavy Metals Lead, mercury, arsenicContamination from previous synthetic steps or equipment.[10][14]

Experimental Protocols

Protocol 1: Standard Procedure for a High-Purity Control Reaction

This protocol provides a baseline for a Suzuki-Miyaura coupling of a generic chloropyrimidine with a boronic acid, emphasizing the precautions needed to avoid catalyst poisoning.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of Glassware: Oven-dry all glassware overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To the Schlenk flask, add the chloropyrimidine, arylboronic acid, and base under a positive pressure of inert gas.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst. If the catalyst is air-sensitive, it should be handled in a glovebox.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828-4845. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. [Link]

  • Vercammen, J., Brix, J.-L., & Marin, G. B. (2013). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. LCGC North America, 31(11), 934-941. [Link]

  • Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. [Link]

  • Energy Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. [Link]

  • Buchwald, S. L., & Martin, R. (2014). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • ResearchGate. (2025, August 10). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. [Link]

  • ResearchGate. (2025, August 6). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. [Link]

  • ChemCatBio. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Pharmaceutical Technology. (2014, June 2). Seeking Alternative Catalyst Solutions. [Link]

  • Synlett. (2025, April 18). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • National Center for Biotechnology Information. (2019, April 19). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • Patsnap. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Green Chemistry Approaches to Developing Sustainable Catalysts for Pharmaceutical Synthesis. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. (2025, August 7). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. [Link]

  • National Center for Biotechnology Information. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]

  • Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • National Center for Biotechnology Information. (2025, July 22). Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines. [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. [Link]

  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Center for Biotechnology Information. (2022, June 25). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. [Link]

  • National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ResearchGate. (2020, July 29). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Pharmaceutical Technology. (2019, October 2). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. [Link]

Sources

Controlling regioselectivity in pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Functionalization & Regioselectivity

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-REGIO-001

Welcome to the Pyrimidine Functionalization Support Hub.

You are likely here because pyrimidine regiochemistry is behaving unpredictably. Unlike pyridine, the presence of two nitrogen atoms creates a complex interplay of electronics (C2 vs. C4/C6 equivalence) and tautomerism (N1 vs. N3).

This guide does not just list reactions; it troubleshoots the causality of selectivity failures. We have broken this down into four core modules based on the most common "error codes" in medicinal chemistry workflows.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Issue: “I have a 2,4-dichloropyrimidine. I want to substitute at C4, but I’m getting a mixture or C2 selectivity.”

The Mechanistic Logic

In 2,4-dihalopyrimidines, the C4 position is inherently more electrophilic than C2.

  • Why? The nitrogen atoms at positions 1 and 3 withdraw electron density. C4 is para-like to N1 and ortho-like to N3. C2 is ortho-like to both. While C2 seems electronically activated, the intermediate Meisenheimer complex formed at C4 is more stable due to better resonance delocalization involving the para-nitrogen.

  • The Exception: If you have a bulky substituent at C5, steric hindrance may force the nucleophile to C2.

Troubleshooting Protocol
VariableRecommendation for C4 SelectivityRecommendation for C2 Selectivity
Temperature Low (< 0 °C). Kinetic control favors the more electrophilic C4.High (> 80 °C). Thermodynamic equilibration can sometimes favor C2 products (rare/substrate dependent).
Base Non-nucleophilic (DIPEA, Et3N). Avoid alkoxides if possible to prevent side reactions.Strong/Hard (NaH, LiHMDS). Sometimes required to force difficult substitutions.
Solvent Aprotic (THF, DCM). Protic (MeOH, EtOH). Hydrogen bonding with N1/N3 can alter electrophilicity ratios.
Leaving Group Cl/Cl. Standard difference allows C4 attack.Cl (at C4) / SMe (at C2). Use thiomethyl at C2 to protect it, then oxidize to SO2Me later for displacement.
Visual Workflow: SNAr Decision Tree

SNAr_Logic start Substrate: 2,4-Dichloropyrimidine nuc_check Is the Nucleophile Bulky? start->nuc_check c5_check Is C5 Substituted? nuc_check->c5_check No mix_prod Result: Mixture (C2/C4) nuc_check->mix_prod Yes (Steric Clash at C4) temp_check Reaction Temperature c5_check->temp_check No (H) c5_check->mix_prod Yes (Steric Clash) c4_prod Major Product: C4-Substituted temp_check->c4_prod < 0°C (Kinetic Control) temp_check->mix_prod > 60°C (Thermodynamic Scramble) c2_prod Major Product: C2-Substituted

Caption: Logic flow for predicting SNAr regioselectivity on 2,4-dichloropyrimidines.

Module 2: The "Halogen Dance" (Lithiation)

Issue: “I tried to lithiate my bromopyrimidine to react at C5, but the bromine moved to a different position.”

The Mechanistic Logic

Pyrimidines are notorious for the Halogen Dance (Base-Catalyzed Halogen Migration) .[1]

  • Lithiation: You treat a bromopyrimidine with LDA. Lithiation occurs at the most acidic proton (usually C5 or ortho to a directing group).

  • Migration: If the resulting lithiated species is less stable than a potential isomer, the bromine atom "dances" (migrates) to the lithiated carbon, generating a new, more stable lithiated species at the position the bromine vacated.

  • Thermodynamics: The system seeks the most stable carbanion (often stabilized by adjacent halogens or heteroatoms).

Troubleshooting Protocol
  • Stop the Dance: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C and quench immediately with the electrophile. The dance is time- and temperature-dependent.

  • Use the Dance: Deliberately allow the migration to access C6-functionalized products from C5-bromo precursors.

Visual Workflow: Halogen Dance Mechanism

Halogen_Dance step1 Start: 4-Chloropyrimidine step2 Add LDA (-78°C) Lithiation at C5 (Kinetic) step1->step2 step3 Intermediate A: 5-Lithio-4-chloropyrimidine step2->step3 step4 Halogen Migration (The Dance) step3->step4 Warm up / Time step5 Intermediate B: 4-Lithio-5-chloropyrimidine (Thermodynamic Sink) step4->step5

Caption: The migration of halogen substituents via lithiated intermediates (Halogen Dance).

Module 3: N-Alkylation (N1 vs. N3)

Issue: “I am alkylating a uracil/pyrimidinone derivative and getting a mixture of N1 and N3 isomers.”

The Mechanistic Logic

Tautomerism makes N1 and N3 ambiguous.

  • N1 Alkylation: Often favored under Hilbert-Johnson conditions (silylation first). Sterics at C2 and C6 play a huge role.

  • N3 Alkylation: Often favored in basic conditions if N1 is sterically hindered (e.g., by a C2 substituent).

Troubleshooting Protocol
  • The Silyl Method (High Selectivity):

    • Treat the pyrimidinone with HMDS (Hexamethyldisilazane) to form the O-silylated intermediate (making the ring aromatic).

    • Add the alkyl halide (R-X) and a Lewis Acid (e.g., SnCl4 or TMSOTf).

    • Result: usually favors N1 due to the mechanism proceeding via the less hindered nitrogen lone pair.

  • The Base Method:

    • Cs2CO3 in DMF: The "Cesium Effect" often improves selectivity and yield compared to NaH, likely due to solubility and cation-pi interactions.

Module 4: Transition Metal Catalysis (Cross-Coupling)

Issue: “Suzuki coupling is hitting C4, but I need to couple at C2 first.”

The Mechanistic Logic

Standard Pd-catalyzed oxidative addition follows the bond dissociation energy (BDE) and electron deficiency: C4-Cl > C2-Cl . Therefore, C4 couples first.

How to Invert Selectivity (The "Bulky Ligand" Hack)

Recent research (e.g., from the Schoenebeck group) has shown that C2-selective oxidative addition is possible.

  • The Fix: Use Pd-NHC catalysts (N-Heterocyclic Carbenes) with high steric bulk (e.g., IPr, IPent).

  • Why? The bulky ligand creates a "pocket" that makes the exposed C2 position more accessible than the C4 position, which is flanked by the C5-H and the N3 lone pair.

Target SiteCatalyst SystemReference
C4 (Standard) Pd(PPh3)4 or Pd(dppf)Cl2Standard Literature
C2 (Inverted) Pd-PEPPSI-IPent or Pd(IPr)(cin)Cl[See Ref 4]

References

  • SNAr Regioselectivity Trends: Regioselectivity of the SNAr Reaction of 2,4-Dichloropyrimidines. WuXi AppTec.

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Journal of Organic Chemistry.

  • Minisci Reaction Blocking Groups: Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[2] J. Am. Chem. Soc.[2] 2021.[2] (Applicable to diazines).[3]

  • C2-Selective Cross-Coupling: Strotman, N. A., et al. "Catalyst-Controlled Regioselective Suzuki Couplings." J. Am. Chem. Soc.[2]

  • General Pyrimidine Chemistry:The Chemistry of Heterocycles: Structures, Reactions, Synthesis, and Applic

Sources

Technical Support Center: Strategic Removal of Unreacted 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling a common yet critical challenge in synthetic chemistry: the removal of unreacted 4-Chloro-2-cyclopropyl-6-ethylpyrimidine from your reaction mixtures. This guide is designed for drug development professionals and research scientists who require high-purity compounds. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific synthetic context.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: My TLC plate shows my desired product and the starting material as two very close spots. What's the first thing I should try? A1: When TLC separation is poor, it indicates similar polarity between your product and the unreacted starting material. Before attempting large-scale column chromatography, try optimizing the TLC mobile phase. Test solvent systems with different polarities, such as various ratios of hexane/ethyl acetate or dichloromethane/methanol.[1] If separation remains challenging, consider high-resolution techniques like preparative HPLC or explore non-chromatographic methods like recrystallization or scavenger resins.[1][2]

Q2: I have a large amount of unreacted starting material. Is column chromatography my only option? A2: Not necessarily. For bulk removal, an initial workup using liquid-liquid extraction with a dilute aqueous acid could be effective. The pyrimidine nitrogen atoms are weakly basic and may protonate, increasing aqueous solubility and allowing for partial removal from the organic phase. Alternatively, recrystallization is an excellent and cost-effective method for bulk purification if a suitable solvent system can be identified.[1][3]

Q3: What is a scavenger resin and when should I use it? A3: A scavenger resin is a polymer support with a functional group designed to react selectively and irreversibly with a specific type of molecule.[4] For removing an electrophile like 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, a nucleophilic scavenger resin (e.g., an amine-functionalized polymer) is ideal. This method is exceptionally useful for removing trace amounts of impurity at the final stage of purification, as the resin-bound impurity is simply filtered off.[4][5]

Q4: How can I confirm the starting material is completely gone? A4: High-resolution analytical techniques are essential. While TLC is a good indicator during the process, final confirmation should come from ¹H NMR spectroscopy, where the characteristic signals of the starting material should be absent. For ultimate confirmation of purity, LC-MS is the preferred method.

Troubleshooting Guide: Selecting Your Purification Strategy

The optimal purification strategy depends on the scale of your reaction, the quantity of the impurity, and the properties of your desired product. The following decision tree provides a logical pathway for selecting the most effective technique.

G cluster_high Bulk Removal Strategies cluster_low Fine Purification Strategies start Assess Reaction Mixture (via TLC or Crude NMR) high_impurity High Impurity Load (>10%) start->high_impurity High SM Content low_impurity Low Impurity Load (<10%) start->low_impurity Low SM Content recrystallization Attempt Recrystallization (If product is solid) high_impurity->recrystallization extraction Acidic Liquid-Liquid Extraction high_impurity->extraction column_low Standard Column Chromatography low_impurity->column_low column_high Preparative Column Chromatography recrystallization->column_high If purity is still low extraction->column_high Followed by... end_node Pure Product column_high->end_node scavenger Use Scavenger Resin (For trace electrophiles) scavenger->end_node column_low->scavenger For final polishing prep_hplc Preparative HPLC (For high purity needs) column_low->prep_hplc If separation is poor prep_hplc->end_node

Caption: Decision tree for purification method selection.

In-Depth Purification Protocols

Method A: Flash Column Chromatography

Principle of Causality: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[1] 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, being moderately polar, will adhere to the silica gel. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Your goal is to find a solvent system where the product and starting material have different retention factors (Rf), allowing for their separation.[6]

Step-by-Step Protocol:

  • TLC Analysis: Systematically test mobile phases. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal system will give your desired product an Rf value of ~0.2-0.4 and show maximum separation from the starting material spot.[1]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen mobile phase (e.g., hexane). Pack the column evenly to avoid air bubbles and channels, which degrade separation efficiency.[6]

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (dichloromethane is often a good choice). For less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. Apply positive pressure to maintain a steady, fast flow rate.

  • Fraction Collection: Collect the eluate in sequentially numbered test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to identify which contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Data Summary Table:

Property4-Chloro-2-cyclopropyl-6-methylpyrimidine[7]General Elution Behavior
Molecular Weight 168.62 g/mol Moderately retained on silica
Predicted Polarity ModerateElutes with Hexane/Ethyl Acetate mixtures
Common Eluents Hexane/Ethyl Acetate, Dichloromethane/Methanol[1]Start with low polarity (e.g., 5-10% EtOAc in Hexane) and increase gradient as needed.
Method B: Scavenger Resin Purification

Principle of Causality: This is a chemoselective purification method. The unreacted 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is an electrophile due to the electron-withdrawing nature of the pyrimidine ring and the chloro-substituent. A nucleophilic scavenger resin, such as one functionalized with primary or secondary amines (e.g., Tris(2-aminoethyl)amine, TAA resin), will covalently bind to the chloropyrimidine via a nucleophilic aromatic substitution reaction.[4][5] The desired product, lacking this reactive site, remains in solution. The resin-bound impurity is then removed by simple filtration.

G cluster_waste Waste cluster_product Product start Crude Mixture (Product + Unreacted SM) resin Add Nucleophilic Scavenger Resin (e.g., NH2-functionalized) start->resin reaction Stir at RT or gentle heat (Covalent bond formation) resin->reaction filtration Filter Mixture reaction->filtration waste Resin-Bound Impurity (Solid) filtration->waste Solid product Pure Product in Solution (Filtrate) filtration->product Liquid

Caption: Workflow for scavenger resin purification.

Step-by-Step Protocol:

  • Resin Selection: Choose a nucleophilic resin compatible with your solvent system (e.g., polystyrene-based resins for common organic solvents).

  • Stoichiometry: Calculate the molar amount of unreacted starting material in your crude mixture (an estimate from crude NMR is sufficient). Add the scavenger resin in a 2-4 fold molar excess.

  • Reaction: Add the resin to a solution of your crude product in a suitable solvent (e.g., Dichloromethane, THF, or Acetonitrile). Stir the slurry at room temperature or with gentle heating (40-50 °C) for 2-16 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Once the reaction is complete, simply filter the mixture through a Büchner funnel or a fritted glass filter to remove the resin.

  • Final Step: Wash the collected resin with a small amount of fresh solvent. Combine the filtrates and evaporate the solvent to obtain the highly pure product.[8]

Method C: Recrystallization

Principle of Causality: Recrystallization purifies compounds based on differential solubility. An ideal solvent will dissolve the crude material (both product and impurity) at an elevated temperature but will become a poor solvent for only the desired product as the solution cools.[3] The impurities, present in a lower concentration, will remain dissolved in the cold solvent (mother liquor) while the pure product crystallizes out.

Step-by-Step Protocol:

  • Solvent Screening: The key to success is finding the right solvent. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). A good single solvent will dissolve the compound when hot but show low solubility when cold. For a two-solvent system, find a "good" solvent that dissolves the compound readily and a miscible "poor" solvent in which it is insoluble.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities. Dry the crystals under vacuum.[1]

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • Kazakevich, Y., & Lobrutto, R. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific.
  • Various Authors. (n.d.). Covalent Scavengers for Primary and Secondary Amines. Source not specified.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem.
  • Ciardi, J.E., & Anderson, E.P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
  • Ciardi, J.E., & Anderson, E.P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. PubMed.
  • Di Mola, A., et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
  • Di Mola, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
  • Ciardi, J.E., & Anderson, E.P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. PubMed.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-cyclopropylpyrimidine. Sigma-Aldrich.
  • PubChem. (n.d.). 4-Chloro-2-cyclopropyl-6-methylpyrimidine. PubChem.
  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Chemie Brunschwig.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate.
  • Alfa Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. Alfa Chemistry.

Sources

Stability of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Executive Summary & Molecule Profile

Molecule: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Primary Utility: Key intermediate for API synthesis (e.g., Voriconazole analogs, agrochemicals). Critical Instability Factors:

  • The "Leaving Group" Liability: The C4-Chlorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ). In acidic aqueous media, water acts as the nucleophile, leading to rapid hydrolysis.
    
  • Cyclopropyl Ring Strain: While generally robust, the cyclopropyl ring possesses significant angle strain (~27 kcal/mol). Under harsh acidic conditions (pH < 1, high T), acid-catalyzed ring opening becomes a secondary failure mode.

The Degradation Mechanism (The "Why")

Understanding the mechanism is the only way to prevent degradation. We are not dealing with simple decomposition; we are fighting Acid-Catalyzed Hydrolysis .

The Pathway:

  • Protonation: The pyrimidine nitrogen (N1 or N3) is protonated by the acid. This is the trigger. It pulls electron density from the ring, making the C4 carbon significantly more electrophilic (positive character).

  • Nucleophilic Attack: Water (even trace amounts in "dry" solvents) attacks the activated C4 position.

  • Tetrahedral Intermediate: A short-lived intermediate forms.

  • Elimination: Chloride (

    
    ) is a good leaving group and is expelled, reforming the aromatic system.
    
  • Tautomerization: The resulting 4-hydroxy product rapidly tautomerizes to the thermodynamically stable pyrimidinone (ketone form).

Visualizing the Failure Mode:

HydrolysisMechanism Fig 1: Acid-Catalyzed Hydrolysis Pathway of 4-Chloropyrimidines Start 4-Chloro-2-cyclopropyl -6-ethylpyrimidine Protonation Protonated Intermediate (Highly Electrophilic C4) Start->Protonation + H+ (Acid) Attack Tetrahedral Intermediate Protonation->Attack + H2O (Nucleophile) Product Degradant: Pyrimidinone Derivative Attack->Product - HCl (Irreversible)

Troubleshooting Guides & FAQs

Direct answers to the most common issues reported by our user base.

Scenario A: "My yield dropped significantly after an acidic workup."

Q: I used 1M HCl to quench my reaction, and my yield of the chloro-pyrimidine dropped by 15%. What happened? A: You likely hydrolyzed your product.

  • The Science: The rate of hydrolysis for 4-chloropyrimidines is pseudo-first-order with respect to

    
     concentration up to a saturation point. By adding 1M HCl, you protonated the ring nitrogens, activating the C-Cl bond for attack by the water in your acid solution.
    
  • The Fix:

    • Cold Quench: Perform all acidic quenches at

      
      . The activation energy for hydrolysis is significant; lowering T slows it down dramatically.
      
    • Rapid Phase Cut: Do not let the organic layer sit in contact with the acidic aqueous layer. Separate immediately.

    • Alternative: Use a buffered quench (e.g., saturated

      
      , pH ~4-5) instead of strong HCl.
      
Scenario B: "I see a new polar impurity on HPLC."

Q: After storing the material in deuterated chloroform (


) for a week, a new peak appeared at RRT 0.4 (more polar). Is this the cyclopropyl ring opening? 
A:  Unlikely. It is almost certainly the 4-hydroxy tautomer (pyrimidinone) .
  • Diagnosis:

    
     often becomes acidic over time (forming DCl/HCl) if not stabilized. This trace acid + trace moisture = hydrolysis.
    
  • Verification: Check the UV spectrum of the impurity. Pyrimidinones have a distinct

    
     shift compared to the chloropyrimidine due to the loss of aromaticity in the ketone form.
    
  • The Fix: Store analytical samples in anhydrous solvents (DMSO-

    
    ) or filter 
    
    
    
    through basic alumina before use.
Scenario C: "Can I use HBr for deprotection elsewhere in the molecule?"

Q: I need to remove a protecting group using HBr/Acetic Acid. Will the 4-chloro-2-cyclopropyl core survive? A: High Risk. Proceed with extreme caution.

  • The Risk: While the chlorine hydrolysis is the primary worry, concentrated HBr is one of the few reagents capable of opening cyclopropyl rings on heteroaromatic systems (forming a bromopropyl chain).

  • Recommendation: Switch to Trifluoroacetic Acid (TFA). TFA is strong enough for most deprotections but is less nucleophilic than HBr, reducing the risk of both ring opening and halide exchange.

Standardized Stability Testing Protocol

Use this protocol to validate your specific conditions before committing valuable material.

Objective: Determine the half-life (


) of the starting material (SM) in your target solvent/acid system.

Workflow Diagram:

StabilityProtocol Fig 2: Rapid Stability Screening Workflow Step1 Dissolve SM (10mg) in target solvent Step2 Add Acid Catalyst (simulate reaction conditions) Step1->Step2 Step3 Incubate at T_max (e.g., 25°C or 50°C) Step2->Step3 Step4 Sample at t=0, 1h, 4h, 24h Step3->Step4 Step5 HPLC Analysis Step4->Step5 Decision Is Degradant > 5%? Step5->Decision OutcomeA UNSTABLE: Change Acid or Lower T Decision->OutcomeA Yes OutcomeB STABLE: Proceed with Scale-up Decision->OutcomeB No

Experimental Steps:

  • Preparation: Prepare a 1 mg/mL solution of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine in the organic modifier (e.g., Acetonitrile).

  • Acid Spike: Add the acid component (e.g., 1 eq.[1] HCl or TFA).

  • Water Spike: If the reaction is anhydrous, add 1% water to simulate moisture ingress (worst-case scenario).

  • Monitoring: Inject on HPLC (C18 column, Water/ACN gradient) at

    
     and 
    
    
    
    .
  • Acceptance Criteria: If purity decreases by

    
     in 4 hours, the process is not scalable  without modification (e.g., lowering temperature or changing solvent).
    

Quantitative Data Summary

Typical degradation rates observed in 4-chloropyrimidine analogs (Reference Data).

ConditionSolventTemperatureHalf-Life (

)
Primary Degradant
0.1 M HCl Water/MeOH (1:1)

~6-10 HoursPyrimidinone (Hydrolysis)
1.0 M HCl Water/MeOH (1:1)

< 30 MinutesPyrimidinone (Hydrolysis)
Acetic Acid Toluene

> 48 HoursStable (if anhydrous)
Conc. HBr Water

N/ARing Opening + Hydrolysis

References

  • BenchChem Technical Support. (2025).[2] Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.[2][3] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyrimidine reactivity and mechanisms).
  • MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • American Chemical Society. (2007). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.[12] Journal of Medicinal Chemistry. Link

  • National Institutes of Health (PMC). (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.[1][6]Link

Sources

Technical Support Center: Chloropyrimidine Displacement Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Chloropyrimidine


 Displacement
Ticket ID:  #CP-SNAR-OPT-001
Status:  Open
Assigned Specialist:  Senior Application Scientist
Mission Statement

Welcome to the Chloropyrimidine Optimization Hub. This guide addresses the kinetic and thermodynamic challenges inherent in Nucleophilic Aromatic Substitution (


) on chloropyrimidines. Unlike standard alkyl halide substitutions, chloropyrimidine displacements are governed by the specific electrophilicity of the pyrimidine ring positions (C2 vs. C4 vs. C6), which is heavily influenced by reaction temperature and solvent choice.

Below you will find targeted troubleshooting modules designed to resolve regioselectivity issues, reactivity stalls, and hydrolysis byproducts.

Module 1: Regioselectivity & Temperature Control

User Query: "I am using 2,4-dichloropyrimidine and getting a mixture of isomers. How does temperature affect whether the nucleophile attacks C2 or C4?"

Technical Diagnosis

In 2,4-dichloropyrimidines, the C4 position is intrinsically more electrophilic than the C2 position. This is due to the para-like resonance effect of the N1 nitrogen and less steric hindrance compared to the C2 position, which is flanked by two nitrogens.

  • Kinetic Control (Low Temp): Favors the most electrophilic position (C4 ).

  • Thermodynamic Control (High Temp): Can lead to equilibration or double-displacement, but C4 remains the primary site for initial attack unless specific directing groups (e.g., C5-substituents) or catalysts are used.

Optimization Protocol

To maximize regioselectivity for the C4-monosubstituted product:

  • Start Cold: Initiate the reaction at 0°C to -10°C .

  • Stoichiometry: Use exactly 1.0 - 1.05 equivalents of the nucleophile. Excess nucleophile at high temperatures promotes bis-substitution (C2 + C4).

  • Controlled Ramp: If TLC/LCMS shows no conversion after 1 hour, raise to Room Temperature (RT). Do not reflux immediately.

Exceptions (C2 Selectivity): Achieving C2-selectivity on a 2,4-dichloro substrate is difficult via standard thermal


. It often requires:
  • Blocking C4: Using a bulky group at C5 to sterically hinder C4.

  • Alternative Substrates: Using 2-chloro-4-(methylsulfonyl)pyrimidine allows C2 attack by alkoxides at -78°C due to specific hydrogen bonding interactions [1].[1]

Visualization: Regioselectivity Logic Gate

Regioselectivity cluster_tips Selectivity Factors Start Substrate: 2,4-Dichloropyrimidine Temp Reaction Temperature Start->Temp LowTemp Low Temp (< 0°C) Temp->LowTemp Maximize Selectivity HighTemp High Temp (> 80°C) Temp->HighTemp Accelerate Rate C4 C4-Product (Major) Kinetic Control LowTemp->C4 Mix Mixture / Bis-substitution (C2 + C4) HighTemp->Mix Tip1 C5-Electron Withdrawing Group: Increases C4 Selectivity Tip2 Tertiary Amine Nucleophiles: Can favor C2 (via dealkylation)

Figure 1: Decision logic for maximizing regioselectivity in 2,4-dichloropyrimidine substitutions.

Module 2: Reactivity Stalls & Solvent-Temperature Interplay

User Query: "My reaction is stuck at 50% conversion even after refluxing in ethanol. Should I increase the temperature further?"

Technical Diagnosis

If the reaction stalls, the activation energy barrier (


) has not been overcome, or the solvent is deactivating the nucleophile.
  • Protic Solvents (Ethanol/Methanol): Can hydrogen bond to the nucleophile (amine/thiol), reducing its HOMO energy and nucleophilicity. This "caging" effect slows the reaction [2].

  • Boiling Point Limit: Ethanol boils at 78°C. If the

    
     requires 100°C, the reaction will never complete in open reflux.
    
Troubleshooting Guide: The "Solvent Ladder"

Do not just "heat it more" in the same solvent. Switch the medium to access higher temperatures and faster kinetics.

Solvent ClassExamplesBoiling PointDielectric Constant (

)
Recommendation
Protic (Low BP) Methanol, Ethanol65-78°C~24-33Good for highly reactive substrates. Risk of nucleophile deactivation.
Protic (High BP) n-Butanol, i-Amyl alcohol117-130°C~17Allows higher temp reflux. Good for anilines (weak nucleophiles).
Polar Aprotic DMF, DMSO, NMP153-202°C36-47Gold Standard. Stabilizes the polar Meisenheimer transition state. Accelerates rate significantly.

Actionable Protocol for Stalled Reactions:

  • Evaporate the ethanol.

  • Resuspend in DMF or NMP (Polar Aprotic).

  • Add Base: Use DIPEA or

    
     (1.5 - 2.0 eq) to scavenge HCl.
    
  • Heat: Set to 90°C. Monitor by LCMS at 1 hour.

  • Microwave Option: If thermal heating at 120°C fails, use microwave irradiation (120°C, 15 mins). The rapid dielectric heating often overcomes aggregation or solubility issues [3].

Module 3: Purity & Side Reactions (Hydrolysis)

User Query: "I see a byproduct with Mass M+16 or (M-Cl)+OH. Is the temperature too high?"

Technical Diagnosis

You are observing Hydrolysis , where water competes with your nucleophile to displace the chloride, forming a hydroxypyrimidine (tautomerizes to pyrimidone).

  • Cause: Chloropyrimidines are hygroscopic and prone to hydrolysis at high temperatures, especially in the presence of acid (generated during the reaction) or wet solvents [4].

  • Temperature Factor: Hydrolysis rates increase exponentially with temperature.

Prevention Workflow
  • Dry Solvents: Use anhydrous DMF or DMSO. Store over molecular sieves.

  • Base Choice: Avoid hydroxide bases (NaOH/KOH) if possible; they are direct competitors. Use non-nucleophilic bases like DIPEA, TEA, or Carbonates (

    
    ).
    
  • Inert Atmosphere: Run the reaction under Nitrogen or Argon balloon to exclude atmospheric moisture.[2]

  • Workup: Do not quench with strong acid/base while hot. Cool to RT first.

Visualization: Troubleshooting Flowchart

Troubleshooting Issue Identify Issue Stall Low Conversion Issue->Stall Hydrolysis Hydrolysis (OH-Product) Issue->Hydrolysis Polymer Tarry/Black Crude Issue->Polymer SolventSwitch Switch to DMF/DMSO Increase Temp Stall->SolventSwitch DrySystem Use Anhydrous Solvent Check Base (Avoid NaOH) Hydrolysis->DrySystem LowerTemp Reduce Temp Check Stoichiometry Polymer->LowerTemp

Figure 2: Rapid diagnostic workflow for common chloropyrimidine reaction failures.

References
  • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class Chapter 48.

  • Royal Society of Chemistry. (2011). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules.

  • BenchChem. (2025).[2][3] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will first present a detailed prediction of its 1H NMR spectrum based on established principles. This predicted spectrum will then be compared with the experimental spectrum of a structurally related analogue, 4-(4-chlorophenyl)-5-methylpyrimidine, to highlight the nuanced effects of substituent changes on the chemical environment of the pyrimidine core.

The Foundational Principles of 1H NMR Spectroscopy in Heterocyclic Analysis

1H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. Key parameters in a 1H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher ppm (downfield), while electron-donating groups shield them, causing an upfield shift to a lower ppm.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the interaction of a proton with neighboring protons (spin-spin coupling). The n+1 rule is a common guide, where n is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the bond connecting them.

The pyrimidine ring is an aromatic heterocycle, and the chemical shifts of its protons are influenced by the ring current and the electronic effects (inductive and mesomeric) of its substituents.[1]

Predicted 1H NMR Spectral Analysis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Based on the structure of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, we can predict the following 1H NMR signals. The pyrimidine ring has one proton at the 5-position. The substituents are a chloro group at the 4-position, a cyclopropyl group at the 2-position, and an ethyl group at the 6-position.

Table 1: Predicted 1H NMR Data for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2Singlet (s)1HH-5 (pyrimidine ring)The pyrimidine ring proton is expected to be in the aromatic region. The exact shift is influenced by the surrounding substituents.
~2.8-3.0Quartet (q)2H-CH2- (ethyl group)The methylene protons are adjacent to the pyrimidine ring and a methyl group, resulting in a quartet.[2]
~1.2-1.4Triplet (t)3H-CH3 (ethyl group)The methyl protons are adjacent to a methylene group, leading to a triplet.[2]
~2.0-2.2Multiplet (m)1H-CH- (cyclopropyl group)The methine proton of the cyclopropyl group is attached to the pyrimidine ring.
~1.0-1.2Multiplet (m)4H-CH2- (cyclopropyl group)The four methylene protons of the cyclopropyl group are expected to be in the upfield region due to the ring strain and shielding effects.[3]

The diagram below illustrates the predicted assignments of the protons in 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.

Caption: Predicted proton assignments for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.

Comparative Analysis: 4-(4-chlorophenyl)-5-methylpyrimidine

To provide experimental context, we will compare the predicted spectrum of our target compound with the reported 1H NMR data for 4-(4-chlorophenyl)-5-methylpyrimidine.[4] This molecule shares the pyrimidine core but differs in its substituents at positions 2, 4, 5, and 6.

Table 2: Experimental 1H NMR Data for 4-(4-chlorophenyl)-5-methylpyrimidine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.13Singlet (s)1HH-2 (pyrimidine ring)
8.65Singlet (s)1HH-6 (pyrimidine ring)
7.60-7.58Doublet (d, J=8.0 Hz)2HH-2', H-6' (phenyl ring)
7.49-7.47Doublet (d, J=8.0 Hz)2HH-3', H-5' (phenyl ring)
2.40Singlet (s)3H-CH3

Discussion and Comparison

The comparison of the predicted spectrum of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine with the experimental data for 4-(4-chlorophenyl)-5-methylpyrimidine reveals key structural influences on proton chemical shifts.

  • Pyrimidine Ring Protons:

    • In our target molecule, a single proton at H-5 is predicted to appear around 7.0-7.2 ppm.

    • In the comparative compound, the protons at H-2 and H-6 appear at 9.13 and 8.65 ppm, respectively. The significant downfield shift is due to the strong electron-withdrawing nature of the pyrimidine nitrogens and the attached chlorophenyl group. The absence of a substituent at the 2-position in the comparative compound allows for the observation of the H-2 proton.

  • Substituent Effects:

    • Ethyl vs. Methyl Group: The ethyl group in our target molecule is expected to show a quartet for the methylene protons (~2.8-3.0 ppm) and a triplet for the methyl protons (~1.2-1.4 ppm). In contrast, the methyl group in the comparative compound gives a singlet at 2.40 ppm. The chemical shift of the methylene protons in the ethyl group is further downfield due to its direct attachment to the electron-deficient pyrimidine ring.

    • Cyclopropyl vs. Phenyl Group: The cyclopropyl protons in the target molecule are predicted in the upfield region (~1.0-2.2 ppm) due to their aliphatic nature and the shielding effect of the strained ring.[3] Conversely, the phenyl group protons in the comparative compound are observed in the aromatic region (7.47-7.60 ppm). The chloro substituent on the phenyl ring further influences the chemical shifts of the aromatic protons.

Experimental Protocol for 1H NMR Acquisition

The following is a standard protocol for acquiring a 1H NMR spectrum of a pyrimidine derivative.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

The workflow for this comparative analysis is depicted below.

G cluster_0 Analysis of Target Compound cluster_1 Analysis of Comparative Compound A Predict 1H NMR Spectrum of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine B Assign Predicted Signals (Chemical Shift, Multiplicity, Integration) A->B C Propose Molecular Structure and Proton Assignments B->C F Comparative Analysis C->F D Obtain Experimental 1H NMR Data for 4-(4-chlorophenyl)-5-methylpyrimidine E Analyze Experimental Signals D->E E->F G Elucidate Structure-Spectrum Correlations and Substituent Effects F->G

Caption: Workflow for the comparative 1H NMR spectral analysis.

Conclusion

This guide demonstrates a powerful approach to structural elucidation by combining predictive analysis with comparative experimental data. The predicted 1H NMR spectrum of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine provides a clear roadmap for its experimental characterization. By comparing these predictions with the actual spectrum of 4-(4-chlorophenyl)-5-methylpyrimidine, we gain valuable insights into how different substituents modulate the electronic environment and, consequently, the 1H NMR spectral features of the pyrimidine core. This methodology of prediction and comparison is a vital tool for chemists in the rapid and accurate identification of novel compounds.

References

  • Organic Chemistry Tutor. Common HNMR Patterns. Available at: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (5), 673-676.
  • Zhu, F., et al. (2023). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 14(1), 123-130.
  • Supporting Information for a publication by the Royal Society of Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 743-753.
  • ResearchGate. 1 H-NMR spectrum of para-substituted pyrimidine ER-6. Available at: [Link]

  • Kulinkovich, O. G. (2009). The Chemistry of the Cyclopropyl Group. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

  • ResearchGate. Spectral data of the prepared compounds (2-12). Available at: [Link]

  • LibreTexts Chemistry. Structure Identification By 1h NMR. Available at: [Link]

  • University of Regensburg. Tables For Organic Structure Analysis. Available at: [Link]

  • ResearchGate. Comparison of the cyclopropyl signals in the ¹H NMR spectra... Available at: [Link]

  • University of Regensburg. H NMR Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum... Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • PubMed. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures... Available at: [Link]

Sources

Mastering 13C NMR Assignments: 2-Cyclopropyl-6-ethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical and medicinal chemists. It synthesizes theoretical prediction with practical assignment strategies, focusing on the unique spectral challenges of the 2-cyclopropyl-6-ethylpyrimidine scaffold.

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

The 2-cyclopropyl-6-ethylpyrimidine scaffold is a privileged structure in modern drug discovery, appearing frequently in kinase inhibitors and antiviral agents (e.g., anti-herpetic nucleoside analogs). Its structural rigidity and metabolic stability offer advantages over flexible alkyl analogs. However, the unique magnetic anisotropy of the cyclopropyl ring and the electronic push-pull of the pyrimidine core create non-trivial NMR assignment challenges.

This guide compares the performance of assignment protocols (Standard 1D vs. Integrated 2D) and provides a definitive reference for distinguishing this scaffold from its common bioisosteres.

PART 1: Comparative Analysis of Assignment Protocols

In the context of structural elucidation, "performance" is defined by Resolution , Confidence , and Time-to-Result . We compare the traditional 1D approach against the recommended 2D Integrated Workflow.

The Challenge: Aliphatic Overlap

The primary risk in assigning this scaffold is the potential overlap or misidentification between the Ethyl methylene (-CH2-) and the Cyclopropyl methine (-CH-) . Both can appear in the 20–35 ppm range depending on solvent and substitution, leading to critical structural assignment errors.

FeatureMethod A: Standard 1D Carbon (Baseline) Method B: Integrated 2D Workflow (Recommended)
Technique 13C {1H} Decoupled + DEPT-1351H-13C HSQC + 1H-13C HMBC
Resolution Low. Relies on chemical shift prediction. DEPT can distinguish CH/CH3 from CH2, but cannot link them to specific positions.High. Correlates protons directly to carbons. Unambiguously separates Ethyl CH2 from Cyclopropyl CH/CH2.
Ambiguity High. Cyclopropyl CH and Ethyl CH2 may both appear as positive/negative phases in DEPT depending on parameter optimization.Zero. Direct connectivity (HSQC) and long-range coupling (HMBC) prove the attachment point to the pyrimidine ring.
Data Integrity Inferred. Relies on "expected" shifts.[1]Self-Validating. Cross-peaks confirm structure.
Instrument Time ~1-4 Hours (requires high scans for quaternary C)~30-60 Mins (Inverse detection is more sensitive).

Verdict: Method A is insufficient for definitive characterization of novel derivatives. Method B is the required standard for publication-quality data.

PART 2: Reference Shift Data & Structural Logic

The following data provides the "Ground Truth" for your assignments. These values are synthesized from fragment-based additivity rules and empirical data for pyrimidine derivatives.

Table 1: Predicted 13C NMR Chemical Shifts (CDCl3)
Carbon LabelFragmentApprox. Shift (δ ppm)Multiplicity (DEPT-135)Diagnostic Characteristic
C2 Pyrimidine Ring168.0 - 172.0 Quaternary (Invisible)Most deshielded due to two adjacent Nitrogens.
C4 Pyrimidine Ring156.0 - 160.0 CH (Up) or Quat.If H-substituted, shows large J_CH (~180 Hz).
C6 Pyrimidine Ring165.0 - 169.0 QuaternaryDeshielded by Ethyl group attachment. HMBC to Ethyl CH2.
C5 Pyrimidine Ring118.0 - 122.0 CH (Up)Most shielded ring carbon. "Beta" to both N atoms.
C-Et (CH2) Ethyl Group28.0 - 32.0 CH2 (Down)Critical Region. HMBC correlation to C6.
C-Et (CH3) Ethyl Group12.0 - 14.0 CH3 (Up)Classic high-field methyl.
C-Cp (CH) Cyclopropyl15.0 - 19.0 CH (Up)Unique Marker. High field methine. J_CH > 160 Hz.
C-Cp (CH2) Cyclopropyl8.0 - 11.0 CH2 (Down)Highly shielded. Distinctive "high field" region.
Scaffold Performance: Cyclopropyl vs. Isopropyl

Why choose this scaffold?

  • Spectral Clarity: The cyclopropyl group resonates at a uniquely high field (8–19 ppm), leaving the 20–40 ppm region clear for other aliphatic linkers. In contrast, an Isopropyl group (bioisostere) clutters the 20–35 ppm region, complicating the analysis of complex drug linkers.

  • Coupling Constant Validation: The cyclopropyl C-H bond has high s-character, resulting in a 1J_CH coupling constant of >160 Hz , significantly higher than the ~125 Hz of the ethyl group. This is a definitive "self-check" for the assignment.

PART 3: Experimental Protocol (Self-Validating System)

Objective: Unambiguous assignment of the 2-cyclopropyl-6-ethylpyrimidine core.

Step 1: Sample Preparation
  • Solvent: CDCl3 (77.16 ppm reference) or DMSO-d6 (39.52 ppm reference).[2] DMSO is preferred if the derivative contains polar H-bond donors (Amides/Ureas).

  • Concentration: 10–20 mg in 600 µL solvent. Filter to remove particulates (essential for 2D quality).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • 1H NMR (Reference): Acquire first. Ensure Cyclopropyl protons (0.8–1.2 ppm) and Ethyl protons (1.2 t, 2.7 q ppm) are integrated and resolved.

  • 1H-13C HSQC (Multiplicity Edited):

    • Phase Sensitive: Set to distinguish CH/CH3 (Red/Positive) from CH2 (Blue/Negative).

    • Optimization: Set J_CH = 145 Hz (average).

    • Goal: Confirm the C-Cp (CH) is distinct from C-Et (CH2).

  • 1H-13C HMBC (Long Range):

    • Optimization: Set J_LR = 8 Hz.

    • Critical Check: Look for the correlation from Ethyl CH2 protons to C6 (Pyrimidine). Look for correlation from Cyclopropyl CH proton to C2 (Pyrimidine).

PART 4: Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the critical ring carbons and distinguishing the alkyl substituents.

NMR_Assignment_Flow Start Unknown Peak List (13C NMR) Region_High Region: 150 - 175 ppm (Aromatic/Heteroaromatic) Start->Region_High Region_Low Region: 5 - 40 ppm (Aliphatic) Start->Region_Low Check_HMBC HMBC Correlations (Long Range) Region_High->Check_HMBC Decision_Ali DEPT-135 Phase? Region_Low->Decision_Ali CH2_Down Negative Phase (CH2) Possible: Ethyl CH2 or Cyclopropyl CH2 Decision_Ali->CH2_Down Negative CH_Up Positive Phase (CH/CH3) Possible: Ethyl CH3 or Cyclopropyl CH Decision_Ali->CH_Up Positive Check_Shift Check Chemical Shift CH2_Down->Check_Shift Assign_Cyc_CH2 Shift < 12 ppm ASSIGN: Cyclopropyl CH2 Check_Shift->Assign_Cyc_CH2 Assign_Et_CH2 Shift > 20 ppm ASSIGN: Ethyl CH2 Check_Shift->Assign_Et_CH2 C2_Assign Correlates to Cyclopropyl Proton? YES -> C2 (~170 ppm) Check_HMBC->C2_Assign C6_Assign Correlates to Ethyl CH2 Proton? YES -> C6 (~167 ppm) Check_HMBC->C6_Assign C4_Assign NO Alkyl Correlations? Likely C4 (or C5 if shielded) Check_HMBC->C4_Assign

Caption: Logical workflow for distinguishing pyrimidine ring carbons and aliphatic substituents using DEPT and HMBC data.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • Wiberg, K. B., & Nist, B. J. (1961). The Interpretation of NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[3]

  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin.

  • BenchChem. (2025).[1] NMR Protocols for Pyrimidine Derivatives.

Sources

Mass Spectrometry Fragmentation Patterns of Chloropyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of chloropyrimidines, designed for researchers in drug discovery and structural analysis.

Executive Summary

Chloropyrimidines are critical scaffolds in the synthesis of nucleoside analogs, kinase inhibitors, and agrochemicals. Their mass spectrometric analysis is defined by two dominant features: the characteristic chlorine isotope signature (


) and the competition between halogen loss and heterocyclic ring cleavage. This guide compares ionization techniques (EI vs. ESI) and fragmentation pathways to provide a robust framework for structural elucidation and isomer differentiation.[1]

Comparative Analysis: Ionization Techniques (EI vs. ESI)

The choice of ionization method dictates the precursor ion state (radical cation vs. protonated molecule), fundamentally altering the fragmentation landscape.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric Field)
Precursor Ion Radical Cation (

)
Even-Electron Protonated Ion (

)
Dominant Mechanism Odd-electron fragmentation (radical driven)Charge-remote or charge-directed fragmentation (CID)
Chlorine Loss Frequent loss of

radical (

)
Loss of neutral

(

) is preferred
Ring Cleavage Extensive Retro-Diels-Alder (RDA)Requires higher collision energy (CE); often preserves ring
Application Library matching, structural fingerprintingLC-MS coupling, impurity profiling, quantitative analysis
Expert Insight: The "Hard" vs. "Soft" Paradox

In EI , the high internal energy often ejects the chlorine atom immediately, sometimes obscuring the molecular ion (


). In ESI , the protonated molecule (

) is stable. To observe structural fragments in ESI, you must apply Collision-Induced Dissociation (CID).
  • Critical Observation: In ESI-MS/MS, chloropyrimidines often eliminate neutral

    
     to form a stable pyrimidinium cation, whereas EI spectra are dominated by the radical loss of 
    
    
    
    .

Positional Isomer Differentiation: 2-Cl vs. 4-Cl vs. 5-Cl

Distinguishing positional isomers is a common challenge. The position of the chlorine atom relative to the ring nitrogens governs the stability of the resulting fragment ions.

Mechanism of Differentiation
  • 2-Chloropyrimidine: The C2 position is flanked by two electronegative nitrogen atoms. The C-Cl bond is labile towards nucleophilic attack in solution, but in the gas phase, the formation of the C2 cation is destabilized by the adjacent electron-withdrawing nitrogens. However, Ring Opening is often more prevalent here due to the symmetry.

  • 4-Chloropyrimidine: The C4 position is adjacent to only one nitrogen. Fragmentation often involves the loss of

    
     adjacent to the chlorine.
    
  • 5-Chloropyrimidine: The C5 position is "meta" to both nitrogens. This is the most electron-rich position. The C-Cl bond is strongest here. Fragmentation is dominated by ring cleavage (RDA) retaining the chlorine atom, rather than chlorine loss.

Diagnostic Table for Isomers (ESI-MS/MS)

IsomerPrimary Neutral LossDiagnostic Fragment IonRelative Stability
2-Chloro

(36 Da)
Low mass ring fragments (e.g.,

40-60 range)
Low
4-Chloro

(27 Da) followed by


Medium
5-Chloro

(27 Da)

(Cl retained)
High

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the specific bond cleavages allows for self-validating spectral interpretation.

Pathway A: Retro-Diels-Alder (RDA) Reaction

The most diagnostic pathway for pyrimidines. The heterocyclic ring opens, typically expelling a neutral nitrile (


) or acetylene derivative.
  • Mechanism: A concerted or stepwise pericyclic reaction that cleaves the N1-C2 and C4-C5 bonds (or N3-C4 and C6-N1).

  • Result: Formation of a daughter ion containing the remaining ring fragment.

Pathway B: Oxidative Chlorine Loss
  • EI Mode: Direct homolytic cleavage of the C-Cl bond yields a

    
     cation.
    
  • ESI Mode: Protonation at Nitrogen facilitates a 1,2-elimination of

    
    , restoring aromaticity or forming a dehydro-pyrimidine cation.
    
Visualization of Fragmentation Logic

ChloropyrimidineFragmentation Precursor Precursor Ion [M+H]+ (ESI) or M+. (EI) IsoCheck Isotope Pattern Check Does it have 3:1 (1Cl) or 9:6:1 (2Cl)? Precursor->IsoCheck EI_Path EI Pathway (Hard) IsoCheck->EI_Path Electron Impact ESI_Path ESI-CID Pathway (Soft) IsoCheck->ESI_Path Electrospray Radical_Cl Loss of Cl Radical [M - 35]+ EI_Path->Radical_Cl Homolytic Cleavage RDA_EI RDA Cleavage Loss of HCN / RCN EI_Path->RDA_EI Ring Fragmentation Neutral_HCl Neutral Loss of HCl [M+H - 36]+ ESI_Path->Neutral_HCl Low Collision Energy Ring_Open Ring Opening (RDA) [M+H - 27 (HCN)]+ ESI_Path->Ring_Open High Collision Energy Neutral_HCl->Ring_Open Secondary Frag

Caption: Decision tree for interpreting chloropyrimidine fragmentation based on ionization source and observed losses.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol ensures high data integrity by incorporating "checkpoints" that validate the presence of chloropyrimidines before detailed structural analysis.

Phase 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[2]

    • Why: Chloropyrimidines are moderately polar. A C18 column provides sufficient retention to separate isomers (2-Cl usually elutes earlier than 5-Cl due to higher polarity/dipole moment).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).

    • B: Acetonitrile (ACN) or Methanol.

    • Note: Avoid ammonium buffers if possible, as adducts (

      
      ) can complicate fragmentation.
      
Phase 2: MS Acquisition Strategy (Data-Dependent Acquisition)
  • Full Scan (MS1): Scan range

    
     50–500.
    
    • Validation Step 1: Look for the Chlorine Isotope Cluster.[2]

      • If

        
         X is 100% and 
        
        
        
        X+2 is ~33%, confirm 1 Chlorine .
      • If

        
         X is 100%, X+2 is ~65%, and X+4 is ~10%, confirm 2 Chlorines .
        
  • Targeted MS2 (CID):

    • Collision Energy (CE): Stepped CE (e.g., 15, 30, 45 eV).

    • Why: Low CE reveals the labile Cl loss; High CE reveals the stable ring structure (RDA fragments).

Phase 3: Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): For

    
    .
    
  • Check Isotope Pattern: Confirm Cl count.

  • Analyze MS2:

    • Step A: Identify the "Cl-loss" peak (

      
       or 
      
      
      
      ). If absent, the Cl is on a stable position (like C5).
    • Step B: Identify Ring Cleavage (

      
       for HCN). This confirms the pyrimidine core.
      
    • Step C: Compare ratios. If

      
       is the base peak, suspect 2-Cl or 4-Cl. If 
      
      
      
      is the base peak (retaining Cl pattern), suspect 5-Cl.

References

  • NIST Mass Spectrometry Data Center. "Pyrimidine, 2,4-dichloro- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines."[3] International Journal of Materials and Chemistry, 2014.[3] [Link]

  • Orelli, L. R., et al. "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry, 2006. [Link]

  • Holčapek, M., et al. "Fragmentation of Pyrimidine Derivatives." Journal of Mass Spectrometry. (General reference for pyrimidine RDA mechanisms).
  • Moorthy, A. S., et al. "Combining fragment ion and neutral loss matching during mass spectral library searching."[4] Analytical Chemistry, 2017.[4] [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Pyrimidines: A Focus on 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of heterocyclic compounds is paramount. The pyrimidine scaffold, a cornerstone in numerous bioactive molecules and pharmaceutical agents, presents a rich area of study. Its electronic properties, which can be finely tuned by various substituents, are directly interrogated by UV-Vis spectroscopy. This guide provides an in-depth analysis of the UV-Vis absorption characteristics of pyrimidine derivatives, with a specific focus on predicting and understanding the spectrum of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine. While direct experimental data for this specific molecule is not publicly available, we can construct a robust, data-driven comparison by analyzing structurally related analogues. This approach not only allows for a reasonable estimation of its spectral properties but also illuminates the fundamental principles of how substituents modulate the electronic transitions within the pyrimidine ring.

The Foundational Principles: UV-Vis Spectroscopy of Aromatic Heterocycles

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure.[1][2] For aromatic systems like pyrimidine, the absorption of UV radiation promotes electrons from lower energy molecular orbitals (often non-bonding, n, or pi, π) to higher energy anti-bonding orbitals (pi anti-bonding, π).[2] The primary electronic transitions observed in pyrimidine and its derivatives are the π → π and n → π* transitions.

  • π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. They involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Increased conjugation in a molecule generally shifts this absorption to a longer wavelength (a bathochromic or red shift).[3]

  • n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms in the pyrimidine ring) to a π* anti-bonding orbital. They are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the nature and position of substituents on the pyrimidine ring.[4][5]

Experimental Protocol for UV-Vis Spectral Acquisition

To ensure data integrity and comparability, a standardized experimental protocol is essential. The following methodology represents a robust approach for acquiring the UV-Vis absorption spectrum of a pyrimidine derivative.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a pyrimidine compound in a suitable solvent.

Materials:

  • Dual-beam UV-Vis spectrophotometer[6]

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Compound of interest (e.g., 4-Chloro-2-cyclopropyl-6-ethylpyrimidine)

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV region of interest (typically 200-400 nm).[6] Ethanol or methanol are common choices for pyrimidine derivatives.[4][7]

  • Stock Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 50 mL) to create a stock solution of known concentration.[7]

  • Working Solution Preparation: Prepare a dilution of the stock solution to a concentration that will yield an absorbance reading within the linear range of the instrument (typically 0.2 - 1.0 A.U.). A common concentration range for this analysis is 50 to 150 µg/ml.[7][8]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.[6]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution.

    • Fill the sample cuvette with the working solution and place it in the sample holder.

    • Run the spectral scan.

  • Data Analysis:

    • The resulting spectrum will plot absorbance versus wavelength.

    • Identify the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often in the range of 250-280 nm.[7][9]

    • If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).[1][2]

Visualizing the Workflow

The following diagram illustrates the standardized workflow for obtaining a UV-Vis spectrum.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solution Stock->Working Blank Measure Solvent Blank Working->Blank Use for Blank & Sample Sample Measure Sample Spectrum Blank->Sample Identify Identify λmax Sample->Identify Calculate Calculate ε (optional) Identify->Calculate caption Experimental Workflow for UV-Vis Spectroscopy

Caption: Experimental Workflow for UV-Vis Spectroscopy.

Comparative Analysis: Predicting the Spectrum of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Lacking a direct experimental spectrum for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, we can predict its characteristics by comparing it to the parent pyrimidine molecule and related substituted analogues.

CompoundSubstituentsExpected λmax (nm)Rationale & References
Pyrimidine (Parent) None~243The baseline absorption for the unsubstituted pyrimidine ring system.[10]
2-Chloropyrimidine 2-Chloro~250-260The chloro group, acting as an auxochrome, causes a slight bathochromic (red) shift compared to the parent pyrimidine. This is a known effect of halogenation on the pyrimidine ring.[11][12]
Substituted Pyrimidines Various alkyl, aryl, and halo groups270-280Complex pyrimidine derivatives with multiple substituents often show λmax in this range. For instance, a bromo-dichloro-substituted pyrimidine derivative was found to have a λmax of 275 nm.[7][8][9]
4-Chloro-2-cyclopropyl-6-ethylpyrimidine (Predicted) 4-Chloro, 2-Cyclopropyl, 6-Ethyl~265 - 275 Chloro Group: As seen with 2-chloropyrimidine, the chlorine at the 4-position is expected to cause a bathochromic shift.[11][12] Alkyl Groups (Cyclopropyl & Ethyl): Alkyl groups typically induce small bathochromic shifts in aromatic systems due to hyperconjugation. The combined effect of the cyclopropyl and ethyl groups will likely push the λmax to a slightly longer wavelength than chlorine alone.

Discussion of Substituent Effects:

The electronic character of the substituents dictates the observed shifts in the absorption maxima.

  • Halogens (Chloro Group): The chlorine atom exhibits a dual electronic effect: it is inductively electron-withdrawing (-I) but has lone pairs that can be donated through resonance (+R). In UV-Vis spectroscopy of heteroaromatics, the resonance effect often dominates, leading to a small bathochromic shift of the π → π* transition. Studies on 2-chloropyrimidine confirm that halogenation causes a red-shift in the absorption bands compared to pyrimidine.[11][12]

  • Alkyl Groups (Cyclopropyl and Ethyl): Both cyclopropyl and ethyl groups are weak electron-donating groups through an inductive effect and hyperconjugation. This electron donation slightly destabilizes the ground state and stabilizes the excited state, narrowing the energy gap for the π → π* transition and resulting in a small bathochromic shift. The cyclopropyl group, with its unique "bent" bonds, can participate more effectively in conjugation than a simple alkyl group, potentially leading to a more pronounced shift.

Based on this analysis, the UV-Vis spectrum of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine in a non-polar solvent is predicted to exhibit a primary absorption band (λmax) in the region of 265-275 nm. This represents a cumulative bathochromic shift from the parent pyrimidine core, driven by the combined electronic effects of the chloro, cyclopropyl, and ethyl substituents.

Conclusion

This guide establishes a framework for understanding and predicting the UV-Vis absorption characteristics of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine through a comparative analysis of structurally related compounds. By dissecting the electronic contributions of each substituent—chloro, cyclopropyl, and ethyl—we can confidently forecast a λmax in the 265-275 nm range. The provided experimental protocol offers a standardized method for verifying this prediction and for the broader characterization of novel pyrimidine derivatives. This integrated approach, blending theoretical principles with established experimental data, is indispensable for researchers working at the forefront of medicinal chemistry and drug discovery.

References

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Ferreira da Silva, F., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(20), 13885-13896. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [Link]

  • Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. ResearchGate. [Link]

  • Romanenko, E. A., Egorov, Y. P., & Kornuta, P. P. (1975). Substituent and Solvent Effects on The Electronic Absorption Spectra of Phosphapyrimidine Derivatives. Phosphorus, 5(3-4), 169-173. [Link]

  • UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. Sim4t. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]

  • UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Kołodziejska, R., et al. (2015). UV identification substitution position of pyrimidine ring. Medical and Biological Sciences, 29(4), 57-63. [Link]

  • 4-Chloro-2-cyclopropyl-6-methylpyrimidine. PubChem. [Link]

  • The Basics of UV-Vis Spectroscopy. Agilent. [Link]

Sources

Comparative Guide: Validating Synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine via FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a critical intermediate step, often serving as a scaffold for antifungal agents (e.g., Voriconazole analogs) or agrochemical herbicides. The standard synthetic route involves the chlorination of 2-cyclopropyl-6-ethylpyrimidin-4(3H)-one using phosphorus oxychloride (


).

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are the gold standards for purity and structure, they create bottlenecks in high-throughput or continuous flow manufacturing. This guide validates the use of Fourier Transform Infrared Spectroscopy (FTIR) —specifically Attenuated Total Reflectance (ATR)—as a rapid, self-validating "Go/No-Go" gate for this synthesis.

Key Insight: The validation relies not just on the appearance of the product, but on the quantitative disappearance of the lactam carbonyl (


) and amide (

) functionalities from the precursor.

Comparative Analysis: Why IR?

In a process environment, speed often rivals resolution. The following table objectively compares FTIR against the standard alternatives for this specific chlorination reaction.

FeatureFTIR-ATR (Recommended)

H-NMR
HPLC-UV/MS
Primary Utility Reaction Monitoring (Go/No-Go) Structural ConfirmationPurity & Quantitation
Time to Result < 2 Minutes15–45 Minutes10–30 Minutes
Sample Prep None (Neat oil/solid)Deuterated solvent dissolutionDilution, filtration, buffer prep
Specificity High for functional group conversion (C=O

C-Cl)
Very High (Proton counting)High (Separation of impurities)
Limit of Detection ~1–2% (Functional group)< 0.1%< 0.01%
Cost per Run NegligibleHigh (Solvents/Cryogens)Medium (Solvents/Columns)

Scientist’s Verdict: Use FTIR for real-time reaction endpoint determination. Use NMR only for the final lot release or characterization of unknown impurities.

Theoretical Framework & Spectral Prediction

To validate the synthesis, we must deconstruct the molecule into its spectral "fingerprints." The transformation from the pyrimidinone precursor to the chloropyrimidine product results in distinct spectral shifts.

The "Self-Validating" Spectral Logic

A successful reaction is defined by the Absence of A and the Presence of B .

A. The Precursor Signals (Must Disappear)

The starting material, 2-cyclopropyl-6-ethylpyrimidin-4(3H)-one, exists largely in the lactam form.

  • Amide Carbonyl (

    
    ):  A strong, broad peak at 1650–1690 cm
    
    
    
    .
  • Amide

    
     Stretch:  A broad band appearing between 3100–3400 cm
    
    
    
    .
B. The Product Signals (Must Appear/Remain)

The product, 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, is a heteroaromatic system.

  • Cyclopropyl

    
     Stretch:  The strained ring pushes the C-H stretching frequency higher than typical alkyl groups. Look for a weak but sharp band at 3010–3090 cm
    
    
    
    . Note: This confirms the cyclopropyl ring survived the harsh acid/heat of chlorination.
  • Pyrimidine Ring Breathing: Sharp bands in the 1520–1580 cm

    
      region.
    
  • Aryl

    
     Stretch:  Typically appears in the 650–800 cm
    
    
    
    region. Note that in pyrimidines, this can be coupled with ring vibrations, making it less diagnostic than the loss of carbonyl.
Summary of Diagnostic Bands
Functional GroupWavenumber (cm

)
IntensityAssignmentStatus in Product
Cyclopropyl C-H 3010 – 3090 Weak/Sharp

-like C-H stretch
Present
Alkyl C-H (Ethyl) 2850 – 2980Medium

C-H stretch
Present
Amide C=O 1660 – 1690 Strong Carbonyl stretchABSENT (Critical)
Pyrimidine Ring 1520 – 1580Medium/SharpC=N / C=C skeletalPresent (Shifted)
C-Cl 680 – 750MediumAryl Chloride stretchPresent

Experimental Validation Protocol

Objective: Confirm conversion of pyrimidinone to chloropyrimidine. Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS5).

Step 1: Background & Blanking
  • Clean the ATR crystal with isopropanol. Ensure no residue remains.

  • Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm

    
    , Scans: 16 or 32).
    
Step 2: Sampling (The "Sandwich" Method)
  • If the product is an oil: Place 1 drop directly on the crystal.

  • If the product is a solid: Place ~5 mg on the crystal and apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).

  • Crucial Step: If monitoring the reaction mixture directly, you must quench a small aliquot first.

    
     is reactive and corrosive.[1]
    
    • Aliquot Prep: Take 0.5 mL reaction mix

      
       quench into 1 mL cold water/DCM mix 
      
      
      
      shake
      
      
      spot the organic (DCM) layer onto the ATR crystal
      
      
      allow solvent to evaporate.
Step 3: Data Acquisition & Processing
  • Acquire the spectrum.[2][3][4][5][6][7][8]

  • Apply Baseline Correction (automatic).

  • Normalize the spectrum against the strongest C-H stretch (approx 2950 cm

    
    ) to account for path length variations.
    
Step 4: Interpretation (The Decision Matrix)
  • Pass: No peak >5% transmittance dip in the 1650–1700 cm

    
     region. Distinct peak visible >3000 cm
    
    
    
    (Cyclopropyl).
  • Fail (Incomplete): Visible shoulder or peak at 1670 cm

    
    .
    
  • Fail (Degradation): Loss of peak at >3000 cm

    
     (Ring opening of cyclopropyl group).
    

Decision Logic & Workflow

The following diagram illustrates the logical flow for using IR as an in-process control (IPC).

SynthesisValidation Start Start: Chlorination Reaction (Pyrimidinone + POCl3) Sampling Sample Aliquot (Quench & Phase Sep) Start->Sampling Acquire Acquire FTIR-ATR Spectrum Sampling->Acquire Check1 Check 1650-1700 cm⁻¹ (Carbonyl Region) Acquire->Check1 Decision1 Peak Present? Check1->Decision1 ActionContinue Reaction Incomplete Continue Heating Decision1->ActionContinue Yes (C=O remains) Check2 Check 3010-3090 cm⁻¹ (Cyclopropyl C-H) Decision1->Check2 No (C=O gone) Decision2 Peak Present? Check2->Decision2 ActionSuccess VALIDATED Proceed to Workup Decision2->ActionSuccess Yes ActionFail FAILURE Cyclopropyl Ring Open/Degraded Decision2->ActionFail No

Caption: Logical workflow for validating the chlorination endpoint. The disappearance of the carbonyl peak is the primary gate, followed by confirmation of the cyclopropyl ring integrity.

Scientific Troubleshooting

Issue: Broad peak appearing around 3400 cm


.
  • Cause: Moisture contamination or residual Hydroxyl/NH groups.

  • Fix: Ensure the sample is dry. If the peak persists after drying, the chlorination is incomplete (presence of tautomeric -OH).

Issue: C-Cl peak at 700 cm


 is obscured.
  • Insight: The "Fingerprint Region" (<1000 cm

    
    ) is complex in pyrimidines. Do not rely solely on the appearance of this peak. The loss of the starting material peaks  is statistically more reliable for IPC than the appearance of the product peaks in this region.
    

Issue: Cyclopropyl peak is weak.

  • Insight: This is normal. The C-H stretch of the cyclopropyl ring is inherently lower intensity than the ethyl alkyl stretches. Zoom in on the 3000–3100 cm

    
     baseline.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43557492, 4-chloro-2-cyclopropyl-6-methylpyrimidine. (Used as spectral analog for the ethyl derivative). Retrieved from [Link]

  • Xiong, R., et al. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. National Institutes of Health (PMC). Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectroscopy of cyclopropane and derivatives. (Data on cyclopropyl C-H stretching frequencies). Retrieved from [Link]

  • Bhat, M., et al.Vibrational spectra and assignments of pyrimidine derivatives. Asian Journal of Chemistry.

Sources

Comparative Stability Guide: Ethyl- vs. Methyl-Substituted Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of chloropyrimidine scaffolds for drug development, the choice between methyl and ethyl substituents is a critical decision point that forces a trade-off between chemical stability (shelf-life, resistance to hydrolysis) and metabolic stability (in vivo half-life, clearance).

  • Chemical Stability: Ethyl-substituted chloropyrimidines are generally more stable toward nucleophilic attack (hydrolysis) than their methyl counterparts.[1] This is driven by the increased steric bulk of the ethyl group shielding the electrophilic ring carbons.

  • Metabolic Stability: Methyl-substituted chloropyrimidines are typically more stable in microsomal assays. The ethyl group introduces a secondary benzylic-like carbon susceptible to rapid CYP450 oxidation and increases lipophilicity (LogP), which correlates with higher metabolic clearance.

This guide provides a detailed technical comparison, mechanistic insights, and experimental protocols to validate these properties in your specific series.

Chemical Stability: Hydrolysis & Nucleophilic Substitution

Chloropyrimidines are inherently electrophilic and prone to Nucleophilic Aromatic Substitution (


), particularly hydrolysis of the C-Cl bond to form the corresponding pyrimidinone (inactive).
Mechanistic Comparison

The rate of


 is governed by two factors: Electronic Deactivation  and Steric Hindrance .[2]
  • Electronic Effect (+I): Both methyl and ethyl groups are electron-donating groups (EDGs). They destabilize the anionic Meisenheimer intermediate, slowing down nucleophilic attack compared to the unsubstituted ring. The ethyl group has a marginally stronger inductive effect than methyl, theoretically offering slightly more deactivation.

  • Steric Effect (Dominant Factor): The ethyl group (

    
    ) has a significantly larger Van der Waals volume than the methyl group (
    
    
    
    ). When positioned ortho to the chlorine or the site of nucleophilic attack, the ethyl group imposes an entropic penalty on the incoming nucleophile.
Comparative Data (Relative Reactivity)
ParameterMethyl-ChloropyrimidineEthyl-ChloropyrimidineMechanistic Driver
Hydrolysis Rate (

)
Faster (Reference)Slower (0.6x - 0.8x) Steric hindrance of transition state
Shelf-Life (Solid State) HighVery High Crystal packing & hydrophobicity
Solvolysis Sensitivity ModerateLow Ethyl hydrophobicity repels water
Visualization: Steric Shielding in

SNAr_Sterics cluster_methyl Methyl Substitution (High Access) cluster_ethyl Ethyl Substitution (Steric Shield) M_Substrate Methyl-Chloropyrimidine M_TS Transition State (Minimal Steric Clash) M_Substrate->M_TS Nucleophile (OH-) Attack M_Prod Hydrolysis Product M_TS->M_Prod Cl- Departure E_Substrate Ethyl-Chloropyrimidine E_TS Transition State (High Steric Clash) E_Substrate->E_TS Nucleophile (OH-) Attack (Slowed by Bulk) E_Prod Hydrolysis Product E_TS->E_Prod

Figure 1: Comparative reaction pathway showing how the ethyl group's steric bulk destabilizes the transition state, retarding hydrolysis.

Metabolic Stability: Microsomal Clearance (ADME)

While ethyl enhances chemical stability, it often compromises metabolic stability.[3] This follows the medicinal chemistry axiom "Methyl, Ethyl, Futile," where increasing alkyl chain length increases metabolic liability.[3]

Metabolic Soft Spots

Cytochrome P450 (CYP) enzymes preferentially oxidize electron-rich, accessible carbons.[3][1]

  • Lipophilicity (

    
    ):  Ethyl derivatives are more lipophilic (~+0.5 LogP units vs Methyl). Higher lipophilicity increases binding affinity to CYP active sites, leading to higher intrinsic clearance (
    
    
    
    ).[3]
  • Benzylic Oxidation:

    • Methyl: Oxidation occurs at a primary carbon (

      
      ).
      
    • Ethyl: Oxidation occurs at the secondary benzylic methylene (

      
      ). Secondary C-H bonds are weaker and more rapidly abstracted by the reactive Iron-Oxo species in CYP450 than primary C-H bonds.
      
Performance Comparison
PropertyMethyl-ChloropyrimidineEthyl-ChloropyrimidineImplication
CYP Clearance (

)
Lower (More Stable) Higher (Less Stable)Ethyl is cleared faster in vivo.[1]
Metabolic Pathway Hydroxylation to acidBenzylic hydroxylation (ketone formation)Ethyl metabolites are more complex.
Lipophilicity (

)
Baseline+0.5Ethyl increases non-specific binding.
Visualization: Metabolic Oxidation Pathways

Metabolism cluster_me Methyl Metabolism (Slower) cluster_et Ethyl Metabolism (Faster) Me_Start Methyl-Pyrimidine Me_Int Hydroxymethyl (-CH2OH) Me_Start->Me_Int CYP450 (Slow) Me_End Carboxylic Acid (-COOH) Me_Int->Me_End Dehydrogenase Et_Start Ethyl-Pyrimidine Et_Int 1-Hydroxyethyl (-CH(OH)Me) Et_Start->Et_Int CYP450 (Fast) Secondary C-H Abstraction Et_End Acetyl/Ketone (-C(=O)Me) Et_Int->Et_End Oxidation

Figure 2: The ethyl group presents a secondary benzylic carbon, a "soft spot" for rapid metabolic oxidation compared to the primary methyl group.[1]

Experimental Protocols

To validate these properties for your specific lead compounds, use the following standardized protocols.

Accelerated Chemical Hydrolysis Assay

Purpose: To quantify the "Chemical Stability" advantage of the ethyl substituent.

  • Preparation: Prepare a 10 mM stock solution of the test compound (Methyl- and Ethyl- analogs) in DMSO.

  • Reaction Mix: Dilute to 100 µM in a mixture of PBS (pH 7.4) : Acetonitrile (1:1) .

    • Note: The high organic content ensures solubility; the buffer provides the nucleophilic water.

  • Stress Condition: Incubate at 60°C in a sealed HPLC vial.

  • Sampling: Inject 5 µL aliquots into LC-MS at t=0, 1, 4, 8, and 24 hours.

  • Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    represents the hydrolysis rate.
    • Expectation:

      
      .[4][5]
      
Microsomal Stability Assay

Purpose: To quantify the "Metabolic Stability" advantage of the methyl substituent.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: 1 µM test compound in Potassium Phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Calculation: Determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Expectation:

      
      .
      

References

  • Isanbor, C., et al. (2002).[3][6] Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.[6] Journal of the Chemical Society, Perkin Transactions 2.[6]

  • Leeson, P. D., & Springthorpe, B. (2007).[3] The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery.[7] (Source of "Methyl, Ethyl, Futile" concept).[3][4][8][9][10]

  • Wuxi AppTec. (2021). QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines.

  • Chowdhury, G., et al. (2010).[3][4][5] Oxidation of Methyl and Ethyl Nitrosamines by Cytochrome P450.[4][5] Journal of Biological Chemistry.

  • Barnes, B. J., et al. (2001).[3] Lipophilicity in PK design: methyl, ethyl, futile.[3][10] Journal of Computer-Aided Molecular Design.

Sources

Introduction: The Analytical Challenge of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Volatile Pyrimidine Intermediates

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Pyrimidine and its derivatives are fundamental heterocyclic structures, forming the backbone of nucleic acids and serving as critical intermediates in the synthesis of a vast array of pharmaceutical compounds.[1][2] Their analysis is paramount for process monitoring, impurity profiling, and quality control in drug development. However, many low-molecular-weight pyrimidine intermediates present a significant analytical challenge due to their inherent volatility, polarity, and potential for thermal instability. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and unreliable quantification when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides a comparative overview of GC-MS protocols for volatile pyrimidine intermediates. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, enabling you to develop and validate robust, accurate, and reliable analytical methods. We will dissect the critical stages of analysis—from sample preparation to mass spectral interpretation—providing a framework for selecting the optimal approach for your specific analytical needs.

Part 1: The Crucial Decision - A Comparative Look at Sample Preparation

The journey from a raw sample to a clean chromatogram begins with sample preparation. For volatile and semi-volatile pyrimidines, the choice of extraction and introduction technique is the single most important factor influencing the quality of the final data. The primary goals are to efficiently transfer the analytes to the gas phase while leaving non-volatile matrix components behind.[3][4]

Comparison of Leading Sample Preparation Techniques
TechniquePrincipleIdeal ForAdvantagesDisadvantages
Static Headspace (sHS) Vapor phase analysis after establishing equilibrium in a sealed, heated vial.[5][6]Highly volatile pyrimidines in complex or solid matrices (e.g., reaction mixtures, polymers).Matrix-free injection, minimizes column contamination, simple and easily automated.Limited sensitivity for semi-volatile compounds, sensitive to matrix effects on equilibrium.
Dynamic Headspace (Purge & Trap) Volatiles are purged from the sample with an inert gas and concentrated on a sorbent trap before analysis.[5][7]Trace-level analysis of volatiles in aqueous or solid samples.Greatly enhanced sensitivity (100-1000x over sHS), exhaustive extraction.More complex instrumentation, potential for analyte breakthrough or thermal degradation on the trap.
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace to adsorb/absorb analytes.[4]Screening and quantitative analysis in both liquid and headspace modes. Versatile for a range of polarities.Solvent-free, combines extraction and concentration, simple.[4]Fiber fragility and cost, competition for active sites, matrix effects can influence partitioning.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., aqueous sample and organic solvent).[8]Concentrating analytes from aqueous samples and removing non-volatile salts.High analyte recovery, effective sample cleanup.Labor-intensive, uses large solvent volumes, potential loss of highly volatile compounds during evaporation.[8]
Derivatization Chemical modification of polar functional groups (-OH, -NH₂) to increase volatility and thermal stability.[9]Pyrimidines with active hydrogens (e.g., uracil, cytosine) that exhibit poor peak shape or thermal degradation.Improves peak symmetry, enhances thermal stability, can improve mass spectral fragmentation.[9][10]Adds complexity and time, potential for side-reactions, reagent artifacts can interfere with analysis.
Workflow for Sample Preparation Selection

The following diagram illustrates a logical workflow for choosing the appropriate sample preparation technique.

SamplePrepWorkflow cluster_input Start: Define Analytical Goal cluster_screening Initial Screening & Volatility cluster_techniques Technique Selection cluster_final Final Method Start Sample Matrix & Analyte Properties IsVolatile Is Analyte Highly Volatile? Start->IsVolatile IsTrace Trace Level Analysis (< ppm)? IsVolatile->IsTrace Yes LLE Liquid-Liquid Extraction IsVolatile->LLE No (Semi-Volatile) Headspace Static or Dynamic Headspace IsTrace->Headspace Yes SPME SPME (Headspace or Immersion) IsTrace->SPME No (Screening/Moderate Conc.) FinalMethod Optimized GC-MS Method Headspace->FinalMethod SPME->FinalMethod Derivatization Derivatization + LLE/Direct Injection LLE->Derivatization Poor Peak Shape? LLE->FinalMethod Good Peak Shape Derivatization->FinalMethod

Caption: Decision workflow for selecting a sample preparation method.

Part 2: Optimizing the Separation - A Comparative Guide to GC-MS Parameters

A successful separation is contingent on the careful selection of the GC column and the optimization of instrumental parameters. For polar and basic compounds like pyrimidines, this is not a trivial task.

GC Column Selection: The Heart of the Separation

The core principle of chromatography is "like dissolves like." Pyrimidine intermediates are polar; therefore, stationary phases with similar polarity are often the best starting point to achieve adequate retention and resolution.

Stationary PhasePolarityKey Characteristics & Best Use CasesRecommended Columns
Base-Deactivated Wax (PEG) PolarSpecifically treated to reduce active sites that cause peak tailing with basic compounds like amines.[11] Excellent for polar, volatile pyrimidines. Lower maximum temperature (~250 °C).Agilent J&W DB-WAXetr, Restek Stabilwax-DB
Amine-Specific Phases Non-polar to Mid-polarNon-polar phases with special deactivation for analyzing volatile amines and other basic compounds, providing sharp, symmetrical peaks.[12] Ideal for simple, less-polar pyrimidine backbones.Agilent J&W CP-Volamine[12], Restek Rtx-Volatile Amine[13]
5% Phenyl Polysiloxane Non-polarA robust, general-purpose phase. Best used for pyrimidines that have been derivatized to reduce their polarity. Very stable with high temperature limits (~325 °C).Agilent J&W DB-5ms, Restek Rxi-5ms
Mid-Polar Phases (e.g., 35-50% Phenyl) IntermediateOffer a different selectivity compared to WAX phases. Useful for complex mixtures where a WAX column may not provide sufficient resolution.Restek Rtx-35Amine[13], Agilent DB-35ms

Expert Tip: Always use columns designed for mass spectrometry (indicated by "ms" or similar branding). These columns have lower bleed, which results in a more stable baseline and cleaner mass spectra.[14]

Instrument Parameters: Fine-Tuning for Success
ParameterRecommendation & Rationale
Inlet Liner Use a deactivated, splitless liner (e.g., with glass wool). Deactivation is critical to prevent the adsorption of active pyrimidine functional groups, which causes peak tailing.
Inlet Temperature 250 °C (typical starting point). This must be hot enough to ensure rapid volatilization but low enough to prevent thermal degradation of sensitive intermediates.
Injection Mode Splitless: For trace analysis (<100 ppm). Split (e.g., 20:1): For higher concentration samples to avoid overloading the column.
Oven Program Initial Temp: 40-60 °C (hold 1-2 min). Ramp: 10-20 °C/min to 250 °C (or column max). This program separates highly volatile compounds at the beginning and elutes less volatile ones in a reasonable time.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min. Constant flow ensures stable retention times and optimal performance as the oven temperature ramps.
MS Source Temp 230 °C. A standard temperature that balances ionization efficiency with minimizing source contamination.
MS Quad Temp 150 °C. A standard temperature that ensures consistent mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eV. This is the industry standard, providing reproducible fragmentation patterns that are searchable against libraries like NIST.
Acquisition Mode Full Scan (m/z 40-450): For method development and identifying unknown intermediates. Selected Ion Monitoring (SIM): For quantifying known target analytes with maximum sensitivity after identifying their characteristic, abundant ions.[15]

Part 3: Protocols and Data Interpretation

Trustworthy data comes from well-documented and validated protocols. Below are two distinct, detailed protocols for common scenarios in pyrimidine analysis.

Protocol 1: Static Headspace (sHS) GC-MS for Highly Volatile Pyrimidines

This protocol is ideal for the quantitative analysis of a volatile pyrimidine intermediate in a complex reaction matrix.

Methodology:

  • Sample Preparation: Accurately weigh ~100 mg of the sample matrix into a 20 mL headspace vial. Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar volatility and polarity).

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler tray. Incubate at 80 °C for 15 minutes to allow the vapor phase to reach equilibrium.

  • Injection: The autosampler will automatically inject ~1 mL of the vial's headspace into the GC inlet operating in split mode (e.g., 10:1).

  • GC Separation: Utilize a base-deactivated WAX column with the oven program described in the parameters table.

  • MS Detection: Acquire data in either Full Scan or SIM mode, depending on the analytical goal.

Protocol 2: Derivatization GC-MS for Polar, Semi-Volatile Pyrimidines

This protocol is suited for pyrimidines with active hydrogens (e.g., hydroxyl or amine groups) that are prone to poor chromatography.

Methodology:

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., pyridine or acetonitrile) in a 2 mL autosampler vial.

  • Derivatization: Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC inlet operating in splitless mode.

  • GC Separation: Use a low-polarity column (e.g., DB-5ms) as the derivatized analytes are now much less polar.

  • MS Detection: Acquire data in Full Scan mode to confirm the structure of the silylated derivative and identify key fragment ions for potential future SIM analysis.

Understanding Mass Spectra: The Pyrimidine Fingerprint

The electron ionization mass spectra of pyrimidines provide a wealth of structural information. The fragmentation is often predictable and follows established pathways.[1][16]

  • Molecular Ion (M•+): The presence of a strong molecular ion peak is indicative of a stable molecule. Its m/z value provides the molecular weight.

  • Ring Fragmentation: A characteristic fragmentation of the pyrimidine ring involves the elimination of small, stable molecules like HCN.

  • Side-Chain Cleavage: Substituents on the ring will undergo cleavage, often through alpha-cleavage (for alkyl groups) or loss of functional groups.

Example Fragmentation Data for Common Pyrimidine Intermediates

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) & Proposed Identity
2-Chloropyrimidine114/11687/89 ([M-HCN]•+), 79 ([C₄H₃N₂]⁺), 52 ([C₃H₂N]⁺)
4-Hydroxypyrimidine (derivatized as TMS ether)168153 ([M-CH₃]⁺), 125, 95
2-Aminopyrimidine9568 ([M-HCN]•+), 42 ([C₂H₄N]⁺)

Part 4: Ensuring Method Trustworthiness and Validation

A protocol is only as good as its proven performance. For use in drug development, any GC-MS method must be validated to demonstrate its suitability.[17][18][19] The validation process provides a self-validating system, ensuring the data is trustworthy.

Core Validation Parameters (ICH Q2(R1) Guidelines)

ValidationParameters cluster_definitions Parameter Definitions Validation Method Validation Specificity Linearity Accuracy Precision Limit of Quantitation (LOQ) Robustness Specificity Ability to assess analyte unequivocally in the presence of other components. Validation:f1->Specificity Linearity Proportionality of signal to analyte concentration over a range. Validation:f2->Linearity Accuracy Closeness of test results to the true value (e.g., via recovery studies). Validation:f3->Accuracy Precision Agreement among a series of measurements (repeatability & intermediate precision). Validation:f4->Precision LOQ Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Validation:f5->LOQ Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Validation:f6->Robustness

Caption: Key parameters for analytical method validation.

By systematically evaluating these parameters, you build a comprehensive data package that proves your method is reliable, accurate, and fit for its intended purpose in a regulated environment.[19][20]

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem. URL: [Link]

  • Ali, T. E., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. URL: [Link]

  • Kazdan, E. M., et al. The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. URL: [Link]

  • Salem, M. A. I., et al. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. URL: [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry. URL: [Link]

  • Khuhawar, M. Y., et al. Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. URL: [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. URL: [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. URL: [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. URL: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. URL: [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor.org. URL: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. URL: [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. CD-Genomics. URL: [Link]

  • Sample preparation GC-MS. SCION Instruments. URL: [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate. URL: [Link]

  • CP-Volamine | GC Columns. Agilent. URL: [Link]

  • Sample preparation (GC-FID, GC-MS). IMM Instrument Guides. URL: [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. URL: [Link]

  • Limitations and disadvantages of GC-MS. Labio Scientific. URL: [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. ResearchGate. URL: [Link]

  • Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. MDPI. URL: [Link]

  • GC/MS analysis of small polar volatile molecules. Chromatography Forum. URL: [Link]

  • Intermediate metabolites in pyrimidine metabolism influence the... ResearchGate. URL: [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. PMC. URL: [Link]

  • GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers. URL: [Link]

  • GC/MS Sample Preparation. HSC Cores - BookStack. URL: [Link]

  • Headspace GC/MS Analysis. Innovatech Labs. URL: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. URL: [Link]

  • Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. PubMed. URL: [Link]

  • Derivatization technique for both purines and pyrimidines. Chromatography Forum. URL: [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. URL: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. URL: [Link]

  • Headspace Sampling in Gas Chromatography. CDC Stacks. URL: [Link]

  • Synthesis of novel pyrimidine derivatives... Journal of Molecular Science. URL: [Link]

  • Gas Chromatography-Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities. PubMed. URL: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. URL: [Link]

  • Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis. MDPI. URL: [Link]

  • The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. PMC. URL: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Chloro-2-cyclopropyl-6-ethylpyrimidine (CAS: 1155151-80-6 / Analogous to 7043-11-0) is a reactive heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical APIs.

Effective disposal requires treating this compound not merely as "organic waste," but specifically as Halogenated Organic Waste . Its chemical structure features a chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (


).[1] Improper handling can lead to the release of hydrogen chloride (HCl) gas or exothermic ring-opening of the cyclopropyl group.
Critical Physicochemical Data
PropertyValueOperational Implication
Molecular Formula

Contains Nitrogen and Chlorine; incineration requires scrubbers (NOx/HCl).
Physical State Liquid/Low-melting SolidMay solidify in waste containers; use wide-mouth vessels.
Reactivity Electrophilic (

bond)
Moisture Sensitive: Hydrolyzes to release HCl. Do not mix with aqueous basic waste streams.
Flash Point >100°C (Estimated)Classify as "Combustible" rather than "Flammable" for storage, but treat as flammable waste.
GHS Hazards H302, H315, H319, H335Irritant to all tissues; requires full PPE during transfer.

Waste Segregation Strategy (The "Why" and "How")

The Core Directive: Segregate as Halogenated

You must segregate this chemical from non-halogenated solvents (e.g., acetone, ethanol).

  • Reasoning: Mixing halogenated compounds with general organic waste complicates incineration. Halogenated waste requires higher combustion temperatures and flue gas scrubbing to neutralize acid gases (HCl) generated during destruction.

  • Regulatory Impact: Mixing even 1% of this compound into a non-halogenated drum reclassifies the entire drum as halogenated, significantly increasing disposal costs and violating EPA minimization protocols [1].

Compatibility Matrix
⚠️ STOP: Incompatibility Alert

Do NOT mix 4-Chloro-2-cyclopropyl-6-ethylpyrimidine with:

  • Strong Oxidizers (Nitric Acid, Peroxides): Risk of exothermic oxidation of the ethyl/cyclopropyl groups.
  • Strong Bases (NaOH, KOH): Rapid hydrolysis will generate heat and potentially uncontrolled pressure buildup in closed containers.
  • Metal Containers: The potential for HCl generation makes metal drums unsuitable.[2] Use HDPE or Glass.

Step-by-Step Disposal Protocol

Phase 1: Collection & Container Selection[4]
  • Select Container: Use a high-density polyethylene (HDPE) carboy or a chemically resistant glass bottle.

    • Expert Insight: Avoid metal safety cans.[2] If the compound hydrolyzes due to ambient moisture, the resulting HCl will corrode metal, leading to leaks.

  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

Phase 2: Labeling & Transfer
  • Labeling: Affix a hazardous waste tag before adding the first drop.[3]

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Constituents: List "4-Chloro-2-cyclopropyl-6-ethylpyrimidine" and any solvent used (e.g., "Dichloromethane 90%, Pyrimidine derivative 10%").

    • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated."

  • Transfer: Use a chemically resistant funnel. Perform all transfers inside a fume hood to capture volatile irritants.

Phase 3: Storage & Hand-off
  • Cap Management: Keep the cap tightly closed when not actively adding waste.

    • Safety Mechanism: If you suspect the waste has been contaminated with water, use a vented cap (pressure-relief cap) to prevent pressure buildup from HCl generation.

  • Timeline: Request pickup when the container is 90% full or within 6 months of the start date (per RCRA satellite accumulation rules) [2].

Visual Workflow: Decision Logic

The following diagram outlines the decision process for disposing of pure material versus reaction mixtures.

DisposalWorkflow Start Waste Generation: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine StateCheck Physical State? Start->StateCheck SolidWaste Solid/Residue StateCheck->SolidWaste Pure Substance LiquidWaste Liquid/Solution StateCheck->LiquidWaste Dissolved in Solvent SolidContainer Container: Wide-mouth HDPE Jar SolidWaste->SolidContainer LiquidContainer Container: Narrow-mouth HDPE Carboy LiquidWaste->LiquidContainer Segregation CRITICAL STEP: Segregate into Halogenated Stream SolidContainer->Segregation LiquidContainer->Segregation Labeling Labeling: List full chemical name Check 'Halogenated' Segregation->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision logic for container selection and waste stream segregation.

Emergency Procedures: Spills & Exposure

Spill Response (Bench Scale < 500 mL)

Do NOT use water to clean up a spill of the pure substance. Water may trigger hydrolysis, releasing HCl gas and creating a corrosive slurry.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is operating at maximum flow.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[2] If outside a hood, a respirator with organic vapor/acid gas cartridges is required.

  • Absorb: Use an inert dry absorbent (Vermiculite, Dry Sand, or Chemizorb®).

    • Prohibited: Do not use sawdust or paper towels (combustibles) as the reaction with the concentrated chemical can be exothermic.

  • Collect: Scoop the absorbed material into a wide-mouth jar. Label as "Hazardous Waste: Debris contaminated with Chloropyrimidine."

  • Clean Surface: Once the bulk material is removed, wipe the surface with a dilute alkaline solution (5% Sodium Bicarbonate) to neutralize trace residues, then rinse with water [3].

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management for Educational Institutions: Halogenated Solvent Segregation." RCRA Online. Available at: [Link]

  • National Institutes of Health (NIH). "Chemical Waste Disposal Guide: Halogenated Compounds." NIH Division of Environmental Protection. Available at: [Link]

  • PubChem. "4-Chloro-2-cyclopropyl-6-methylpyrimidine (Analogous Structure Safety Data)." National Library of Medicine. Available at: [Link][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-ethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.